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  • Product: Dasabuvir sodium monohydrate
  • CAS: 1456607-55-8

Core Science & Biosynthesis

Foundational

Dasabuvir Sodium Monohydrate: Mechanistic Insights and Assay Methodologies in HCV Therapeutics

Executive Summary The advent of direct-acting antivirals (DAAs) revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infection. Among these, dasabuvir sodium monohydrate stands out as a highly poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of direct-acting antivirals (DAAs) revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infection. Among these, dasabuvir sodium monohydrate stands out as a highly potent, non-nucleoside inhibitor (NNI) targeting the HCV NS5B RNA-dependent RNA polymerase[1]. Formulated as a core component of the Viekira Pak (co-packaged with ombitasvir, paritaprevir, and ritonavir), dasabuvir provides critical antiviral pressure against HCV Genotype 1 by halting viral replication[2]. This technical guide explores the physicochemical rationale behind its formulation, its allosteric mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy in drug development pipelines.

Physicochemical Properties & Formulation Dynamics

Dasabuvir is a highly hydrophobic molecule. Its formulation as a sodium monohydrate salt is a deliberate pharmaceutical engineering choice designed to overcome its inherently poor aqueous solubility.

  • Salt Selection Rationale: With pKa values of 8.2 and 9.2, the free acid form of dasabuvir exhibits limited dissolution in the gastrointestinal tract[3]. The sodium monohydrate salt enhances dissolution kinetics, while the monohydrate crystal lattice provides thermodynamic stability during wet granulation manufacturing processes, preventing unwanted polymorphic transitions.

  • Dosing Strategy: Dasabuvir is formulated as a 250 mg immediate-release film-coated tablet[2]. Because its pharmacokinetic half-life necessitates twice-daily dosing to maintain therapeutic trough concentrations, it was originally co-packaged rather than co-formulated with the once-daily components (ombitasvir/paritaprevir/ritonavir) in Viekira Pak, ensuring optimal exposure for all agents without compromising patient adherence[2].

Mechanism of Action: Allosteric Palm Domain Inhibition

Unlike nucleoside analogs (e.g., sofosbuvir) that act as competitive chain terminators at the active site, dasabuvir is an allosteric inhibitor[4]. It specifically binds to Palm Site 1 of the NS5B polymerase[5].

By anchoring into this hydrophobic pocket, dasabuvir restricts the conformational flexibility of the polymerase. The enzyme is locked into a rigid state, preventing the critical structural transition required to move from the initiation phase of RNA synthesis to the processive elongation phase[4]. This allosteric arrest effectively halts the transcription of the viral genome.

MoA HCV HCV Infection Viral RNA Release Polyprotein Translation into Polyprotein HCV->Polyprotein NS5B NS5B RNA-Dependent RNA Polymerase Polyprotein->NS5B Proteolytic Cleavage Conformational Allosteric Conformational Change in NS5B NS5B->Conformational Binding Dasabuvir Dasabuvir Sodium Monohydrate (Palm Domain Binder) Dasabuvir->Conformational Allosteric Inhibition Arrest Elongation Arrest (Viral Replication Halted) Conformational->Arrest

Figure 1: Allosteric inhibition of HCV NS5B polymerase by dasabuvir.

Pharmacokinetics and Clinical Rationale

Understanding the pharmacokinetic (PK) profile of dasabuvir is essential for optimizing clinical outcomes and managing drug-drug interactions (DDIs). Dasabuvir is primarily metabolized by the hepatic enzyme CYP2C8[2].

Table 1: Pharmacokinetic & Pharmacodynamic Profile of Dasabuvir

ParameterValue / CharacteristicClinical & Experimental Rationale
Metabolism CYP2C8 (Primary)Co-administration with strong CYP2C8 inhibitors (e.g., gemfibrozil) is contraindicated due to toxicity risks[6].
Food Effect Up to 30% AUC increaseMust be administered with food to maximize absorption and ensure therapeutic plasma concentrations[3].
Protein Binding Highly bound in plasmaIn vitro replicon activity is attenuated 12- to 13-fold in the presence of 40% human plasma, a critical factor for in vivo dosing.
Sex / Weight Variance Females have ~21% higher AUCA 10 kg weight shift alters exposure by <10%. No dose adjustments are required based on sex or body weight[3].
In Vitro Potency IC50: 2.2 to 10.7 nM (Genotype 1)Demonstrates high specificity for Genotype 1. Potency drops >200-fold against genotypes 2, 3, and 4[7].

Experimental Methodology: NS5B Polymerase Inhibition Assay

To accurately quantify the inhibitory potency (IC50) of dasabuvir during drug screening, researchers must utilize a self-validating biochemical assay. The following protocol isolates the elongation phase of the NS5B polymerase.

Step-by-Step Protocol

Step 1: Reagent Preparation & Enzyme Assembly

  • Procedure: Dilute recombinant HCV NS5B (genotype 1a or 1b) in an assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.05% BSA.

  • Causality: Mg²⁺ is an essential catalytic cofactor for the polymerase active site. DTT maintains a reducing environment to prevent cysteine oxidation, ensuring the structural integrity of the allosteric palm pocket. BSA prevents the highly hydrophobic dasabuvir from adhering to the microplate walls, which would artificially lower the effective compound concentration.

Step 2: Pre-Incubation with Inhibitor

  • Procedure: Serially dilute dasabuvir sodium monohydrate in DMSO. Add the compound to the enzyme-RNA complex and incubate for 15 minutes at 25°C.

  • Causality: Because dasabuvir is an allosteric inhibitor, pre-incubation is mandatory[4]. It allows the compound to reach binding equilibrium at the palm domain and induce the necessary conformational shift before the rapid elongation phase begins. Omitting this step results in artificially inflated IC50 values.

Step 3: Reaction Initiation

  • Procedure: Initiate the reaction by adding a mixture of NTPs, spiked with radiolabeled [³H]-UTP.

  • Causality: Triggering the reaction with nucleotides ensures the assay specifically measures the inhibition of RNA chain elongation, isolating the exact mechanism by which dasabuvir arrests viral replication.

Step 4: Quenching and Detection

  • Procedure: After 60 minutes, quench the reaction with 50 mM EDTA. Capture the synthesized RNA on DEAE filter mats, wash away unincorporated [³H]-UTP, and quantify via liquid scintillation counting.

  • Validation System: EDTA chelates the catalytic Mg²⁺ ions, instantly halting polymerase activity. To ensure the assay is self-validating, every plate must include a Z'-factor calculation. A known active-site nucleoside inhibitor (e.g., sofosbuvir) serves as a positive control, while a catalytically dead NS5B mutant (GDD to GAA mutation) serves as the baseline negative control. A Z'-factor > 0.6 confirms assay robustness.

Workflow Prep 1. Reagent Preparation (NS5B + RNA Template) Incubation 2. Pre-Incubation (Enzyme + Dasabuvir) Prep->Incubation Establish Baseline Initiation 3. Reaction Initiation (Add Radiolabeled NTPs) Incubation->Initiation Allosteric Binding Quench 4. Quenching (EDTA Addition) Initiation->Quench Elongation Phase Detection 5. Scintillation Counting (Measure RNA Synthesis) Quench->Detection Isolate Product Validation 6. Data Validation (Z'-factor Calculation) Detection->Validation Quality Control

Figure 2: Self-validating workflow for NS5B polymerase inhibition assays.

Resistance Profile and Virological Failure

Dasabuvir exhibits a relatively low barrier to resistance when utilized as a monotherapy, which is the primary mechanistic rationale for its obligatory combination with ombitasvir and paritaprevir[7]. Resistance-associated substitutions (RAS) selected under dasabuvir pressure cluster exclusively within the palm domain of the NS5B polymerase.

Table 2: Dasabuvir Resistance-Associated Substitutions (RAS) in Genotype 1

SubstitutionGenotypeFold-Reduction in SusceptibilityMechanistic Impact
C316Y 1a / 1b1472-fold / 1569-foldIntroduces severe steric hindrance in the palm domain binding pocket, physically blocking dasabuvir entry[7].
M414T 1a / 1b21- to 32-fold / 46-foldAlters the hydrophobic interactions critical for anchoring the dasabuvir molecule within the allosteric site[7].
S556G 1a / 1b21- to 32-fold / 11-foldDistorts the allosteric site conformation, significantly reducing the binding affinity of the inhibitor[7].

Understanding these mutational pathways is critical for next-generation drug design, emphasizing the need for compounds that can maintain binding affinity despite conformational shifts in the palm domain.

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Exploratory

Dasabuvir Sodium Monohydrate: Mechanistic Insights and Preclinical Evaluation of a Non-Nucleoside HCV NS5B Polymerase Inhibitor

Abstract The eradication of the Hepatitis C Virus (HCV) relies on direct-acting antivirals (DAAs) that target the virus's replication machinery. The NS5B protein, an RNA-dependent RNA polymerase, is the obligate enzyme f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The eradication of the Hepatitis C Virus (HCV) relies on direct-acting antivirals (DAAs) that target the virus's replication machinery. The NS5B protein, an RNA-dependent RNA polymerase, is the obligate enzyme for synthesizing complementary RNA strands during the HCV replication cycle[1]. Dasabuvir sodium monohydrate is a potent, non-nucleoside inhibitor (NNI) of this enzyme[2]. This technical guide elucidates the molecular mechanism of dasabuvir, its structural and biochemical profiling, and the self-validating in vitro replicon methodologies utilized to evaluate its efficacy and resistance landscape.

Section 1: Molecular Mechanism of Action

Antiviral polymerase inhibitors are broadly categorized into nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs)[3]. While NIs (e.g., sofosbuvir) act as competitive substrates that cause premature chain termination, dasabuvir operates via a highly specific allosteric mechanism[1].

Dasabuvir binds to the "Palm I" allosteric site on the NS5B polymerase, a pocket distinct from the catalytic active site[1]. The binding of dasabuvir induces and stabilizes a conformational change in the polymerase—specifically restricting the mobility of the structural domains required for proper RNA template positioning[4]. This conformational lock prevents the enzyme from initiating or elongating the RNA chain, effectively halting viral replication[1]. Because the Palm I domain exhibits significant sequence variability across different HCV genotypes, dasabuvir's clinical utility is highly specific to Genotype 1 (1a and 1b)[4].

MOA HCV HCV Entry & Uncoating Translation Translation of Viral Proteins (NS5B Polymerase) HCV->Translation NS5B Active NS5B Polymerase (RNA Synthesis) Translation->NS5B PalmI Binding to Palm I Allosteric Site NS5B->PalmI Dasabuvir Dasabuvir Sodium Monohydrate Dasabuvir->PalmI High Affinity Conformational Conformational Shift in NS5B PalmI->Conformational Arrest Arrest of RNA Elongation (Viral Replication Halted) Conformational->Arrest

Allosteric inhibition of HCV NS5B polymerase by Dasabuvir preventing RNA elongation.

Section 2: Structural and Biochemical Profiling

Dasabuvir sodium monohydrate is formulated as a sodium salt to optimize its pharmacokinetic profile[5]. In highly controlled biochemical assays utilizing recombinant NS5B polymerases, dasabuvir demonstrates low-nanomolar inhibitory potency against Genotype 1 enzymes[2]. Crucially, dasabuvir exhibits a >7,000-fold selectivity for HCV polymerases over human and mammalian polymerases (such as DNA polymerases α, β, γ, and RNA polymerases II/III), which minimizes off-target host toxicity and establishes a broad therapeutic index[2].

Table 1: Quantitative In Vitro Profiling of Dasabuvir [2]

ParameterAssay TypeTarget / StrainValue (nM)
IC50 BiochemicalGenotype 1a/1b NS5B2.2 - 10.7
EC50 Cellular RepliconGenotype 1a (H77)7.7
EC50 Cellular RepliconGenotype 1b (Con1)1.8
CC50 CytotoxicityHuman Hepatoma (Huh-7)> 10,360
Section 3: In Vitro Validation: The HCV Subgenomic Replicon Assay

To validate the biochemical findings within a physiological cellular context, the HCV subgenomic replicon system is utilized[6]. This assay provides a self-validating, closed-loop system: the engineered replicon strictly requires a functional NS5B polymerase for replication, and host cell survival under antibiotic selection strictly requires the continuous maintenance of the replicon[7].

Experimental Protocol: Step-by-Step Methodology

  • In Vitro Transcription : Generate subgenomic replicon RNA (e.g., Genotype 1a H77 or 1b Con1) containing a luciferase reporter and a neomycin phosphotransferase (neo) selectable marker from a linearized plasmid template[6].

    • Causality : Utilizing a subgenomic replicon rather than a full-length infectious virus allows for the precise, biosafety-level-compliant quantification of RNA replication, completely independent of viral entry and assembly processes[7].

  • Electroporation into Huh-7 Cells : Transfect the transcribed RNA into human hepatoma (Huh-7) cells via electroporation[7].

    • Causality : Huh-7 cells provide the essential human host factors (such as the liver-specific microRNA miR-122) required to support robust HCV RNA replication[7].

  • Stable Cell Line Selection : Culture the cells in media supplemented with the cytotoxic drug G418 for 3–4 weeks[7].

    • Causality : Only cells harboring actively replicating viral RNA will express the neo gene and survive. This establishes a stable baseline of viral replication, eliminating background noise from untransfected cells[7].

  • Dasabuvir Treatment : Seed the stable replicon cells into multi-well plates and expose them to serial dilutions of dasabuvir (e.g., 0.1 nM to 10 µM) for 72 hours[6].

    • Causality : A 72-hour incubation allows sufficient time for the decay of pre-existing reporter proteins, ensuring that the measured signal accurately reflects the inhibition of de novo RNA synthesis rather than residual protein stability.

  • Quantification and Analysis : Measure luciferase activity via luminescence or quantify HCV RNA via qRT-PCR. Calculate the 50% effective concentration (EC50) using non-linear regression analysis[6].

    • Causality : Luciferase provides a high-throughput, highly sensitive proxy for viral RNA levels, enabling precise dose-response curve generation and therapeutic index calculation[7].

RepliconAssay Plasmid 1. In Vitro Transcription (HCV Replicon Plasmid) Transfection 2. Transfection into Huh-7 Hepatoma Cells Plasmid->Transfection Selection 3. G418 Selection (Stable Cell Line) Transfection->Selection neo gene expression Treatment 4. Dasabuvir Treatment (Dose-Response) Selection->Treatment Quantification 5. Luciferase/RNA Quantification Treatment->Quantification 72h Incubation Analysis 6. EC50 Calculation & Resistance Profiling Quantification->Analysis

Step-by-step workflow of the HCV subgenomic replicon assay for EC50 determination.

Section 4: Resistance Profiling and Clinical Implications

Because dasabuvir binds to an allosteric site, its genetic barrier to resistance is lower than that of highly conserved active-site nucleoside inhibitors[3]. In vitro passaging of replicon cells in the presence of dasabuvir selects for specific resistance-associated substitutions (RASs), predominantly C316Y, M414T, Y448H, and S556G within the palm domain[2].

Crucially, these variants remain fully susceptible to nucleoside inhibitors (e.g., S282T variants) and NS5A inhibitors[2]. This lack of cross-resistance provides the mechanistic rationale for the multi-targeted combination therapy approved by the FDA (e.g., Viekira Pak, combining dasabuvir with ombitasvir, paritaprevir, and ritonavir) to achieve sustained virologic response (SVR) and prevent treatment failure[5].

References
  • What is the mechanism of Dasabuvir Sodium Hydrate? , Patsnap,1

  • Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C , NIH, 4

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor , ASM Journals, 2

  • What are NS5B polymerase inhibitors and how do they work? , Patsnap Synapse, 3

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC , NIH, 6

  • VIEKIRA XR Prescribing Information , FDA, 5

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance , Frontiers, 7

Sources

Foundational

Chemical properties of Dasabuvir sodium monohydrate

As a Senior Application Scientist in drug development, I have designed this whitepaper to bridge the gap between fundamental physical chemistry and applied pharmacological workflows. This guide provides a comprehensive a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I have designed this whitepaper to bridge the gap between fundamental physical chemistry and applied pharmacological workflows. This guide provides a comprehensive analysis of Dasabuvir sodium monohydrate, detailing its physicochemical properties, molecular mechanisms, and the self-validating analytical protocols required for its evaluation.

Dasabuvir sodium monohydrate is a highly potent, non-nucleoside direct-acting antiviral (DAA) utilized exclusively in the treatment of Hepatitis C Virus (HCV) genotype 1 infections[1]. To optimize its stability and dissolution profile during formulation, the active pharmaceutical ingredient (API) is synthesized as a sodium salt in a monohydrate crystalline form[2].

The compound exhibits a complex physicochemical profile that dictates its behavior in both biological systems and analytical matrices. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but exceptionally low aqueous solubility.

Table 1: Key Physicochemical Parameters of Dasabuvir Sodium Monohydrate

ParameterValueAnalytical & Clinical Causality
Molecular Formula C₂₆H₂₆N₃O₅S·Na·H₂OThe monohydrate sodium salt ensures optimal solid-state phase purity and prevents hygroscopic degradation[2].
Molecular Weight 533.58 g/mol Falls slightly outside Lipinski's rule of 5, which is typical for modern DAAs requiring complex binding motifs[3].
pKa Values 8.2 (pK₁), 9.2 (pK₂)Weakly acidic nature dictates the necessity of low-pH buffers in chromatography to prevent ionization and peak tailing.
Lipophilicity (AlogP) 4.02High lipophilicity drives extensive plasma protein binding, necessitating plasma-shift evaluations in in vitro assays[3].
Aqueous Solubility 0.0001 to 1 mg/mLHighly pH-dependent (across pH 1–11); absorption is strictly dissolution rate-limited.

Mechanism of Action: Allosteric Modulation of NS5B

Unlike nucleoside analogs that compete with physiological nucleotides at the active site, dasabuvir functions as an allosteric modulator[1][4]. Once HCV enters the hepatocyte and translates its RNA genome, the viral NS5B RNA-dependent RNA polymerase becomes the primary engine for viral replication[1].

Dasabuvir selectively binds to the "palm" domain of the NS5B polymerase[4]. Because the palm domain's structural topology is highly variable across different HCV strains, dasabuvir's efficacy is strictly limited to genotype 1[1]. Binding at this allosteric site induces a profound conformational shift in the enzyme, preventing it from correctly positioning itself to synthesize complementary RNA strands, thereby terminating the viral replication cycle[4].

Pathway HCV HCV Genotype 1 Translation NS5B NS5B Polymerase (Active Conformation) HCV->NS5B PalmSite Binding at 'Palm' Domain NS5B->PalmSite Dasabuvir Dasabuvir Sodium Monohydrate (Allosteric Modulator) Dasabuvir->PalmSite High Affinity Binding ConformationalChange Conformational Shift (Enzyme Inactivation) PalmSite->ConformationalChange Induces ReplicationHalt Arrest of RNA Synthesis (Viral Clearance) ConformationalChange->ReplicationHalt Prevents Elongation

Figure 1: Allosteric inhibition of HCV NS5B polymerase by dasabuvir.

Quantitative Pharmacodynamics

The antiviral potency of dasabuvir is validated through both biochemical enzymatic assays and cell-based subgenomic replicon systems. Dasabuvir demonstrates high specificity for HCV genotype 1 polymerases, with over a 7,000-fold selectivity compared to human mammalian polymerases[5].

Table 2: In Vitro Inhibitory Profile of Dasabuvir

Assay TypeTarget StrainPotency MetricValue
Biochemical Recombinant 1a / 1bIC₅₀2.2 – 10.7 nM[5]
Cell-Based Replicon Genotype 1a (H77)EC₅₀7.7 nM[5]
Cell-Based Replicon Genotype 1b (Con1)EC₅₀1.8 nM[5]
Plasma Shift Assay Genotype 1a / 1bFold-Shift12x to 13x decrease in 40% plasma[5]

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental parameter is grounded in the physicochemical and biological realities of dasabuvir.

Protocol A: Isocratic HPLC Phase Purity Analysis

This methodology is utilized to quantify the chemical purity of synthesized dasabuvir sodium monohydrate.

  • Mobile Phase Preparation: Mix HPLC-grade acetonitrile and 0.1 M phosphate buffer (pH 2.5) in a 40:60 (v/v) ratio.

    • Causality: Dasabuvir has pKa values of 8.2 and 9.2. Utilizing a highly acidic buffer (pH 2.5) ensures the sulfonamide and pyrimidine moieties remain fully protonated and neutral. This maximizes hydrophobic interactions with the stationary phase and eliminates peak tailing caused by secondary silanol interactions.

  • Sample Preparation: Dissolve the dasabuvir sodium monohydrate API in the mobile phase to achieve a final concentration of 1 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-front distortion and localized precipitation of this BCS Class II compound upon injection.

  • Chromatographic Separation: Inject the sample onto a Symmetry C18 column (3.9 × 150 mm) utilizing an isocratic flow rate of 0.8 mL/min.

    • Causality: The C18 stationary phase provides optimal retention for lipophilic compounds (AlogP 4.02)[3]. The 0.8 mL/min flow rate balances the theoretical plate height (column efficiency) with a rapid, reproducible run time.

  • Detection: Monitor the eluate using a UV detector set to 220 nm.

    • Causality: Dasabuvir possesses extensive aromaticity (naphthalene and pyrimidine rings), providing a strong, highly sensitive absorption maximum at 220 nm for accurate trace impurity quantification[6].

HPLC_Workflow SamplePrep Sample Prep (1 mg/mL API) Column Symmetry C18 Column (3.9 x 150 mm) SamplePrep->Column Elution Isocratic Elution (0.8 mL/min) Column->Elution MobilePhase Mobile Phase (MeCN : Phosphate Buffer pH 2.5) MobilePhase->Column 40:60 Ratio Detection UV Detection (λ = 220 nm) Elution->Detection Analysis Chromatogram (Purity Quantification) Detection->Analysis

Figure 2: Isocratic HPLC workflow for dasabuvir phase purity analysis.

Protocol B: In Vitro HCV Subgenomic Replicon Assay

This cell-based assay is the gold standard for determining the effective concentration (EC₅₀) of dasabuvir[5].

  • Cell Culture Seeding: Plate Huh-7 hepatoma cells harboring the HCV genotype 1a (H77) or 1b (Con1) subgenomic replicon in 96-well microtiter plates.

    • Causality: Huh-7 cells provide the necessary host factors and intracellular lipid microenvironments required to sustain robust, continuous HCV RNA replication[5].

  • Compound Treatment & Plasma Shift: Serially dilute dasabuvir in DMSO and add it to the culture media (final concentrations ranging from 0.1 nM to 10 μM). In a parallel experimental arm, supplement the media with 40% human plasma.

    • Causality: The parallel 40% plasma arm is critical. Because dasabuvir is highly lipophilic, it exhibits a 12- to 13-fold reduction in apparent potency in vitro due to extensive binding to plasma proteins. This step ensures the in vitro data accurately translates to in vivo human pharmacokinetics[5].

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: A 72-hour window allows sufficient time for pre-existing viral RNA and proteins to naturally degrade, ensuring the assay strictly measures the inhibition of de novo RNA synthesis[5].

  • Reporter Quantification: Lyse the cells and measure luciferase activity using a luminescence microplate reader to calculate the EC₅₀ via non-linear regression.

    • Causality: The replicon constructs are engineered with a luciferase reporter gene fused to the HCV RNA. Luminescence is directly proportional to viral replication levels, providing a highly sensitive, high-throughput quantitative readout[5].

References

  • What is the mechanism of Dasabuvir Sodium Hydrate? Patsnap. URL:[Link]

  • Dasabuvir - Wikipedia. Wikipedia. URL:[Link]

  • Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C. NIH / PMC. URL: [Link]

  • Dasabuvir: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection. PubMed. URL:[Link]

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • Attachment: Product Information: Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as sodium salt). Therapeutic Goods Administration (TGA). URL: [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrHOLKIRA® PAK. Health Canada. URL:[Link]

  • Compound: DASABUVIR SODIUM MONOHYDRATE (CHEMBL3544985). ChEMBL. URL:[Link]

  • Orphan Drug – New Drug Approvals. RSSing. URL: [Link]

Sources

Exploratory

The Development of Dasabuvir Sodium Monohydrate: A Technical Guide to a Direct-Acting Antiviral

For Researchers, Scientists, and Drug Development Professionals Foreword The global effort to combat chronic Hepatitis C virus (HCV) infection has been marked by a paradigm shift from interferon-based therapies to highly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The global effort to combat chronic Hepatitis C virus (HCV) infection has been marked by a paradigm shift from interferon-based therapies to highly effective and well-tolerated direct-acting antiviral (DAA) agents. This guide provides an in-depth technical overview of the discovery and development of dasabuvir sodium monohydrate, a key component of AbbVie's interferon-free HCV treatment regimen. As a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, dasabuvir represents a significant advancement in virology and medicinal chemistry. This document will explore the scientific rationale, experimental methodologies, and clinical validation that underpinned the journey of dasabuvir from a screening hit to a cornerstone of combination therapy.

The Unmet Need and the Strategic Imperative for a Novel HCV Polymerase Inhibitor

Chronic HCV infection, a leading cause of severe liver-related morbidity and mortality, presented a formidable public health challenge.[1][2] The pre-DAA era of treatment, reliant on pegylated interferon and ribavirin, was fraught with suboptimal efficacy, significant side effects, and long treatment durations.[3] This landscape created a pressing need for safer, more effective, and shorter-duration therapies.

The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is a crucial enzyme for the replication of the viral genome, making it a prime target for antiviral drug development.[4][5] The development of inhibitors targeting this enzyme was a strategic priority for AbbVie and the broader pharmaceutical industry.

Discovery and Lead Optimization: From Fragment to Potent Inhibitor

The journey to dasabuvir began with a high-throughput screening campaign that identified an aryl dihydrouracil fragment with inhibitory activity against the HCV NS5B polymerase.[6] This initial hit served as the starting point for an intensive lead optimization program.

Structure-Activity Relationship (SAR) Studies

Medicinal chemists at AbbVie systematically modified the dihydrouracil scaffold to enhance its potency and improve its pharmacokinetic profile. This involved a series of iterative design, synthesis, and testing cycles. Key modifications focused on the aryl substituents to optimize binding to an allosteric site on the NS5B polymerase.

Mechanism of Action: A Non-Nucleoside Approach

Dasabuvir was engineered as a non-nucleoside inhibitor (NNI) of the NS5B polymerase.[4][7] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, dasabuvir binds to a distinct allosteric site known as the "palm" domain.[4][7][8] This binding induces a conformational change in the polymerase, rendering it incapable of elongating the viral RNA strand and thus halting viral replication.[4][7] This allosteric mechanism offered the potential for high specificity for the viral enzyme over human polymerases, a critical factor for minimizing off-target toxicity.[4]

cluster_0 HCV Replication Cycle cluster_1 Dasabuvir Inhibition HCV RNA HCV RNA NS5B Polymerase NS5B Polymerase HCV RNA->NS5B Polymerase Template New Viral RNA New Viral RNA NS5B Polymerase->New Viral RNA Synthesizes Allosteric Site (Palm Domain) Allosteric Site (Palm Domain) Inhibition of RNA Synthesis Inhibition of RNA Synthesis Dasabuvir Dasabuvir Dasabuvir->Allosteric Site (Palm Domain) Binds to Conformational Change Conformational Change Allosteric Site (Palm Domain)->Conformational Change Induces Conformational Change->Inhibition of RNA Synthesis Leads to

Figure 1: Mechanism of action of dasabuvir as a non-nucleoside inhibitor of HCV NS5B polymerase.

Preclinical Development: Characterization and Safety Assessment

Formerly known as ABT-333, dasabuvir underwent rigorous preclinical evaluation to establish its in vitro activity, resistance profile, and safety.[1][8]

In Vitro Potency and Selectivity

Dasabuvir demonstrated potent inhibition of recombinant NS5B polymerases from HCV genotype 1a and 1b clinical isolates, with 50% inhibitory concentration (IC50) values ranging from 2.2 to 10.7 nM.[6] Crucially, it exhibited high selectivity, being at least 7,000-fold more selective for HCV genotype 1 polymerases over human and other mammalian polymerases.[6]

In cell culture assays using HCV subgenomic replicons, dasabuvir showed 50% effective concentration (EC50) values of 7.7 nM and 1.8 nM against genotype 1a (H77) and 1b (Con1), respectively.[6]

Parameter Genotype 1a (H77) Genotype 1b (Con1)
IC50 (nM) 2.2 - 10.72.2 - 10.7
EC50 (nM) 7.71.8
EC50 in 40% Human Plasma (nM) 9921
Table 1: In vitro activity of dasabuvir against HCV genotype 1.[6]
Resistance Profile

A key aspect of preclinical development was to understand the potential for viral resistance. In vitro studies identified that resistance to dasabuvir was associated with specific amino acid substitutions in the NS5B palm I allosteric binding site.[3] However, dasabuvir retained full activity against variants resistant to other classes of polymerase inhibitors, suggesting a non-overlapping resistance profile and supporting its use in combination therapy.[3]

Toxicology Studies

Comprehensive toxicology studies were conducted in animal models to assess the safety profile of dasabuvir. These studies are essential for determining the no-observed-adverse-effect level (NOAEL) and for guiding the starting dose in human clinical trials.

Chemical Development and Synthesis: Enabling Clinical Supply

The development of a robust and scalable synthesis of dasabuvir was a critical undertaking. The chemical structure of dasabuvir is N-{6-[5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-methoxy-3-(2-methyl-2-propanyl)phenyl]-2-naphthyl}methanesulfonamide.[9]

A highly convergent synthesis was developed, which involved the coupling of a uracil-substituted halogenated arene core with a naphthyl nucleophile.[10] This process was optimized through the discovery of novel metal-catalyzed coupling reactions, including a copper-catalyzed coupling of uracil with aryl iodides and a palladium-catalyzed sulfonamidation of an aryl nonaflate.[10] These innovations significantly improved the efficiency and reduced the impurity burden of the manufacturing process.[10]

Uracil-substituted Halogenated Arene Uracil-substituted Halogenated Arene Metal-Catalyzed Coupling Metal-Catalyzed Coupling Uracil-substituted Halogenated Arene->Metal-Catalyzed Coupling Naphthyl Nucleophile Naphthyl Nucleophile Naphthyl Nucleophile->Metal-Catalyzed Coupling Dasabuvir Dasabuvir Metal-Catalyzed Coupling->Dasabuvir

Figure 2: Convergent synthesis strategy for dasabuvir.

Overcoming Bioavailability Challenges: The Sodium Monohydrate Salt

A significant hurdle in the development of dasabuvir was its exceedingly low aqueous solubility (≤0.127 μg/mL at pH 1-6.8), which resulted in poor oral bioavailability in initial animal studies.[11] To address this, an extensive salt screening and formulation development program was initiated. The identification of dasabuvir monosodium monohydrate proved to be a pivotal breakthrough.[11] This salt form demonstrated enhanced dissolution and significantly improved oral absorption, enabling the development of an oral solid dosage form suitable for clinical use.[11]

Clinical Development: From Phase 1 to Pivotal Trials

Dasabuvir's clinical development program was designed to evaluate its safety, pharmacokinetics, and efficacy as part of an all-oral, interferon-free combination regimen.

Phase 1: Safety and Pharmacokinetics in Healthy Volunteers

Initial Phase 1 studies in healthy volunteers established the safety and tolerability of single and multiple ascending doses of dasabuvir.[12] These studies also characterized its pharmacokinetic profile, noting that it is primarily metabolized by the liver enzyme CYP2C8, with a minor contribution from CYP3A4, and has an elimination half-life of approximately 5-8 hours.[7]

Phase 2: Proof-of-Concept and Dose-Ranging Studies

Phase 2 trials provided the first evidence of dasabuvir's antiviral activity in HCV-infected patients. One such study investigated the dose-dependent efficacy and safety of dasabuvir in combination with pegylated interferon and ribavirin in treatment-naive genotype 1 patients.[12] The results demonstrated a significant reduction in HCV RNA levels, with a numerically greater decrease observed in patients with subtype 1b compared to 1a.[12]

The "Aviator" study (M11-652), a Phase 2b trial, was particularly influential.[13] It evaluated an all-oral, triple-DAA combination of ABT-450/ritonavir (a protease inhibitor), ABT-267 (ombitasvir, an NS5A inhibitor), and ABT-333 (dasabuvir), with and without ribavirin.[13] The regimen demonstrated high sustained virologic response (SVR) rates after 12 weeks of therapy in both treatment-naive patients and those who had previously failed interferon-based therapy.[13] These promising results led to the FDA granting Breakthrough Therapy designation to this combination regimen.[13]

Phase 3: Pivotal Trials and Regulatory Approval

The Phase 3 program for the dasabuvir-containing regimen was extensive, enrolling over 2,300 patients with genotype 1 HCV infection across multiple trials.[14][15] These trials evaluated the efficacy and safety of the combination of ombitasvir/paritaprevir/ritonavir and dasabuvir, with or without ribavirin, in a broad range of patients, including those with compensated cirrhosis.[14][16]

The pivotal trials consistently demonstrated high SVR rates, with cure rates of 95-100% in genotype 1 patients.[14] Specifically, in genotype 1b patients, a 12-week course of therapy without ribavirin resulted in 100% SVR12 (SVR at 12 weeks post-treatment).[14] In genotype 1a patients, the addition of ribavirin for 12 or 24 weeks yielded SVR12 rates of 95%.[14]

Trial Patient Population Regimen SVR12 Rate
PEARL-II, III, IV Genotype 1, non-cirrhoticOmbitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin>90%
TURQUOISE-I Genotype 1, HIV-1 co-infectedOmbitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin93.5% (12 weeks), 96.9% (24 weeks)
Pivotal Phase 3 Genotype 1bOmbitasvir/Paritaprevir/Ritonavir + Dasabuvir100%
Pivotal Phase 3 Genotype 1aOmbitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin95%
Table 2: Summary of key clinical trial results for dasabuvir-containing regimens.[12][14][16]

Based on this robust clinical data, the combination regimen, marketed as Viekira Pak (ombitasvir, paritaprevir, and ritonavir tablets; dasabuvir tablets), received FDA approval in December 2014 for the treatment of chronic genotype 1 HCV infection.[9][17] An extended-release formulation, Viekira XR, was subsequently approved in 2016.[14][15]

Post-Marketing and Real-World Evidence

Post-approval, real-world observational studies have confirmed the high effectiveness and favorable safety profile of dasabuvir-containing regimens in diverse patient populations, including those with cirrhosis and those who have failed previous antiviral therapies.[18][19] These studies have demonstrated SVR rates of nearly 99% in clinical practice, reinforcing the transformative impact of this therapy.[18][19]

Conclusion: A Triumph of Rational Drug Design

The discovery and development of dasabuvir sodium monohydrate exemplifies the power of rational drug design and a multidisciplinary approach to tackling complex medical challenges. From the initial identification of a fragment hit to the intricate chemical synthesis and the execution of a comprehensive clinical trial program, the journey of dasabuvir is a testament to the scientific rigor and innovation that has revolutionized the treatment of Hepatitis C. While newer pangenotypic regimens have since entered the market, the development of dasabuvir played a crucial role in establishing the efficacy and safety of all-oral, interferon-free combination therapies, offering a cure to millions of patients worldwide.

References

  • What is the mechanism of Dasabuvir Sodium Hydr
  • El Kassas, M., Elbaz, T., Hafez, E., Wifi, M. N., & Esmat, G. (2017). Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection. Expert Opinion on Drug Discovery, 12(6), 635-642.
  • El Kassas, M., Elbaz, T., Hafez, E., Wifi, M. N., & Esmat, G. (2017). Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection. Taylor & Francis Online.
  • The Science Behind Dasabuvir: Mechanism and Applications. (2025, October 7). Ningbo INNO PHARMCHEM CO.,LTD.
  • Dasabuvir. (n.d.). In Wikipedia. Retrieved from [Link]

  • AbbVie. (2016, July 25). AbbVie Receives U.S. FDA Approval of Once-Daily VIEKIRA XR™ (dasabuvir, ombitasvir, paritaprevir and ritonavir)
  • AbbVie receives FDA approval for new Hepatitis C drug. (2016, July 27). European Pharmaceutical Review.
  • Pharmacology of Dasabuvir; Overview, Pharmacokinetics, Mechanism of action, Uses, Side effects. (2024, November 9). YouTube.
  • AbbVie Receives U.S. FDA Approval of Once-Daily VIEKIRA XR™ (dasabuvir, ombitasvir, paritaprevir and ritonavir)
  • Trivella, J. P., Gutierrez, J., & Martin, P. (2015). Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C. Expert Opinion on Pharmacotherapy, 16(4), 575-584.
  • El Kassas, M., Elbaz, T., Hafez, E., Wifi, M. N., & Esmat, G. (2017). Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection. Taylor & Francis Online.
  • Barnes, D. M., Shekhar, S., Dunn, T. B., Barkalow, J. H., Chan, V. S., Franczyk, T. S., ... & McLaughlin, M. A. (2019). Discovery and Development of Metal-Catalyzed Coupling Reactions in the Synthesis of Dasabuvir, an HCV-Polymerase Inhibitor. The Journal of Organic Chemistry, 84(8), 4873-4892.
  • Dasabuvir: An FDA-approved drug inhibiting poxvirus transmission by targeting both migrasome formation and extracellular enveloped virus production. (2025, February). Journal of Infection, 90(2), 106403.
  • DASABUVIR SODIUM MONOHYDR
  • Pagliarulo, N. (2018, August 2). AbbVie surprised investors with its hepatitis C success. Will it last? BioPharma Dive.
  • DASABUVIR. (n.d.). precisionFDA.
  • Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection. (2015, March 19). American Health & Drug Benefits.
  • Dasabuvir Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Flisiak, R., Janczewska, E., Wawrzynowicz-Syczewska, M., Jaroszewicz, J., Zarezbska-Michaluk, D., Nazzal, K., ... & Simon, K. (2016). Real-world Effectiveness and Safety of Ombitasvir/Paritaprevir/Ritonavir ± Dasabuvir ± Ribavirin in Hepatitis C: AMBER Study. Alimentary Pharmacology & Therapeutics, 44(9), 946-956.
  • Chodick, G., Weiner, A., Gorfine, M., Shalev, V., & Heymann, A. D. (2017). Effectiveness of dasabuvir/ombitasvir/paritaprevir/ritonavir for hepatitis C virus in clinical practice: A population-based observational study. World Journal of Gastroenterology, 23(25), 4585-4591.
  • Kati, W. M., Koev, G., Irvin, M., Beyer, J., Bowden, N., Fuhrman, S., ... & Pilot-Matias, T. (2015). In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. Antimicrobial Agents and Chemotherapy, 59(3), 1505-1511.
  • AbbVie. (2013, May 6). AbbVie's Investigational HCV Regimen Receives Breakthrough Therapy Designation from the U.S.
  • Dasabuvir. (n.d.). PubChem.
  • Compound: DASABUVIR SODIUM MONOHYDR
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  • DNAmod: dasabuvir. (2020, March 28). DNAmod.
  • AbbVie. (2019, September 26). AbbVie Receives U.S. FDA Approval of MAVYRET® (glecaprevir/pibrentasvir) to Shorten Treatment Duration to Eight Weeks for Treatment-Naïve Patients with Chronic Hepatitis C and Compensated Cirrhosis Across All Genotypes. PR Newswire.
  • Collins, S. (2017, April 21). New AbbVie hepatitis C combination cures 99% of people with cirrhosis. Aidsmap.
  • AbbVie. (2014, December 19). AbbVie Receives U.S. FDA Approval of VIEKIRA PAK™ (Ombitasvir/Paritaprevir/Ritonavir Tablets; Dasabuvir Tablets)
  • Trivella, J. P., Gutierrez, J., & Martin, P. (2015). Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C.
  • Zhang, G. G., Chen, Y., Chen, J., Chen, T., Chen, Y., Cheng, G., ... & Tong, W. Q. (2022). Overcoming Bioavailability Challenges of Dasabuvir and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery. Molecular Pharmaceutics, 19(8), 2824-2838.

Sources

Foundational

In Vitro Antiviral Activity of Dasabuvir Sodium Monohydrate: Mechanistic Insights and Preclinical Evaluation Workflows

Executive Summary Dasabuvir sodium monohydrate (formerly ABT-333) is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp)[1]. In the landscape of direct-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dasabuvir sodium monohydrate (formerly ABT-333) is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp)[1]. In the landscape of direct-acting antivirals (DAAs), dasabuvir plays a critical role in interferon-free regimens by targeting the viral replication machinery with high specificity[2]. This technical guide synthesizes the in vitro pharmacological profile of dasabuvir, detailing its mechanism of action, baseline antiviral potency, resistance landscape, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in a preclinical setting.

Mechanism of Action: Allosteric Inhibition of NS5B

Unlike nucleoside analogs (such as sofosbuvir) that act as competitive chain terminators at the active site, dasabuvir functions via allosteric modulation. Structural and biochemical assays demonstrate that dasabuvir binds specifically to the Palm I domain of the HCV NS5B polymerase[1].

From a mechanistic standpoint, the binding of dasabuvir restricts the conformational flexibility of the NS5B enzyme. The polymerase must undergo dynamic structural shifts to transition from initiation to elongation during de novo RNA synthesis. By locking the enzyme in an inactive conformation, dasabuvir effectively arrests the replication of the HCV positive-strand RNA genome[3].

MoA HCV_RNA HCV Positive-Strand RNA Polyprotein Viral Polyprotein Translation HCV_RNA->Polyprotein Protease NS3/4A Cleavage Polyprotein->Protease NS5B NS5B RdRp (Active) Protease->NS5B Releases NS5B Inhibited_NS5B NS5B (Conformational Arrest) NS5B->Inhibited_NS5B Allosteric Inhibition Replication Viral RNA Replication NS5B->Replication Catalyzes Dasabuvir Dasabuvir Sodium Monohydrate Dasabuvir->NS5B Binds Palm I Domain Inhibited_NS5B->Replication Blocks

Figure 1: Mechanism of action of Dasabuvir inhibiting the HCV NS5B polymerase via Palm I binding.

In Vitro Antiviral Potency and Genotype Specificity

The in vitro potency of dasabuvir is evaluated using subgenomic HCV replicon systems[1]. Dasabuvir exhibits highly specific, sub-nanomolar to low-nanomolar activity against HCV Genotype 1 (GT1a and GT1b)[4]. It is at least 7,000-fold selective for HCV polymerases over human and mammalian polymerases, ensuring a wide safety margin[1].

Causality of the "Plasma Shift"

A critical parameter in preclinical drug development is understanding how protein binding affects drug availability. In standard culture media (0% human plasma), dasabuvir shows exceptional potency[4]. However, when assays are supplemented with 40% human plasma, a deliberate "protein-binding sink" is introduced. Dasabuvir exhibits a 12- to 13-fold decrease in inhibitory potency under these conditions[4]. As an Application Scientist, I emphasize that this shift is not a failure of the drug, but a vital predictive metric: it allows researchers to calculate the unbound, pharmacologically active fraction of the drug that will be available in human systemic circulation.

Quantitative Data Summary

The following table summarizes the 50% effective concentration ( EC50​ ) and 50% cytotoxic concentration ( CC50​ ) of dasabuvir established in4[4].

ParameterHCV Genotype / StrainConditionValue (nM)
EC50​ GT1a (Strain H77)0% Human Plasma7.7 ± 0.8[4]
EC50​ GT1a (Strain H77)40% Human Plasma99.0[4]
EC50​ GT1b (Strain Con1)0% Human Plasma1.8 ± 0.2[4]
EC50​ GT1b (Strain Con1)40% Human Plasma21.0[4]
CC50​ Huh-7 Host CellsStandard Media10,360[4]
Therapeutic Index GT1a / GT1bRatio ( CC50​ / EC50​ )> 1,345[4]

Resistance Profiling and Cross-Resistance Dynamics

Because the viral RdRp lacks proofreading capabilities, HCV exists as a quasispecies, making resistance a primary concern[3]. In vitro resistance selection—achieved by maintaining replicon-containing cells in media with dasabuvir at 10-fold to 100-fold the EC50​ —reveals specific Resistance-Associated Substitutions (RASs)[1].

The predominant variants selected in vitro include C316Y, M414T, Y448C, Y448H, and S556G [1]. For instance, the C316Y substitution in the genotype 1b (Con1) replicon confers a 1,569-fold resistance to dasabuvir[5].

Lack of Cross-Resistance: Because dasabuvir targets the Palm I allosteric site, it retains wild-type levels of activity against replicons harboring mutations that confer resistance to other polymerase inhibitors[1]. Specifically, it remains fully active against the S282T variant (which confers resistance to nucleoside inhibitors like sofosbuvir) and variants in the thumb domain (e.g., M423T, P495A, V499A )[5]. This distinct resistance profile is the mechanistic justification for combining dasabuvir with other DAAs (like ombitasvir and paritaprevir) in clinical regimens[5].

Core Experimental Workflow: Self-Validating HCV Subgenomic Replicon Assay

To accurately determine the antiviral activity of dasabuvir, researchers rely on the 6[6].

Rationale and System Design

A rigorous assay must differentiate between true antiviral efficacy and non-specific host cell toxicity. If a compound kills the host cell, the viral replicon dies with it, resulting in a false-positive antiviral signal. Therefore, this protocol utilizes a multiplexed, self-validating design : it measures viral replication via a luminescent reporter (e.g., Firefly Luciferase engineered into the replicon) while simultaneously measuring host cell viability via a fluorometric resazurin-based counter-screen[7].

Workflow CellSeeding 1. Cell Seeding (Huh-7 Replicon Cells) CompoundTreatment 2. Compound Addition (Dasabuvir Titration) CellSeeding->CompoundTreatment Incubation 3. Incubation (72h at 37°C) CompoundTreatment->Incubation Lysis 4. Cell Lysis & Signal Extraction Incubation->Lysis Quantification 5. Quantification (Luciferase & Viability) Lysis->Quantification DataAnalysis 6. Data Analysis (EC50 / CC50) Quantification->DataAnalysis

Figure 2: Workflow for the multiplexed, self-validating HCV subgenomic replicon assay.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Action: Cultivate Huh-7 human hepatoma cells harboring the HCV subgenomic replicon (GT1a-H77 or GT1b-Con1) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418)[6].

    • Causality: Huh-7 cells are highly permissive to HCV replication. The G418 ensures only cells actively maintaining the replicon survive prior to the assay[7].

    • Seeding: Plate cells at a density of 1×104 cells/well in 96-well opaque-bottom plates. Allow 24 hours for adherence.

  • Compound Preparation & Treatment:

    • Action: Prepare a 10-point, 3-fold serial dilution of dasabuvir sodium monohydrate in 100% DMSO. Dilute these stocks into the assay media to achieve a final DMSO concentration of 0.5%[6].

    • Self-Validation: Include a 0.5% DMSO vehicle control (defines 100% viral replication) and a positive control (e.g., 1 μ M Sofosbuvir) to validate assay sensitivity.

  • Incubation:

    • Action: Incubate the treated cells for 72 hours at 37°C in a 5% CO2​ humidified environment[6].

    • Causality: A 72-hour window is required to allow sufficient turnover of existing viral RNA and reporter proteins, ensuring the readout reflects the inhibition of new RNA synthesis rather than the degradation rate of pre-existing templates[7].

  • Multiplexed Quantification (Viability & Antiviral Efficacy):

    • Viability Counter-Screen: Add a resazurin-based viability reagent directly to the wells during the final 2 hours of incubation. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the CC50​ .

    • Viral Reporter Lysis: Post-fluorescence reading, add luciferase assay lysis buffer. The lysis releases the intracellular luciferase generated by the replicon[6].

    • Luminescence Reading: Inject luciferin substrate and measure luminescence to quantify remaining viral replication[6].

  • Data Analysis:

    • Normalize luminescence and fluorescence signals to the DMSO vehicle control.

    • Utilize non-linear regression (4-parameter logistic curve) to calculate the EC50​ (antiviral potency) and CC50​ (cytotoxicity)[6].

    • Validation Gate: If the CC50​ drops below 10x the EC50​ in a given well, the antiviral data for that concentration must be flagged as confounded by host toxicity.

References

  • Source: PubMed (NIH)
  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • DASABUVIR - Inxight Drugs Source: NCATS URL
  • Source: PMC (NIH)
  • A Head-to-Head Comparison of Beclabuvir and Dasabuvir in the Treatment of Hepatitis C Virus Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Hepatitis B & C Treatments: Medications Guide Source: freeCE URL

Sources

Exploratory

Dasabuvir Sodium Monohydrate: A Comprehensive Guide to Crystal Structure and Solid-State Characterization

Executive Summary & Clinical Context In the highly regulated landscape of antiviral drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) is not merely a physical property—it is the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

In the highly regulated landscape of antiviral drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) is not merely a physical property—it is the structural foundation of pharmacokinetics. Dasabuvir, a potent non-nucleoside inhibitor targeting the palm domain of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1], presents a classic formulation challenge.

As a member of the pyrimidone class[2], Dasabuvir is a Biopharmaceutics Classification System (BCS) Class II compound. It exhibits high membrane permeability but notoriously low, pH-dependent aqueous solubility (0.0001 to 1 mg/mL across pH 1–11). To overcome these thermodynamic limitations and ensure consistent bioavailability, the drug is synthesized, isolated, and formulated as Dasabuvir sodium monohydrate (Form I) .

This technical whitepaper deconstructs the crystallographic and thermal analysis of Dasabuvir sodium monohydrate. By explaining the causality behind specific analytical choices and detailing self-validating protocols, this guide provides a robust framework for API characterization.

Quantitative Data Summary

Before diving into the analytical methodologies, it is crucial to establish the baseline physicochemical parameters of the API. Table 1 summarizes the critical solid-state metrics used for batch release and formulation design.

Table 1: Physicochemical and Crystallographic Profile of Dasabuvir Sodium Monohydrate

ParameterValue / ObservationAnalytical TechniqueClinical / Formulation Impact
Solid State Form Form I (Sodium Monohydrate)PXRD, TGAEnsures stable shelf-life prior to formulation.
Primary PXRD Peaks (2θ) 5.4°, 10.8°, 14.4°, 16.3°, 17.0°, 21.6°PXRD (Cu-Kα)Definitive fingerprint for API batch release.
Aqueous Solubility 0.0001 to 1 mg/mL (pH 1–11)HPLCNecessitates bioavailability enhancement (e.g., hot melt extrusion).
Dehydration Event ~80 °C – 110 °C (Mass loss ~3.4%)DSC, TGADefines the maximum thermal limit during early processing.
Melting Point ~157 °C (Post-amorphous transition)DSCCritical parameter for Hot Melt Extrusion (HME) matrix integration.

Workflow Visualization

The characterization of Dasabuvir sodium monohydrate relies on an orthogonal approach. No single technique is trusted in isolation; instead, crystallographic data is continuously cross-validated against thermal behavior.

Workflow A Sample Prep (Minimal Shear) B PXRD (Lattice ID) A->B C DSC / TGA (Thermal Profile) A->C D Data Validation (Orthogonal Check) B->D C->D

Fig 1: Self-validating solid-state characterization workflow for Dasabuvir API.

Crystallographic Profiling: Powder X-Ray Diffraction (PXRD)

Powder X-Ray Diffraction (PXRD) is the gold standard for verifying the polymorphic purity of Dasabuvir. We specifically target the characteristic diffraction peaks of the monosodium salt monohydrate (often designated as Pattern B in patent literature). The unique crystal lattice of Form I is defined by critical peaks at 5.4°, 10.8°, 14.4°, 16.3°, 17.0°, 21.6°, 22.1°, and 23.7° ±0.2° 2θ [3].

The Causality of the Low-Angle Peak: Why do we prioritize the 5.4° 2θ peak during routine screening? This low-angle reflection is indicative of the large unit cell dimensions typical of hydrated sodium salts. The water molecule coordinates with the sodium ion to bridge Dasabuvir molecules, stabilizing the extended lattice. The absence or shifting of this specific peak immediately indicates dehydration or a polymorphic shift.

Protocol 1: Self-Validating PXRD Acquisition

Objective: Obtain high-resolution diffraction data while preventing mechanically induced phase transformations.

Step-by-Step Methodology:

  • Sample Preparation (Minimal Shear): Gently homogenize 50 mg of Dasabuvir sodium monohydrate using an agate mortar and pestle for no more than 30 seconds.

    • Causality: Dasabuvir Form I is susceptible to mechanically induced amorphization. Over-grinding can prematurely drive the lattice into the disordered Form II state, yielding a false-positive for polymorphic impurity.

  • Mounting: Load the powder onto a zero-background silicon sample holder to eliminate amorphous halo interference from standard glass slides.

  • Internal Standard Spiking (Self-Validation Step): Prepare a parallel sample spiked with 10% w/w NIST SRM 640e (Silicon Powder).

    • Validation Logic: If the Si (111) peak in the resulting diffractogram deviates from 28.44° 2θ by >0.02°, the diffractometer alignment is out of specification. The Dasabuvir data is automatically invalidated until the instrument is recalibrated.

  • Data Acquisition: Scan from 2° to 40° 2θ using Cu-Kα radiation (1.5406 Å) at 40 kV and 40 mA, with a step size of 0.014° and a dwell time of 0.5 seconds per step.

  • Analysis: Confirm the presence of the primary diagnostic peaks (5.4°, 10.8°, 14.4° 2θ)[3].

Thermal Analysis: Mapping the Phase Transition

While PXRD confirms the static crystalline lattice, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) map the dynamic thermodynamic landscape. Dasabuvir sodium monohydrate exhibits a highly specific thermal profile: upon heating, it undergoes dehydration, followed by a structural collapse into an amorphous state (Form II), before finally melting at approximately 157 °C.

PhaseTransition FormI Form I (Monohydrate) Stable Crystalline Lattice Dehydration Dehydration Event Stoichiometric Water Loss FormI->Dehydration Heating (DSC/TGA) Amorphous Form II (Amorphous) Disordered Glassy State Dehydration->Amorphous Lattice Collapse Melting Melting Endotherm ~157 °C Amorphous->Melting Continued Heating

Fig 2: Thermal phase transition pathway of Dasabuvir sodium monohydrate.

Protocol 2: Orthogonal Thermal Profiling (DSC/TGA)

Objective: Quantify the hydration state and determine the thermal boundaries for downstream processing (e.g., hot melt extrusion).

Step-by-Step Methodology:

  • TGA Preparation (Open Pan): Load 5–10 mg of API into an open platinum TGA pan.

    • Causality: The open pan allows unrestricted volatilization of the hydrate water, ensuring the mass loss step (~3.4% for a monohydrate) is sharp, accurate, and easily quantifiable.

  • DSC Preparation (Pin-Hole Pan): Load 3–5 mg of API into an aluminum DSC pan with a single pin-hole in the lid.

    • Causality: The pin-holed DSC pan creates a self-generated atmosphere. This slightly delays the dehydration event, effectively separating the dehydration endotherm from the subsequent amorphous transition and melting events, preventing peak overlap and misinterpretation.

  • Heating Parameters: Heat both instruments from 25 °C to 200 °C at a slow, controlled rate of 5 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A rapid heating rate (e.g., 20 °C/min) causes thermal lag, merging the dehydration endotherm with the Form II transition. A slow rate ensures high thermal resolution.

  • Data Alignment (Self-Validation Step): Overlay the first derivative of the TGA mass loss curve (DTG) with the DSC heat flow curve.

    • Validation Logic: The DTG peak must mathematically align with the apex of the first DSC endotherm. If a DSC endotherm occurs without a corresponding TGA mass loss, it indicates a solid-solid polymorphic transition rather than dehydration. For Dasabuvir Form I, the ~3.4% mass loss must perfectly align with the broad endotherm between 80 °C and 110 °C.

Conclusion and Formulation Impact

The meticulous solid-state characterization of Dasabuvir sodium monohydrate is a testament to the intersection of crystallography and clinical efficacy. Because the drug substance is ultimately converted to an amorphous solid dispersion during finished product manufacture (via hot melt extrusion) to enhance bioavailability, understanding its thermal phase transitions is non-negotiable.

By validating the Form I monohydrate through orthogonal PXRD and thermal techniques, analytical scientists ensure the API maintains the exact thermodynamic properties required to survive processing and deliver life-saving antiviral efficacy to the patient.

References

  • Dasabuvir - Drug Central. DrugCentral.
  • Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem. National Institutes of Health (NIH).
  • Australian public assessment for Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as Sodium Salt) - Therapeutic Goods Administration (TGA). Australian Government Department of Health.
  • US9333204B2 - Solid antiviral dosage forms. Google Patents.

Sources

Foundational

Dasabuvir Sodium Monohydrate: Molecular Mechanics and Assay Validation for HCV Genotype 1 Eradication

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Whitepaper & Protocol Guide Executive Summary The landscape of Hepatitis C Virus (HCV) treatment was fundamentally tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The landscape of Hepatitis C Virus (HCV) treatment was fundamentally transformed by the introduction of Direct-Acting Antivirals (DAAs). As a Senior Application Scientist specializing in viral polymerase inhibitors, I approach the evaluation of these compounds not merely as a sequence of binding events, but as a dynamic system of molecular interventions. Dasabuvir sodium monohydrate is a potent, non-nucleoside inhibitor (NNI) of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene[1][2].

Clinically formulated as a core component of combination therapies (e.g., Viekira Pak), Dasabuvir is specifically optimized for HCV Genotype 1 (GT1a and GT1b)[1][3]. This whitepaper deconstructs the pharmacological properties of Dasabuvir, synthesizes its pharmacokinetic data, and establishes a self-validating experimental protocol for evaluating its efficacy in vitro.

Molecular Pharmacology & Mechanism of Action

Unlike nucleoside analogs (such as sofosbuvir) that act as chain terminators at the active site, Dasabuvir functions via allosteric modulation[4]. It binds specifically to the palm domain of the NS5B polymerase[2].

The Causality of Inhibition: The NS5B polymerase must undergo a critical conformational shift to transition from initiation to the elongation phase of RNA synthesis. By anchoring into the palm site, Dasabuvir sterically locks the enzyme, preventing this conformational change. Consequently, the polymerase is arrested, and viral RNA replication is abruptly halted[5]. This targeted allosteric mechanism is why Dasabuvir exhibits non-overlapping resistance profiles when combined with NS5A or NS3/4A inhibitors[2].

G HCV_RNA HCV RNA Template NS5B NS5B Polymerase HCV_RNA->NS5B Binds Palm Palm Domain Binding NS5B->Palm Dasabuvir Dasabuvir Dasabuvir->Palm Allosteric Inhibition Arrest Conformational Arrest Palm->Arrest Induces Inhibition Viral Replication Halted Arrest->Inhibition Prevents Elongation

Fig 1: Allosteric inhibition of HCV NS5B polymerase by Dasabuvir.

In Vitro Efficacy & Pharmacodynamics

To accurately profile an NNI, we must evaluate it across both biochemical (cell-free) and cell-based (replicon) assays. Dasabuvir demonstrates high selectivity and potency against GT1 clinical isolates. In biochemical assays utilizing recombinant NS5B polymerases, Dasabuvir yields median IC50​ values of 2.8 nM (ranging from 2.2 to 10.7 nM)[5][6].

The table below synthesizes the effective concentration ( EC50​ ) data derived from stable subgenomic replicon cell culture assays.

Table 1: Dasabuvir Potency Profile Across HCV Genotype 1 Strains
Viral Strain / IsolateAssay TypeMedian EC50​ / IC50​ RangeReference
GT1a (H77 Strain) Replicon Assay7.7 nMN/A[7]
GT1b (Con1 Strain) Replicon Assay1.8 nMN/A[7]
GT1a (Clinical Isolates) Replicon Assay0.6 nM0.4 nM – 2.1 nM[7]
GT1b (Clinical Isolates) Replicon Assay0.3 nM0.2 nM – 2.0 nM[7]
GT1a/1b Panel Biochemical NS5B2.8 nM2.4 nM – 10.7 nM[5][6]

Note: The activity of Dasabuvir is attenuated 12- to 13-fold in the presence of 40% human plasma due to protein binding, a critical factor when translating in vitro data to clinical dosing.

Experimental Protocol: Self-Validating HCV Subgenomic Replicon Assay

When developing assays for DAAs, a major pitfall is conflating compound cytotoxicity with antiviral efficacy. To ensure scientific integrity, the following protocol utilizes a dual-reporter subgenomic replicon system (expressing Renilla luciferase) multiplexed with a fluorometric cell viability readout. This creates a self-validating system: a reduction in luminescence is only scored as true antiviral activity if the viability fluorescence remains stable.

Furthermore, to accurately predict in vivo efficacy, this protocol incorporates 40% Human Serum (HuS) to account for the protein-binding shift observed with Dasabuvir[8].

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding

  • Cell Line: Utilize Huh-7 cells harboring the stable GT 1b Con1 or GT 1a H77 subgenomic replicon[8].

  • Media: Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (to maintain replicon selection pressure).

  • Seeding: Trypsinize and seed cells at a density of 5×103 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

Phase 2: Compound Preparation and Dosing 4. Stock Solution: Dissolve Dasabuvir sodium monohydrate in 100% DMSO to create a 10 mM master stock. 5. Serial Dilution: Prepare a 10-point, 3-fold serial dilution in DMSO. 6. Media Transfer: Dilute the DMSO stocks 1:100 into assay media containing 40% Human Serum (final DMSO concentration = 0.5%). Causality Note: 40% HuS is mandatory to calculate the protein-adjusted EC50​ , which closely mirrors clinical pharmacokinetics[8]. 7. Treatment: Aspirate overnight media from the seeded plates and replace with 100 µL of the compound-containing media. Include a 0.5% DMSO vehicle control and a positive control (e.g., Sofosbuvir).

Phase 3: Incubation and Dual Readout 8. Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂. 9. Viability Readout (Validation): Add 20 µL of CellTiter-Fluor™ Reagent to each well. Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 380 nm / Em 505 nm) to quantify live-cell protease activity. Wells showing >15% drop in fluorescence are flagged for cytotoxicity. 10. Efficacy Readout: Add 100 µL of Renilla-Glo™ Luciferase Assay Reagent directly to the wells. Incubate at room temperature for 10 minutes. Measure luminescence to quantify viral RNA replication levels.

Phase 4: Data Analysis 11. Normalize luminescence data to the DMSO vehicle control (set as 100% replication). 12. Use non-linear regression (four-parameter logistic curve) to calculate the EC50​ .

G Seed Cell Seeding (Huh-7 Replicon) Dose Dasabuvir Dosing (40% HuS Media) Seed->Dose Incubate Incubation (72h, 37°C) Dose->Incubate Read Dual Readout (Luciferase + Viability) Incubate->Read Analyze EC50 Calculation (Curve Fitting) Read->Analyze

Fig 2: Self-validating workflow for the HCV subgenomic replicon assay.

Clinical Pharmacokinetics & Formulation Dynamics

In clinical practice, Dasabuvir is not administered as a monotherapy. It is co-packaged as Viekira Pak (or formulated as Viekira XR) alongside ombitasvir (NS5A inhibitor), paritaprevir (NS3/4A protease inhibitor), and ritonavir[1][3].

Pharmacokinetic Enhancing: Ritonavir has no direct activity against HCV; rather, it acts as a potent CYP3A4 inhibitor. While ritonavir primarily boosts the bioavailability of paritaprevir, Dasabuvir is predominantly metabolized by CYP2C8 and, to a lesser extent, CYP3A[3][9].

Dosing Rationale: Dasabuvir sodium monohydrate is administered at a dose of 250 mg twice daily (in the immediate-release formulation) with food[1][7]. Food intake increases exposure, which is why administration with a meal (regardless of fat content) is strictly indicated to prevent virologic failure[3][9].

Hepatic Considerations: Because Dasabuvir and its co-formulated DAAs are hepatically cleared, the regimen is contraindicated in patients with moderate to severe hepatic impairment (Child-Pugh B and C) due to the risk of drug accumulation and potential toxicity[1][3].

References

  • fda.gov - VIEKIRA PAK (ombitasvir, paritaprevir, and ritonavir tablets; dasabuvir tablets) Prescribing Information. Available at:[Link]

  • abbvie.com - AbbVie Receives U.S. FDA Approval of Supplemental New Drug Application for VIEKIRA PAK. Available at:[Link]

  • ncats.io - DASABUVIR SODIUM MONOHYDRATE - Inxight Drugs. Available at:[Link]

  • acs.org - Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. Available at:[Link]

  • fda.gov - VIEKIRA PAK (ombitasvir, paritaprevir, and ritonavir tablets) 2019 Label. Available at:[Link]

  • tga.gov.au - Product Information: Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir. Available at:[Link]

  • ncats.io - DASABUVIR - Inxight Drugs. Available at:[Link]

  • fda.gov - VIEKIRA XR Prescribing Information. Available at:[Link]

  • researchgate.net - Antiviral activity of dasabuvir in transient expression assays with HCV replicons. Available at:[Link]

  • fda.gov - 206619Orig1s000 - accessdata.fda.gov. Available at:[Link]

  • nih.gov - Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. Available at:[Link]

Sources

Exploratory

Decoding the Allosteric Inhibition of HCV NS5B Polymerase by Dasabuvir: Mechanisms, Pharmacodynamics, and Experimental Validation

Executive Summary The development of Direct-Acting Antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV). Among these, targeting the non-structural protein 5B (NS5B) RNA-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Direct-Acting Antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV). Among these, targeting the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp) has proven highly efficacious. While nucleoside analogs target the highly conserved catalytic active site, non-nucleoside inhibitors (NNIs) like Dasabuvir (ABT-333) exploit allosteric pockets to induce conformational arrest. This technical whitepaper provides an in-depth analysis of Dasabuvir’s mechanism of action at the Palm I binding site, its genotype-specific pharmacodynamics, and the rigorous experimental methodologies required to validate allosteric inhibition in drug development workflows.

The Structural Dynamics of HCV NS5B Polymerase

The HCV NS5B polymerase is the obligate engine of viral genome replication. Structurally, it adopts a classic "right-hand" motif comprising fingers, palm, and thumb domains. While the active site resides in the palm domain and is responsible for nucleotide incorporation, the enzyme's overall flexibility is critical for its function. The transition from de novo RNA chain initiation to processive elongation requires massive structural rearrangements.

Allosteric inhibitors capitalize on this requirement for flexibility. The NS5B enzyme possesses at least four distinct allosteric binding pockets: Thumb I, Thumb II, Palm I, and Palm II[1]. By binding to these distal sites, NNIs restrict the enzyme's conformational freedom, effectively neutralizing its catalytic capability without directly competing with nucleotide substrates.

Mechanistic Deep Dive: Dasabuvir at the Palm I Site

Dasabuvir is a highly potent NNI specifically engineered to target the Palm I allosteric site[2]. The causality of its inhibitory power lies not in blocking substrate entry, but in manipulating the enzyme's internal structural network.

In silico docking and molecular dynamics (MD) simulations demonstrate that Dasabuvir anchors itself within the Palm I pocket through a critical network of hydrogen bonds with residues S288, N291, D318, I447, and Y448[2]. The primary consequence of this binding is the stabilization of a specific structural element: the β-hairpin loop (spanning residues L443 to I454) located in the thumb domain[3].

During normal viral replication, this β-hairpin loop must shift to accommodate the growing RNA strand as the enzyme transitions from initiation to elongation. By binding the Palm I site, Dasabuvir physically restricts this loop, locking the polymerase into an auto-inhibitory conformation[3]. The enzyme can bind the RNA template, but the structural rigidity prevents the clearance of the nascent RNA strand, abruptly halting replication at the initiation phase.

Mechanism Dasabuvir Dasabuvir (ABT-333) PalmI NS5B Palm I Binding Site (S288, N291, D318, I447, Y448) Dasabuvir->PalmI Binds non-covalently BetaHairpin β-Hairpin Loop Stabilization PalmI->BetaHairpin Induces ConformationalChange Conformational Arrest (Auto-inhibitory state) BetaHairpin->ConformationalChange Triggers RNA_Synthesis Inhibition of RNA Chain Initiation ConformationalChange->RNA_Synthesis Blocks

Dasabuvir-mediated allosteric inhibition pathway of HCV NS5B polymerase.

Pharmacodynamics and Genotype Specificity

Because allosteric pockets are under less evolutionary pressure than the catalytic active site, they exhibit higher sequence variability across HCV genotypes. Consequently, Dasabuvir is not pan-genotypic; it demonstrates profound, highly specific efficacy against HCV Genotype 1 (GT1)[1], while showing poor binding affinity and efficacy against Genotype 3 (GT3) due to structural divergences in the Palm I pocket[4].

In biochemical assays, Dasabuvir inhibits recombinant NS5B polymerases derived from GT1a and GT1b clinical isolates with remarkable potency, exhibiting IC50 values between 2.2 and 10.7 nM[1]. Furthermore, it is highly selective, showing at least a 7,000-fold selectivity for HCV GT1 polymerases over human/mammalian polymerases, ensuring a wide therapeutic index[1].

Table 1: Quantitative Inhibitory Potency of Dasabuvir
HCV Genotype / StrainAssay ModalityPotency MetricValue (nM)
GT 1b (Con1) Cell-based Subgenomic RepliconEC501.8 nM[1]
GT 1a (H77) Cell-based Subgenomic RepliconEC507.7 nM[1]
GT 1b (N) Enzymatic Biochemical AssayIC502.2 nM[5]
GT 1a (H77) Enzymatic Biochemical AssayIC502.8 nM[5]

Resistance-Associated Substitutions (RASs)

The lower genetic barrier of NNIs means that Resistance-Associated Substitutions (RASs) can emerge rapidly if the drug is used as a monotherapy. For Dasabuvir, clinically relevant RASs map directly to the residues constituting the Palm I binding pocket.

Predominant mutations include C316Y and S556G in GT1a, and C316Y and M414T in GT1b[2]. Substitutions such as C445F and A553V, which are baseline polymorphisms in GT2 and GT3, act as severe resistance mutations when introduced into GT1b[2]. These mutations alter the steric bulk and electrostatic environment of the pocket, disrupting the delicate hydrogen bond network required for Dasabuvir to effectively anchor and stabilize the β-hairpin loop.

Experimental Methodology: Validating NS5B Allosteric Inhibition

To accurately quantify the allosteric inhibition of NS5B by Dasabuvir, researchers employ high-throughput enzymatic inhibition assays. As an application scientist, it is critical to design these assays with a deep understanding of allosteric kinetics. Unlike competitive active-site inhibitors, allosteric modulators require a specific thermodynamic shift to induce conformational arrest[6].

Protocol: NS5B RNA-Dependent RNA Polymerase Inhibition Assay

This self-validating protocol is optimized for evaluating Palm I NNIs.

  • Reagent Preparation: Prepare the assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20). Dilute purified recombinant HCV NS5B protein (e.g., GT1b Con1 strain) to a working concentration of 3 nM[7].

  • Inhibitor Titration: Prepare a 10-point serial dilution of Dasabuvir in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% v/v, preventing solvent-induced protein denaturation.

  • Pre-Incubation (Critical Causality Step): Combine the NS5B enzyme with the Dasabuvir dilutions and incubate at 30°C for 15–30 minutes[7]. Why this matters: Allosteric inhibitors do not compete with the highly abundant intracellular NTPs. They require time to bind the Palm I pocket and induce the conformational lock of the β-hairpin loop. If RNA and NTPs are added simultaneously with the drug, the enzyme may initiate elongation before the lock is established, leading to artificially inflated (weaker) IC50 values.

  • Reaction Initiation: Add a substrate mixture containing 3 nM RNA template (e.g., homopolymeric poly(A) or a heteropolymeric sequence) and nucleotide triphosphates (NTPs), including a radiolabeled tracer (e.g., [3H]-UTP)[7].

  • Incubation & Quenching: Incubate the reaction at 30°C for 2 hours. Quench the reaction by adding EDTA to chelate the Mg2+ cofactor, immediately halting catalysis[6].

  • Quantification & Analysis: Transfer the quenched reaction to DE81 filter paper (which binds the newly synthesized negatively charged RNA). Wash away unbound radiolabeled nucleotides, and measure the incorporated radioactivity via a scintillation counter. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Reagent Prep (NS5B, RNA, Dasabuvir) Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Initiate 3. Reaction Initiation (Add NTPs) Incubate->Initiate Quench 4. Quench Reaction (EDTA Addition) Initiate->Quench Analyze 5. Data Analysis (IC50 Calculation) Quench->Analyze

Step-by-step experimental workflow for the NS5B polymerase inhibition assay.

Conclusion

Dasabuvir exemplifies the power of allosteric modulation in antiviral drug design. By targeting the Palm I site and restricting the structural flexibility of the NS5B polymerase, it achieves potent, highly selective inhibition of HCV Genotype 1. Understanding the precise causality of its mechanism—specifically the stabilization of the β-hairpin loop—and the kinetic requirements for its experimental validation is essential for researchers aiming to develop the next generation of pan-genotypic allosteric inhibitors.

References

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor Source: nih.gov URL:[Link]

  • Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach Source: nih.gov URL:[Link]

  • Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase Source: mdpi.com URL:[Link]

  • Dasabuvir's binding pose with HCV NS5B polymerase generated using MD simulations Source: researchgate.net URL:[Link]

  • Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B Source: acs.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dasabuvir Sodium Monohydrate in Combination Therapy for HCV

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Virologists, Assay Development Scientists, and Preclinical Pharmacologists Subject: In vitro evaluation of Dasabuvir within multi-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Virologists, Assay Development Scientists, and Preclinical Pharmacologists Subject: In vitro evaluation of Dasabuvir within multi-target Direct-Acting Antiviral (DAA) regimens.

Introduction and Mechanistic Rationale

The development of interferon-free, all-oral regimens has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Dasabuvir sodium monohydrate is a potent, non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene[1]. Clinically, it is co-packaged with ombitasvir (an NS5A inhibitor), paritaprevir (an NS3/4A protease inhibitor), and ritonavir (a CYP3A4 pharmacokinetic enhancer) to form a complete, multi-targeted regimen known commercially as Viekira Pak[2][3].

As a Senior Application Scientist, it is critical to understand the causality behind this combination: HCV is a highly mutable RNA virus prone to developing resistance. By simultaneously targeting three distinct, non-overlapping stages of the viral lifecycle—polyprotein cleavage (NS3/4A), viral replication/assembly (NS5A), and RNA synthesis (NS5B)—the combination creates a high genetic barrier to resistance, achieving sustained virologic response (SVR) rates exceeding 95% in genotype 1 patients[4].

Multitargeted Mechanism of Action

HCV_Mechanism HCV_RNA HCV RNA Translation Polyprotein Viral Polyprotein HCV_RNA->Polyprotein NS34A NS3/4A Protease (Cleavage) Polyprotein->NS34A Processed by NS5A NS5A Protein (Assembly/Replication) Polyprotein->NS5A NS5B NS5B Polymerase (RNA Synthesis) Polyprotein->NS5B Paritaprevir Paritaprevir Paritaprevir->NS34A Inhibits Ombitasvir Ombitasvir Ombitasvir->NS5A Inhibits Dasabuvir Dasabuvir Dasabuvir->NS5B Inhibits

Figure 1: Synergistic disruption of the HCV lifecycle by the 3D combination regimen.

Quantitative Pharmacological Profile

To establish robust in vitro assays, baseline pharmacological metrics must be defined. Dasabuvir exhibits highly specific, sub-nanomolar to low-nanomolar potency against HCV Genotype 1 (GT1) isolates, but its efficacy drops significantly against other genotypes (>200-fold decrease in potency for GT2, 3, and 4).

Table 1: In Vitro Potency of Dasabuvir against HCV Genotype 1

Assay TypeTarget StrainMetricValueCausality / Note
BiochemicalRecombinant GT1a NS5BIC₅₀2.8 nMDirect enzyme inhibition in cell-free system.
BiochemicalRecombinant GT1b NS5BIC₅₀10.7 nMSlight structural variance in 1b NS5B palm domain.
Cell Culture (Replicon)GT1a-H77EC₅₀7.7 nMCellular penetration and intracellular half-life factored[5].
Cell Culture (Replicon)GT1b-Con1EC₅₀1.8 nMHighly potent suppression of subgenomic replication[5].
Plasma Shift (Replicon)GT1a/1bEC₅₀ Shift12 to 13-foldAttenuation due to high human plasma protein binding[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true antiviral synergy from off-target cytotoxicity or assay artifacts.

Protocol 1: HCV Subgenomic Replicon Assay (Cellular Efficacy)

Purpose: To determine the half-maximal effective concentration (EC₅₀) of Dasabuvir in a physiologically relevant cellular environment.

Rationale: We utilize Huh-7 derived cells stably expressing an HCV subgenomic replicon linked to a firefly luciferase reporter. Luciferase luminescence provides a highly sensitive, direct, and linear readout of viral RNA replication[6][7].

Materials:

  • Huh-7 cells harboring GT1a-H77 or GT1b-Con1 subgenomic replicons.

  • Dasabuvir sodium monohydrate (10 mM stock in 100% DMSO).

  • Assay Media: DMEM supplemented with 5% Fetal Bovine Serum (FBS), 1% Pen/Strep, and 1% non-essential amino acids.

  • Human Plasma (Optional): For plasma-shift assays, use 40% human plasma to assess protein binding attenuation[6].

  • Luciferase Assay System (e.g., Promega Bright-Glo™).

  • CellTiter-Glo® (for parallel cytotoxicity screening).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and resuspend replicon cells in assay media. Seed at a density of 1×104 cells/well in a 96-well opaque white microplate (for luminescence). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Dasabuvir in 100% DMSO. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Dosing: Transfer the diluted compound to the cell plates. Include a vehicle control (0.5% DMSO) as the 100% replication baseline, and a known potent inhibitor (e.g., 1 μM Sofosbuvir) as a positive control for complete inhibition.

  • Incubation: Incubate the treated cells for 72 hours. Causality Note: 72 hours is required to allow pre-existing viral RNA and reporter proteins to degrade, ensuring the readout reflects de novo inhibition.

  • Cytotoxicity Counter-Screen (Critical Step): In a parallel identical plate, add CellTiter-Glo® reagent to measure cellular ATP levels. Self-Validation: If the CC₅₀ (50% cytotoxic concentration) is not at least 100-fold higher than the EC₅₀, the observed "antiviral" effect may simply be cell death[6][7].

  • Luciferase Readout: Add Bright-Glo™ reagent to the primary assay plate. Incubate for 5 minutes at room temperature and read luminescence on a microplate reader.

  • Data Analysis: Normalize data to the DMSO control. Use non-linear regression (four-parameter logistic curve) to calculate the EC₅₀.

Protocol 2: In Vitro Combination Synergy Assay (Checkerboard Matrix)

Purpose: To evaluate the synergistic, additive, or antagonistic effects of Dasabuvir when combined with Ombitasvir and Paritaprevir.

Rationale: Because Viekira Pak utilizes multiple DAAs, it is essential to prove that the drugs do not antagonize each other. We utilize the MacSynergy II mathematical model (based on the Bliss Independence model) to calculate synergy volumes[7].

Synergy_Workflow Start Prepare 8x8 Checkerboard Matrix Dose Dose Dasabuvir (X-axis) vs Ombitasvir (Y-axis) Start->Dose Incubate 72h Incubation in Huh-7 Replicon Cells Dose->Incubate Readout Luciferase Luminescence Readout Incubate->Readout Validation Z'-factor > 0.5? (Assay Robustness Check) Readout->Validation Bliss Calculate Expected Additivity (Bliss Independence) MacSynergy MacSynergy II Analysis (Synergy Volume Calculation) Bliss->MacSynergy Validation->Start No (Reject) Validation->Bliss Yes

Figure 2: High-throughput in vitro synergy assay workflow and validation.

Step-by-Step Methodology:

  • Matrix Design: Design an 8x8 matrix in a 384-well plate. The X-axis contains a 7-point dose response of Dasabuvir (plus a zero-drug control). The Y-axis contains a 7-point dose response of Ombitasvir (plus a zero-drug control).

  • Execution: Execute the replicon assay as described in Protocol 1 using this matrix dosing format.

  • Quality Control: Calculate the Z'-factor for the plate using the positive (1 μM Sofosbuvir) and negative (DMSO) controls. Self-Validation: A Z'-factor ≥0.5 is mandatory to confirm the assay window is large enough to detect subtle synergistic deviations.

  • MacSynergy II Analysis:

    • Calculate the theoretical additive effect using the equation: Eadd​=EA​+EB​−(EA​×EB​) , where E is the fractional inhibition.

    • Subtract the theoretical additive surface from the experimental surface to generate a 3D differential plot.

    • Interpretation: Synergy volumes >100μM2% indicate strong synergy. Volumes between −25 and 25μM2% indicate simple additivity. Volumes <−50μM2% indicate antagonism[7]. Note: Dasabuvir combined with Ombitasvir/Paritaprevir typically demonstrates additive to synergistic inhibition without antagonism.

References

  • Viekira Pak | Johns Hopkins ABX Guide Source: Johns Hopkins Medicine URL
  • VIEKIRA PAK (ombitasvir, paritaprevir, and ritonavir tablets; dasabuvir tablets)
  • Source: National Institutes of Health (NIH)
  • DASABUVIR SODIUM MONOHYDRATE - Inxight Drugs Source: NCATS URL
  • AbbVie Receives U.S.
  • Source: Therapeutic Goods Administration (TGA)
  • FDA-Approved Drugs Efavirenz, Tipranavir, and Dasabuvir Inhibit Replication Source: MDPI URL
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Source: National Institutes of Health (NIH)

Sources

Application

Application Note: In Vitro Replicon Assays for Evaluating Dasabuvir Sodium Monohydrate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antiviral Efficacy, Cytotoxicity Profiling, and Mechanism of Action (MoA) in HCV Genotype 1 Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antiviral Efficacy, Cytotoxicity Profiling, and Mechanism of Action (MoA) in HCV Genotype 1

Introduction & Mechanistic Rationale

Dasabuvir sodium monohydrate is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B[1]. Unlike nucleoside analogs that compete with physiological nucleotides at the active site, dasabuvir functions as an allosteric modulator[1]. It selectively binds to the "palm" domain of the NS5B polymerase, inducing a conformational change that physically prevents the enzyme from elongating viral RNA[1],[2].

Because the structural topography of the NS5B palm domain is highly conserved in HCV Genotype 1 but distinct from human polymerases, dasabuvir exhibits extreme target specificity. It demonstrates a >7,000-fold selectivity for HCV Genotype 1 polymerases over human and mammalian DNA/RNA polymerases, minimizing off-target host toxicity[3],[4].

To accurately quantify the antiviral efficacy of dasabuvir during preclinical development, the HCV Subgenomic Replicon Assay is the gold standard[5]. This system utilizes human hepatoma (Huh7) cells harboring self-replicating viral RNA (replicons) that lack structural proteins. This provides a self-validating, biologically relevant model of intracellular viral replication without the biohazard of producing infectious virions (allowing for BSL-2 operation)[5].

G HCV HCV Genotype 1 Subgenomic Replicon NS5B NS5B RNA-dependent RNA Polymerase HCV->NS5B Translates Palm Palm Domain (Allosteric Site) NS5B->Palm Contains Conform Conformational Change Palm->Conform Induces Dasabuvir Dasabuvir Sodium Monohydrate Dasabuvir->Palm Binds selectively Arrest RNA Elongation Arrest Conform->Arrest Prevents

Caption: Mechanism of Dasabuvir allosteric inhibition of HCV NS5B polymerase.

Quantitative Data Summary

The efficacy of dasabuvir is highly specific to HCV Genotype 1, with distinct baseline potencies between subtypes 1a and 1b[3]. The table below summarizes the established pharmacological metrics for dasabuvir sodium monohydrate in standard in vitro assays[3],[6],[4].

Pharmacological ParameterHCV Genotype 1a (Strain H77)HCV Genotype 1b (Strain Con1)
EC₅₀ (Standard Assay Media) 7.7 nM1.8 nM
EC₅₀ (40% Human Plasma) 99 nM21 nM
Protein Binding Shift ~13-fold decrease in potency~12-fold decrease in potency
IC₅₀ (Biochemical Polymerase Assay) 2.2 - 10.7 nM2.2 - 10.7 nM
CC₅₀ (Cytotoxicity in Huh7) > 10,360 nM> 10,360 nM
Therapeutic Index (SI = CC₅₀/EC₅₀) > 1,345> 5,755

Note: The inclusion of 40% human plasma in the assay is a critical causality check. Dasabuvir is highly protein-bound (99% to albumin and alpha-1-acid glycoprotein)[2]. The 12- to 13-fold shift in EC₅₀ accurately models the free-drug fraction available in human circulation, bridging the gap between in vitro potency and in vivo dosing requirements[3],[6].

Experimental Design & Causality

A robust replicon assay must be a self-validating system . A common pitfall in antiviral screening is misinterpreting compound-induced cytotoxicity as antiviral efficacy. If a drug kills the host cell, viral replication will naturally collapse, yielding a false-positive EC₅₀.

To prevent this, our protocol multiplexes a Luciferase Reporter Assay (to measure replicon RNA translation) with a Fluorometric Viability Assay (to measure host cell health) from the exact same sample wells[5]. This ensures that any observed reduction in luciferase signal is causally linked to NS5B inhibition, not non-specific cell death.

Workflow Cells Seed Huh7 Replicon Cells (Genotype 1a/1b) Compound Add Dasabuvir Serial Dilutions (0.1 nM - 10 µM) Cells->Compound Incubate Incubate 72 Hours (37°C, 5% CO2) Compound->Incubate Split Parallel Readouts Incubate->Split Luc Luciferase Reporter Assay (Measure Replicon RNA) Split->Luc Tox Fluorometric Viability Assay (Measure Cytotoxicity) Split->Tox EC50 Calculate EC50 (Antiviral Efficacy) Luc->EC50 CC50 Calculate CC50 (Cell Viability) Tox->CC50

Caption: Step-by-step workflow for the in vitro HCV replicon and cytotoxicity assays.

Detailed Protocol: In Vitro HCV Replicon Assay

Reagents and Cell Lines
  • Cell Lines: Huh7 human hepatoma cells stably expressing HCV subgenomic replicons (e.g., Genotype 1a H77 strain or Genotype 1b Con1 strain) tagged with a firefly luciferase reporter[3],[5].

  • Compound: Dasabuvir sodium monohydrate (reconstituted in 100% DMSO to a 10 mM stock).

  • Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids (NEAA), and G418 (for replicon maintenance)[5].

  • Assay Kits: CytoTox-1 Cell Proliferation Assay (or equivalent fluorometric viability dye) and a standard Firefly Luciferase Assay System[5].

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest Huh7 replicon cells at 70-80% confluency. Rationale: Over-confluent cells exhibit contact inhibition, which downregulates host cell metabolism and artificially suppresses viral RNA replication.

  • Wash cells to remove G418 (selection pressure is removed during the assay to prevent drug-drug interactions).

  • Seed cells into opaque 96-well tissue culture plates at a density of 5,000 cells/well in 90 µL of assay media (DMEM + 10% FBS, no G418).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Compound Preparation and Treatment (Day 1)

  • Prepare a 6-point or 8-point serial dilution of dasabuvir sodium monohydrate in 100% DMSO.

  • Perform a secondary dilution in assay media to achieve a final 10X concentration. Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v), as higher DMSO concentrations are hepatotoxic and will skew the CC₅₀.

  • Add 10 µL of the 10X compound to the 90 µL of cells (Final concentration range: 0.1 nM to 10 µM).

  • Optional Plasma Shift: For physiological modeling, perform a parallel plate where the assay media is supplemented with 40% human plasma[3],[6].

Step 3: Incubation (Day 1 to Day 4)

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour window allows for multiple cycles of viral RNA replication, ensuring the polymerase inhibitor reaches steady-state efficacy and the pre-existing replicon RNA degrades naturally[5].

Step 4: Multiplexed Readout (Day 4)

  • Cytotoxicity Assessment: Add the fluorometric viability reagent (e.g., CytoTox-1) directly to the culture wells according to the manufacturer's protocol[5]. Incubate for 1-2 hours and read fluorescence. This establishes the cell viability curve.

  • Antiviral Assessment: Following the fluorescence read, add the luciferase lysis/substrate buffer directly to the same wells. Read luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of replicon RNA present.

Data Analysis
  • Normalization: Normalize luminescence and fluorescence data to the DMSO-treated vehicle control (defined as 100% replication and 100% viability).

  • Curve Fitting: Plot the log(inhibitor concentration) versus normalized response. Use a 4-parameter non-linear regression model to calculate the EC₅₀ (concentration inhibiting HCV replicon by 50%) and CC₅₀ (concentration decreasing cell viability by 50%)[5].

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). For dasabuvir, a successful assay should yield an SI > 1,000, confirming that the observed viral inhibition is entirely decoupled from host cell toxicity[3],[5].

References

  • What is the mechanism of Dasabuvir Sodium Hydrate?
  • Pharmacology of Dasabuvir; Overview, Pharmacokinetics, Mechanism of action, Uses, Side effects Source: youtube.com
  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor Source: nih.gov (PMC)
  • Dasabuvir sodium (ABT-333 sodium) | HCV Polymerase Inhibitor Source: medchemexpress.com
  • In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor Source: nih.gov (PubMed)
  • Source: google.

Sources

Method

Application Note: Advanced Oral Delivery Formulation Strategies for Dasabuvir Sodium Monohydrate

Introduction and Mechanistic Rationale Dasabuvir sodium monohydrate is a potent, non-nucleoside inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). While highly efficacious, its physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Dasabuvir sodium monohydrate is a potent, non-nucleoside inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). While highly efficacious, its physicochemical properties present significant hurdles for oral bioavailability. Classified as a Biopharmaceutics Classification System (BCS) Class II compound, dasabuvir exhibits high membrane permeability but exceptionally low and pH-dependent aqueous solubility.

To overcome these limitations, modern formulation strategies rely on converting the crystalline drug into an amorphous solid dispersion (ASD). By dispersing the active pharmaceutical ingredient (API) within a hydrophilic polymer matrix (such as copovidone), the thermodynamic barrier to dissolution is lowered, maintaining the drug in a supersaturated state in the gastrointestinal tract. Furthermore, in clinical applications like the Viekira XR® formulation, dasabuvir sodium monohydrate is engineered into an extended-release (ER) matrix utilizing hypromellose (HPMC) to control the release kinetics and mitigate food-effect variations[1].

Physicochemical Profiling

Understanding the baseline properties of the API is critical to justifying the extrusion and matrix-release parameters.

Table 1: Physicochemical and Formulation Parameters of Dasabuvir Sodium Monohydrate

ParameterValue / DescriptionFormulation Implication
BCS Class Class II (Low Solubility, High Permeability)Requires solubility enhancement (e.g., ASD) for oral bioavailability.
Aqueous Solubility 0.0001 to 1 mg/mL (pH-dependent, pH 1-11)Prone to precipitation in intestinal pH; requires crystallization inhibitors.
Solid State Monohydrate of the sodium salt (Form I)Dehydrates and converts to an amorphous state during thermal processing.
Melting Point ~157°C (following dehydration)Defines the minimum processing temperature for Hot Melt Extrusion (HME).
Target ER Dose 216.2 mg (equivalent to 200 mg free acid)[1]High drug load necessitates optimized polymer-to-API ratios to prevent phase separation.

Formulation Workflow: Amorphous Solid Dispersion & ER Matrix

The following diagram illustrates the causality and workflow of transforming raw crystalline dasabuvir sodium monohydrate into a functional extended-release solid dosage form.

FormulationWorkflow API Dasabuvir Sodium Monohydrate (Crystalline) HME Hot Melt Extrusion (HME) (>157°C Processing) API->HME Polymer Copovidone (K 28) + Surfactants Polymer->HME Milling Milling & Sieving (Amorphous Solid Dispersion) HME->Milling Rapid Cooling Blending Blending with HPMC 2208 & Glidants Milling->Blending Compression Tablet Compression (Extended Release Matrix) Blending->Compression

Fig 1: Process flow for Dasabuvir Sodium Monohydrate ASD preparation and ER tablet compression.

Experimental Protocols

Protocol A: Preparation of Dasabuvir Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

Objective: Convert crystalline dasabuvir sodium monohydrate into an amorphous solid dispersion to enhance thermodynamic solubility[2].

Materials:

  • Dasabuvir sodium monohydrate (API)

  • Copovidone (K value 28) (Matrix polymer/crystallization inhibitor)[1]

  • Vitamin E Polyethylene Glycol Succinate (TPGS) (Surfactant/Plasticizer)

Step-by-Step Methodology:

  • Pre-blending: Accurately weigh the API, Copovidone, and TPGS in a 30:60:10 (w/w/w) ratio. Transfer to a V-blender and mix at 25 rpm for 15 minutes to ensure a homogenous physical mixture. Causality: Uniform distribution prevents localized API domains that could resist melting or trigger recrystallization.

  • Extruder Purging & Calibration: Preheat a co-rotating twin-screw extruder. Set the barrel temperature profile across the zones from 100°C at the feeding zone, ramping up to 165°C at the mixing and die zones. Causality: The peak temperature must exceed the ~157°C melting point of the API to ensure complete amorphization.

  • Extrusion: Feed the blend into the extruder at a constant feed rate of 1.0 kg/hr with a screw speed of 150 rpm.

  • Cooling and Pelletization: Pass the emerging transparent extrudate over a chilled cooling roll (set to 15°C) to rapidly quench the melt. Causality: Rapid cooling freezes the polymer-drug matrix in its amorphous state, preventing the thermodynamic drive toward recrystallization.

  • Milling: Mill the solidified extrudate using a FitzMill equipped with a 0.8 mm screen to produce a fine ASD powder. Store in desiccated, sealed containers.

Protocol B: Formulation of the Extended-Release (ER) Matrix Tablet

Objective: Formulate the milled ASD into an extended-release dosage form using a hydrophilic matrix system[1].

Materials:

  • Dasabuvir ASD powder (from Protocol A)

  • Hypromellose (HPMC) 2208, 17,700 mPa*s (Release-controlling polymer)[1]

  • Colloidal Silicon Dioxide (Glidant)[1]

  • Magnesium Stearate (Lubricant)[1]

Step-by-Step Methodology:

  • Matrix Blending: In a bin blender, combine the Dasabuvir ASD powder (equivalent to 216.2 mg API per unit dose) with HPMC 2208 (30% w/w of the final tablet weight) and Colloidal Silicon Dioxide (1% w/w). Blend for 20 minutes. Causality: High-viscosity HPMC 2208 forms a robust gel layer upon hydration in the GI tract, strictly controlling the diffusion of the solubilized dasabuvir.

  • Lubrication: Add Magnesium Stearate (0.5% w/w, pre-screened through a 60-mesh sieve) to the blend. Mix for exactly 3 minutes. Causality: Over-lubrication can coat the hydrophilic HPMC particles, retarding hydration and altering the critical ER release profile.

  • Compression: Compress the final blend using a rotary tablet press fitted with oval-shaped tooling. Target a tablet hardness of 15-18 kp.

  • Validation (Self-Validating Step): Perform in vitro dissolution testing using USP Apparatus II (Paddle) at 50 rpm in 900 mL of pH 6.8 phosphate buffer. The formulation is validated if the release profile demonstrates <20% release at 1 hour, ~50% at 4 hours, and >85% at 12 hours, confirming the integrity of the HPMC matrix.

References

  • US Patent 9333204B2. "Solid antiviral dosage forms." Google Patents. Available at:[2]

  • APV FOCUS GROUP DRUG DELIVERY. "VIEKIRA® XR." (2016). Available at: [Link][1]

  • Therapeutic Goods Administration (TGA). "Australian public assessment for Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as sodium salt) and Ribavirin." (2017). Available at:[Link]

Sources

Application

Comprehensive Analytical Workflows for the Identification and Quantification of Dasabuvir and its Primary Metabolites

Application Note & Methodological Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Introduction & Pharmacological Context Dasabuvir (ABT-333) is a potent, non-nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

Dasabuvir (ABT-333) is a potent, non-nucleoside NS5B polymerase inhibitor utilized in the treatment of Hepatitis C Virus (HCV) genotype 1. In clinical applications, it is frequently co-administered in a multi-drug regimen (e.g., with paritaprevir, ritonavir, and ombitasvir). Because ritonavir is a strong CYP3A4 inhibitor and other co-administered drugs may interact with various efflux transporters, understanding the precise metabolic clearance pathways of Dasabuvir is critical for predicting Drug-Drug Interactions (DDIs)[1].

As a Senior Application Scientist, I approach metabolite identification not just as a structural puzzle, but as a mass-balance equation. We must account for every mole of the administered parent drug. Dasabuvir is primarily cleared via cytochrome P450-mediated oxidation, specifically by CYP2C8 , forming its major circulating active metabolite, M1 (a tert-butyl hydroxyl derivative).

To confidently quantify these entities in highly complex biological matrices (plasma, feces, urine), we deploy a multi-tiered analytical strategy combining High-Resolution Mass Spectrometry (HRMS) for structural elucidation, Triple Quadrupole LC-MS/MS for high-throughput quantification, and Radiochemical Profiling for absolute mass balance[2].

Metabolic Biotransformation Pathway

The biotransformation of Dasabuvir is an excellent case study in targeted hepatic oxidation. The parent molecule undergoes regioselective hydroxylation at the tert-butyl group to form M1. This step is heavily dependent on CYP2C8. Subsequently, M1 can undergo secondary oxidation to form a tert-butyl carboxylate derivative (M5) or be directly conjugated via glucuronidation (UGT) and sulfation (SULT) for fecal elimination.

MetabolicPathway Dasabuvir Dasabuvir (Parent) C26H27N3O5S CYP2C8 CYP2C8 (Primary) CYP3A4 (Minor) Dasabuvir->CYP2C8 Oxidation M1 Metabolite M1 (tert-butyl hydroxyl) CYP2C8->M1 Hydroxylation M5 Metabolite M5 (tert-butyl carboxylate) M1->M5 Secondary Oxidation Conjugates Glucuronide & Sulfate Conjugates (Fecal Excretion) M1->Conjugates UGT / SULT M5->Conjugates UGT

Biotransformation pathway of Dasabuvir mediated by CYP2C8 into M1 and M5 metabolites.

Analytical Strategy & Causality

Why do we utilize specific analytical modalities for Dasabuvir?

  • Micro-Solid Phase Extraction (µ-SPE): Direct protein precipitation of plasma leaves residual phospholipids that cause severe ion suppression in the MS source. By utilizing mixed-mode µ-SPE, we selectively retain Dasabuvir and M1 while washing away polar lipids, ensuring a highly reproducible matrix factor[3].

  • UHPLC-MS/MS (Triple Quadrupole): For clinical pharmacokinetic (PK) studies, sensitivity and speed are paramount. Operating in Multiple Reaction Monitoring (MRM) mode allows us to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL for the parent drug.

  • Radiochemical Mass Balance (14C-Dasabuvir): Mass spectrometers suffer from differential ionization efficiencies; a metabolite may yield a signal 10x lower than the parent despite being present at the same concentration. By using [14C]-radiolabeled Dasabuvir and Liquid Scintillation Counting (LSC), we achieve an equimolar, absolute response, proving that >94% of the dose is eliminated in feces.

Quantitative Data & Mass Spectrometry Parameters

The following table summarizes the validated parameters for Dasabuvir and its primary active metabolite, M1, derived from human PK and structural registration data[4],[5],.

AnalyteMolecular FormulaMolecular Weight (Da)Primary Circulating FractionExcretion RouteTypical MRM Transition (ESI+)LLOQ (ng/mL)
Dasabuvir C₂₆H₂₇N₃O₅S493.5758%Feces (94.4%)m/z 494.14 > 359.001.0
Metabolite M1 C₂₆H₂₇N₃O₆S509.5821%Fecesm/z 510.20 > 375.10*2.0

*Note: M1 product ion transitions are highly dependent on collision energy optimization; the +16 Da shift reflects the addition of the hydroxyl group.

Experimental Protocols

The following workflows are designed as self-validating systems . Each protocol includes an internal control mechanism to ensure data integrity before proceeding to the next step.

AnalyticalWorkflow Plasma Biological Sample (Spiked with SIL-IS) Precipitation Protein Precipitation (MeCN + 0.1% FA) Plasma->Precipitation SPE Micro-SPE Clean-up (C18/Ion Exchange) Precipitation->SPE Supernatant LC UHPLC Separation (BEH C18, Gradient) SPE->LC Reconstituted Eluate MS HRMS & MS/MS Detection (ESI+, MRM Mode) LC->MS Chromatographic Peaks Data PK Quantification & Structural Elucidation MS->Data Mass Spectra

Step-by-step LC-MS/MS analytical workflow for Dasabuvir and metabolite quantification.

Protocol A: Biological Sample Preparation via Micro-SPE

Objective: Extract Dasabuvir and M1 from plasma while eliminating phospholipid-induced ion suppression.

  • Aliquoting: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Dasabuvir-d6) to normalize extraction recovery variations.

  • Protein Precipitation: Add 150 µL of Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • µ-SPE Loading: Transfer the supernatant to a mixed-mode µ-SPE pipette tip (pre-conditioned with 100 µL Methanol, followed by 100 µL LC-MS grade water).

  • Washing: Wash the sorbent with 100 µL of 5% Methanol in water to elute polar salts and endogenous peptides.

  • Elution & Reconstitution: Elute the analytes with 100 µL of MeCN/Methanol (1:1, v/v). Evaporate to dryness under a gentle nitrogen stream and reconstitute in 50 µL of the initial mobile phase.

  • Self-Validation Check: Calculate the absolute matrix factor by comparing the peak area of a post-extraction spiked blank to a neat standard. The matrix factor must fall between 0.85 and 1.15. If it falls outside this range, the wash step stringency must be increased.

Protocol B: UHPLC-MS/MS Quantification

Objective: Chromatographic separation of parent and metabolites prior to MS detection.

  • Column Selection: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Causality: Sub-2-micron particles provide the theoretical plates necessary to resolve M1 and M5 from Dasabuvir, preventing competitive ionization in the source.

  • Mobile Phases:

    • Phase A: 0.1% FA in LC-MS grade water.

    • Phase B: 0.1% FA in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 80% B

    • 2.5 - 3.0 min: Hold at 80% B (Column wash)

    • 3.0 - 3.5 min: Return to 20% B (Re-equilibration)

  • MS/MS Parameters: Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode. Monitor MRM transitions (e.g., m/z 494.14 > 359.00 for Dasabuvir)[5].

  • Self-Validation Check: Monitor the baseline for m/z 184 (the phosphatidylcholine headgroup transition). If a broad peak appears during the re-equilibration phase, extend the 80% B wash step to prevent carryover into the next injection.

Protocol C: Radiochemical Mass Balance (In Vivo Profiling)

Objective: Determine the absolute clearance routes without MS ionization bias.

  • Dosing: Administer a single 400-mg oral dose of [14C]-Dasabuvir (approx. 100 µCi) to subjects.

  • Collection: Collect total feces and urine output at 24-hour intervals up to 240 hours post-dose.

  • Homogenization & Extraction: Homogenize fecal samples in a 50% ethanol/water solution. Extract radioactivity using liquid-liquid extraction (LLE).

  • Liquid Scintillation Counting (LSC): Mix aliquots of the extract with scintillation cocktail and measure total radioactivity (expressed as ngEq/g).

  • HPLC-Radiometric Profiling: Inject the extract onto an HPLC system coupled to an inline radiochemical flow detector.

  • Self-Validation Check: The sum of the Area Under the Curve (AUC) for all radiolabeled chromatographic peaks must equal ≥90% of the total radioactivity measured by bulk LSC in the crude extract. A discrepancy indicates that highly polar or covalently bound metabolites were lost during the extraction phase.

Sources

Method

Application Note: Protocol for Dasabuvir Resistance Testing in Cell Culture Using the HCV Replicon System

Mechanistic Rationale and Scientific Context Dasabuvir (ABT-333) is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Unlike nucleoside analogs that act...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Scientific Context

Dasabuvir (ABT-333) is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. Unlike nucleoside analogs that act as chain terminators at the catalytic active site, Dasabuvir binds allosterically to the Palm I pocket of the NS5B polymerase[1]. This binding induces a conformational arrest that prevents the enzyme from transitioning into the active state required for de novo viral RNA synthesis.

Because Dasabuvir relies on highly specific non-covalent interactions within the Palm I pocket, single amino acid substitutions in this region can cause steric hindrance or alter the pocket's binding affinity, leading to drug resistance[2]. Clinical and in vitro data demonstrate that Genotype 1a and 1b viruses develop distinct Resistance-Associated Substitutions (RASs). For instance, the C316Y and M414T mutations are predominant in Genotype 1b, while C316Y and S556G are primary drivers of resistance in Genotype 1a[2].

To accurately quantify the impact of these mutations on drug efficacy, researchers utilize the HCV Subgenomic Replicon System . This system provides a safe (BSL-2), self-amplifying RNA network inside human hepatoma cells (Huh-7), allowing for the precise, high-throughput measurement of NS5B polymerase activity without the confounding variables of viral entry or assembly[3].

MOA WT Wild-Type NS5B (Palm I Site Intact) Inhib Conformational Arrest (Viral Replication Halted) WT->Inhib Mut Mutant NS5B (e.g., C316Y, M414T) Resist Steric Hindrance / Poor Binding (Viral Replication Continues) Mut->Resist Drug Dasabuvir (ABT-333) Drug->WT High Affinity Binding Drug->Mut Reduced Affinity

Mechanism of Dasabuvir inhibition and resistance at the HCV NS5B Palm I allosteric site.

Experimental Design & Self-Validating Controls

A robust resistance assay must be a self-validating system. To ensure that the observed changes in luminescence are directly caused by Dasabuvir's specific antiviral activity—and not by experimental artifacts or general cytotoxicity—the following controls must be integrated into the protocol:

  • Biological Negative Control (GND Mutant): A replicon plasmid containing a mutation in the highly conserved catalytic triad of NS5B (GDD mutated to GND) must be used. This polymerase-dead mutant cannot replicate and establishes the background luminescence generated by the initial translation of the input RNA[3].

  • Cytotoxicity Counter-Screen: Antiviral efficacy (EC₅₀) must be measured in parallel with cell viability (CC₅₀). A drop in reporter signal is only valid if the cell viability remains >90% at the tested drug concentrations.

  • Protein-Binding Shift Assay (Optional but Recommended): Because Dasabuvir is highly protein-bound in vivo, its in vitro potency is attenuated 12- to 13-fold in the presence of human plasma[4]. Running a parallel assay supplemented with 40% human serum provides a more physiologically accurate reflection of clinical resistance[1][4].

Materials and Reagents

  • Cell Line: Huh-7 or Huh-7.5 human hepatoma cells (maintained in DMEM + 10% FBS + 1% Penicillin/Streptomycin).

  • Plasmids: Bicistronic subgenomic HCV replicon plasmids (e.g., pFK-I389-luc-ubi-neo-NS3-3'/Con1 for Genotype 1b, or H77 for Genotype 1a) containing a Firefly luciferase reporter[3].

  • Reagents for Mutagenesis & RNA Synthesis: Site-Directed Mutagenesis Kit, restriction enzymes (e.g., ScaI or XbaI for plasmid linearization), T7 RNA Polymerase In Vitro Transcription Kit.

  • Compounds: Dasabuvir (ABT-333) dissolved in 100% DMSO (10 mM stock).

  • Assay Kits: Steady-Glo® Luciferase Assay System, CellTiter-Fluor™ Cell Viability Assay.

Step-by-Step Protocol

Workflow A 1. Site-Directed Mutagenesis (Insert RAS into Replicon Plasmid) B 2. In Vitro Transcription (Synthesize Subgenomic RNA) A->B C 3. RNA Electroporation (Deliver RNA into Huh-7 Cells) B->C D 4. Dasabuvir Treatment (Serial Dilution, 48-72h Incubation) C->D E 5. Luciferase & Cytotoxicity Assays (Quantify Viability and Replication) D->E F 6. Data Analysis (Calculate EC50 & Fold Resistance) E->F

Workflow for evaluating Dasabuvir resistance using the HCV subgenomic replicon system.

Phase 1: Generation of Resistance-Associated Variants (RAVs)
  • Utilize a site-directed mutagenesis kit to introduce specific clinical mutations (e.g., C316Y, M414T, S556G) into the NS5B region of the wild-type replicon plasmid.

  • Sequence the entire NS5B region to confirm the presence of the desired mutation and the absence of off-target mutations.

  • Linearize the sequence-verified plasmids (Wild-Type, Mutants, and GND-control) at the 3' end of the HCV genome using the appropriate restriction enzyme. Purify the linearized DNA.

Phase 2: In Vitro Transcription and Electroporation

Causality Note: Electroporation is utilized over lipid-based transfection because the massive size (~8kb) and complex secondary structures of HCV RNA make lipofection inefficient and prone to triggering intracellular immune sensors.

  • Transcribe the linearized DNA into RNA using a T7 RNA polymerase in vitro transcription kit. Treat with DNase I to remove the template, and purify the RNA.

  • Harvest Huh-7 cells at 70-80% confluency. Wash twice with ice-cold PBS and resuspend at a density of 1×107 cells/mL in Cytomix or a specialized electroporation buffer.

  • Mix 10 µg of purified replicon RNA with 400 µL of the cell suspension in a 0.4 cm gap electroporation cuvette.

  • Electroporate the cells using a single pulse (e.g., 270 V, 950 µF).

  • Immediately transfer the cells to 10 mL of pre-warmed complete DMEM and allow them to recover for 10 minutes.

Phase 3: Antiviral Compound Treatment
  • Seed the electroporated cells into opaque 96-well plates at a density of 10,000 cells/well.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for initial translation and the establishment of replication complexes.

  • Prepare a 10-point, 3-fold serial dilution of Dasabuvir in complete DMEM (ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent toxicity).

  • Aspirate the media from the 96-well plates and replace it with the Dasabuvir-containing media.

  • (Optional) For protein-binding shift analysis, prepare a parallel set of drug dilutions in DMEM supplemented with 40% human serum[1][4].

  • Incubate for an additional 48 to 72 hours. Causality Note: This duration is required for the pre-existing luciferase enzymes to degrade, ensuring the final readout strictly reflects the inhibition of newly synthesized RNA.

Phase 4: Reporter and Viability Readout
  • Add a multiplexed fluorometric viability reagent (e.g., CellTiter-Fluor) directly to the wells. Incubate for 30 minutes and read fluorescence to establish the cytotoxicity profile (CC₅₀).

  • Add the Steady-Glo Luciferase reagent to the same wells. Incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.

  • Quantify luminescence using a microplate reader. Subtract the background signal generated by the GND-mutant control wells.

Data Analysis and Expected Resistance Profiles

Plot the dose-response curves using non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the 50% effective concentration (EC₅₀). The Fold Resistance is calculated by dividing the EC₅₀ of the mutant replicon by the EC₅₀ of the wild-type replicon.

Quantitative Data Summary: Expected Dasabuvir EC₅₀ Shifts

The following table summarizes expected baseline values and resistance shifts based on established literature for Dasabuvir[1][2].

HCV Genotype & StrainNS5B StatusDasabuvir EC₅₀ (nM)Approximate Fold ResistanceClinical Relevance
Genotype 1b (Con1) Wild-Type~ 1.81.0x (Baseline)Highly Susceptible
Genotype 1b (Con1) C316Y > 100> 50xMajor Resistance Variant
Genotype 1b (Con1) M414T > 500> 250xMajor Resistance Variant
Genotype 1a (H77) Wild-Type~ 7.71.0x (Baseline)Susceptible
Genotype 1a (H77) S556G ~ 60 - 808x - 10xModerate Resistance Variant

Note: Absolute EC₅₀ values may vary slightly depending on the specific Huh-7 sub-clone and assay incubation time, which is why calculating the relative Fold Resistance against an internal wild-type control is mandatory for standardized reporting.

References

  • Kati, W., Koev, G., Irvin, M., et al. "In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor." Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Ismail, N. S. M., et al. "Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach." Infection Ecology & Epidemiology (PMC).
  • Lohmann, V., et al. "HCV Replicon Systems: Workhorses of Drug Discovery and Resistance." PMC.
  • Therapeutic Goods Administration (TGA). "Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as sodium salt)." TGA.gov.au.

Sources

Application

Application Note: Profiling Dasabuvir Sodium Monohydrate in HCV Drug Discovery

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Mechanism of action, in vitro quantitative profiling, and self-validating subgenomic replicon assay protocols for Dasabuvir. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Mechanism of action, in vitro quantitative profiling, and self-validating subgenomic replicon assay protocols for Dasabuvir.

Introduction & Scientific Rationale

The development of direct-acting antivirals (DAAs) revolutionized the treatment of Hepatitis C Virus (HCV). Among these, Dasabuvir (formerly ABT-333) emerged as a highly potent, non-nucleoside inhibitor (NNI) of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene[1].

In drug discovery, evaluating NNIs requires specialized assay architectures. Unlike nucleoside analogs that act as competitive chain terminators at the highly conserved active site, NNIs like Dasabuvir bind to allosteric sites, which are subject to higher genetic variability across HCV genotypes[1]. Therefore, robust in vitro screening must not only quantify baseline antiviral efficacy but also accurately map resistance profiles and account for physiological variables such as protein binding[2].

Physicochemical Properties & Formulation Context

In preclinical and clinical applications, Dasabuvir is utilized as Dasabuvir sodium monohydrate . The selection of the sodium monohydrate salt over the free base is driven by specific physicochemical constraints:

  • Molecular Formula: C26​H26​N3​O5​S⋅Na⋅H2O​ (MW: 533.57 g/mol )[3].

  • Ionization (pKa): Dasabuvir exhibits pKa values of 8.2 and 9.2[3].

  • Solubility: The compound is slightly soluble in water and very slightly soluble in organic solvents like methanol[3]. The sodium salt form significantly enhances the dissolution rate in aqueous physiological environments, a critical factor for achieving the necessary bioavailability for oral DAA regimens.

Mechanism of Action & Resistance Profiling

Dasabuvir exerts its antiviral effect by selectively binding to the Palm I allosteric site of the HCV NS5B polymerase[1].

Causality of Inhibition: Binding to the Palm I pocket induces a conformational arrest in the polymerase. This structural rigidity prevents the enzyme from undergoing the necessary conformational shifts required for the elongation phase of RNA synthesis, leading to premature termination of the viral genome replication[1].

Because Dasabuvir targets an allosteric site distinct from the catalytic center, it retains full efficacy against HCV variants that harbor resistance to nucleoside analogs (e.g., the S282T mutation)[1]. However, prolonged exposure to Dasabuvir can select for specific resistance-associated substitutions (RAS) within the Palm I domain, notably C316Y, M414T, Y448H, and S556G [1].

MoA HCV_RNA HCV (+) RNA Genome NS5B NS5B RNA-Dependent RNA Polymerase HCV_RNA->NS5B Acts as template Palm1 Palm I Allosteric Site NS5B->Palm1 Contains Dasabuvir Dasabuvir Sodium Monohydrate Dasabuvir->Palm1 Binds selectively Conformational_Change Conformational Arrest Palm1->Conformational_Change Induces Elongation RNA Elongation (Premature Termination) Conformational_Change->Elongation Blocks

Figure 1: Dasabuvir allosteric inhibition of HCV NS5B polymerase via Palm I site binding.

Quantitative In Vitro Profiling

Dasabuvir demonstrates highly specific, sub-nanomolar to low-nanomolar potency against HCV Genotype 1, but exhibits a sharp drop in efficacy against other genotypes (2, 3, and 4) due to sequence divergence at the Palm I site[1][2].

The following table summarizes the foundational quantitative data for Dasabuvir sodium monohydrate, highlighting the critical shift in potency when exposed to human plasma proteins[1].

Pharmacological ParameterHCV Genotype 1a (H77)HCV Genotype 1b (Con1)Non-Genotype 1 (2a, 2b, 3a, 4a)
Biochemical IC50 (nM) 2.2 – 10.72.2 – 10.7> 900 to > 20,000
Replicon EC50 (nM) 7.71.8N/A
EC50 with 40% Human Plasma 99 nM (13-fold shift)21 nM (12-fold shift)N/A
Cytotoxicity (CC50) (nM) > 10,360> 10,360> 10,360
Therapeutic Index (CC50/EC50) > 1,345> 5,755N/A

Data synthesis derived from established in vitro replicon and biochemical assays[1][3].

Self-Validating Experimental Protocol: HCV Subgenomic Replicon Assay

Because HCV does not efficiently replicate in standard cell cultures without extensive adaptation, the subgenomic replicon system is the workhorse of HCV drug discovery[4]. The protocol below outlines a self-validating matrix to determine the EC50 and CC50 of Dasabuvir.

Assay Design & Causality

A robust assay must differentiate true antiviral activity from host cell toxicity. If a compound kills the host hepatoma cell, viral replication will drop, yielding a false-positive EC50. Therefore, a parallel cytotoxicity screen is mandatory[4]. Furthermore, Dasabuvir is highly protein-bound; testing in the presence of 40% human plasma is required to calculate the protein-adjusted EC50 (paEC50), which accurately predicts clinical dosing requirements[1].

Self-Validating Matrix

To ensure trustworthiness, the assay must include the following internal controls:

  • Baseline Control (100% Replication): 0.1% DMSO vehicle control.

  • Assay Floor Control (0% Replication): Huh7 cells expressing the NS5B GND mutant replicon (catalytically dead polymerase)[4].

  • Sensitivity Control: A reference DAA (e.g., Sofosbuvir) with a known EC50.

  • Specificity Control: Parallel CellTiter-Glo (ATP-based) viability assay.

Workflow Step1 1. Cell Seeding (Huh7 Replicon Cells) Step2 2. Compound Addition (Serial Dilution of Dasabuvir) Step1->Step2 10^4 cells/well Step3 3. Incubation (72h, +/- 40% Human Plasma) Step2->Step3 0.1% DMSO final Split1 Step3->Split1 Step4a 4a. Luciferase Assay (Antiviral Efficacy - EC50) Split1->Step4a Step4b 4b. Cytotoxicity Assay (Cell Viability - CC50) Split1->Step4b Step5 5. Data Normalization & Therapeutic Index Calculation Step4a->Step5 Step4b->Step5

Figure 2: High-throughput HCV subgenomic replicon assay workflow for evaluating EC50 and CC50.

Step-by-Step Methodology

Phase 1: Cell Seeding

  • Culture Huh7 cells harboring the HCV genotype 1a (H77) or 1b (Con1) bicistronic subgenomic replicon (expressing a Renilla luciferase reporter) in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure).

  • Harvest cells and seed into two identical 96-well opaque white plates at a density of 1×104 cells/well.

  • Causality Check: Seeding density is kept low to ensure cells remain sub-confluent over the 72-hour assay. Cell cycle arrest from overconfluency will artificially suppress host-dependent viral replication[4]. Incubate overnight at 37°C, 5% CO2.

Phase 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock of Dasabuvir sodium monohydrate in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:1000 into assay media (yielding a final DMSO concentration of 0.1%).

  • Protein Shift Variant: For the protein binding assessment, prepare a parallel dilution series in assay media supplemented with 40% human plasma[1].

  • Aspirate overnight media from the 96-well plates and replace with 100 µL of the compound-containing media.

Phase 3: Incubation and Readout

  • Incubate the plates for 72 hours at 37°C.

  • Plate 1 (Antiviral Efficacy): Aspirate media, wash with PBS, and lyse cells using the luciferase assay buffer. Add luciferase substrate and measure luminescence (RLU) using a microplate reader.

  • Plate 2 (Cytotoxicity): Add 100 µL of CellTiter-Glo reagent directly to the media. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence to quantify ATP (correlating to viable cell number).

Phase 4: Data Analysis

  • Normalize the RLU data against the 0.1% DMSO control (set as 100% replication/viability) and the GND mutant control (set as 0% replication).

  • Use non-linear regression (four-parameter logistic curve) to calculate the EC50 (concentration reducing viral replication by 50%) and CC50 (concentration reducing cell viability by 50%).

  • Calculate the Therapeutic Index (TI = CC50 / EC50). A TI > 1,000, as seen with Dasabuvir, indicates an exceptional safety window for target engagement[1].

References

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • AusPAR Attachment 1. Product Information for Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as Sodium Salt) Source: Therapeutic Goods Administration (TGA) URL:[Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrHOLKIRA® PAK Source: Health Canada URL:[Link]

Sources

Method

Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantitative Analysis of Dasabuvir in Human Plasma

Introduction Dasabuvir is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication. It is a critical component of combination therapies for chronic HCV infectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dasabuvir is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication. It is a critical component of combination therapies for chronic HCV infection.[1][2] Accurate quantification of Dasabuvir in biological matrices, particularly human plasma, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure optimal dosing and patient safety.[3] Dasabuvir is primarily metabolized by cytochrome P450 2C8 (CYP2C8) to an active metabolite, M1, which is also a significant circulating component in plasma.[1][4][5] This application note provides a detailed, validated protocol for the quantitative analysis of Dasabuvir in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its sensitivity and selectivity.[6]

The methodology described herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The protocol's validation is grounded in the principles outlined in the FDA's "Bioanalytical Method Validation" guidance, ensuring the reliability and reproducibility of the results.[7][8][9]

Pre-Analytical Considerations & Sample Handling

Rationale: The integrity of bioanalytical data begins with meticulous pre-analytical sample handling. Dasabuvir stability, like many pharmaceuticals, can be influenced by storage conditions and handling procedures.

  • Blood Collection: Blood samples should be collected in tubes containing K2-EDTA as the anticoagulant.

  • Plasma Preparation: Plasma should be separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C within one hour of collection.

  • Storage: Separated plasma samples should be stored at -70°C or lower to ensure long-term stability. Multiple freeze-thaw cycles should be avoided. Studies have shown that many antiviral drugs are stable under these conditions.[10]

Methodology: UPLC-MS/MS Analysis

This method employs a simple protein precipitation step for sample clean-up, which is a rapid and effective technique for removing the bulk of proteinaceous matrix components.[11][12]

Experimental Workflow

The overall workflow from sample receipt to final data generation is depicted below. This streamlined process is designed for high-throughput environments.

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample P2 Aliquot 200 µL Plasma P1->P2 P3 Add Internal Standard (IS) P2->P3 P4 Protein Precipitation (Acetonitrile) P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Transfer Supernatant P5->P6 A1 Inject Sample Extract P6->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Quantify Unknowns D2->D3

Caption: High-level workflow for Dasabuvir quantification in plasma.

Detailed Protocol

1. Reagents and Materials:

  • Dasabuvir reference standard (≥98% purity)

  • Dasabuvir-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dasabuvir and Dasabuvir-d6 (Internal Standard, IS) in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Dasabuvir stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Dasabuvir-d6 stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Allow plasma samples to thaw completely at room temperature.

  • Aliquot 200 µL of plasma into the labeled tubes.

  • Add 50 µL of the working IS solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 600 µL of acetonitrile.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 400 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the extract into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumental Conditions:

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1.5 min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/Hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

5. MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Dasabuvir494.2281.13528
Dasabuvir-d6 (IS)500.2287.13528

Note: These MRM parameters are typical and should be optimized for the specific mass spectrometer being used.

Method Validation

A bioanalytical method's trustworthiness is established through rigorous validation.[13] The protocol described was validated according to the FDA's M10 Bioanalytical Method Validation Guidance.[7] The validation process ensures the method is reliable for its intended purpose.

Validation cluster_core Core Validation Parameters cluster_types Validation Types Selectivity Selectivity & Specificity LLOQ LLOQ Calibration Calibration Curve Accuracy Accuracy Precision Precision Recovery Recovery Matrix Matrix Effect Stability Stability Full Full Validation Full->Selectivity Full->LLOQ Full->Calibration Full->Accuracy Full->Precision Full->Recovery Full->Matrix Full->Stability Partial Partial Validation Cross Cross-Validation Validation_Concept Bioanalytical Method Validation Validation_Concept->Full New Method Validation_Concept->Partial Minor Change Validation_Concept->Cross Site/Method Transfer

Caption: Key parameters of bioanalytical method validation.

Validation Summary

The following table summarizes the acceptance criteria and typical performance of this Dasabuvir assay.

Validation Parameter Acceptance Criteria (FDA) Typical Assay Performance
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise > 5; Accuracy ±20%; Precision ≤20%1 ng/mL
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)< 8%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Extraction Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV% ≤ 15%CV% < 7%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15% of nominal concentrationStable for 3 freeze-thaw cycles, 24h at RT, and 90 days at -80°C

Causality Behind Experimental Choices:

  • Internal Standard: A stable isotope-labeled internal standard (Dasabuvir-d6) is the gold standard. Its physicochemical properties are nearly identical to the analyte, ensuring it co-extracts and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.

  • Chromatography: A sub-2 µm particle size C18 column provides high-resolution separation and rapid analysis times. The gradient elution ensures that Dasabuvir is well-separated from endogenous plasma components, minimizing matrix effects and improving sensitivity.

  • Sample Preparation: While solid-phase extraction (SPE) can provide cleaner extracts[14], protein precipitation was chosen for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput analysis. For Dasabuvir, this method provides sufficient clean-up to achieve the required sensitivity and robustness.[15]

Conclusion

This application note details a robust, sensitive, and specific UPLC-MS/MS method for the quantification of Dasabuvir in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideal for supporting pharmacokinetic and clinical studies. The method has been validated according to stringent regulatory guidelines, ensuring the generation of high-quality, reliable, and reproducible data.

References

  • Shen, J., et al. (2016). Metabolism and Disposition of Hepatitis C Polymerase Inhibitor Dasabuvir in Humans. Drug Metabolism and Disposition, 44(8), 1213-1223. [Link]

  • King, J. R., et al. (2017). Clinical Pharmacokinetics of Dasabuvir. Clinical Pharmacokinetics, 56(10), 1153-1165. [Link]

  • Menon, R. M., et al. (2017). Clinical Pharmacokinetics of Dasabuvir. PubMed. [Link]

  • De Nicolò, A., et al. (2016). A UHPLC-MS/MS method for the quantification of direct antiviral agents simeprevir, daclatasvir, ledipasvir, sofosbuvir/GS-331007, dasabuvir, ombitasvir and paritaprevir, together with ritonavir, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 337-344. [Link]

  • de Oliveira, A. R. M., et al. (2020). Development of a validated stability-indicating HPLC-DAD method for dasabuvir and the characterization of its degradation products using LC-QToF-MS/MS. Journal of the Brazilian Chemical Society, 31(8), 1636-1647. [Link]

  • Shalaby, M. A., et al. (2020). Hepatic Pharmacokinetics and Pharmacodynamics With Ombitasvir/Paritaprevir/Ritonavir Plus Dasabuvir Treatment and Variable Ribavirin Dosage. The Journal of Infectious Diseases, 217(4), 563-571. [Link]

  • Therapeutic Goods Administration (TGA). (2017). Australian public assessment for Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as sodium salt) and Ribavirin. [Link]

  • Shen, J., et al. (2016). Metabolism and Disposition of Hepatitis C Polymerase Inhibitor Dasabuvir in Humans. Semantic Scholar. [Link]

  • Kati, W., et al. (2015). In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. Antimicrobial Agents and Chemotherapy, 59(3), 1505-1511. [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2018). Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring. PloS one, 13(10), e0205315. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • El-Koussi, W. M., et al. (2021). Development and validation of UPLC-MS/MS method for studying the pharmacokinetic interaction of dasabuvir and tamoxifen. Scientific Reports, 11(1), 1-11. [Link]

  • Stolker, A. A., et al. (2014). Quantitative trace analysis of a broad range of antiviral drugs in poultry muscle using column-switch liquid chromatography coupled to tandem mass spectrometry. Analytical and bioanalytical chemistry, 406(21), 5193-5205. [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Dasabuvir Sodium; Ombitasvir; Paritaprevir; Ritonavir. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • Nováková, L., et al. (2019). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 24(21), 3918. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

Sources

Application

Application Note: Dasabuvir Sodium Monohydrate for Profiling Viral Replication Kinetics

Executive Summary Understanding the precise kinetics of viral RNA replication is a critical bottleneck in antiviral drug development. Dasabuvir (ABT-333) sodium monohydrate is a potent, non-nucleoside inhibitor (NNI) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise kinetics of viral RNA replication is a critical bottleneck in antiviral drug development. Dasabuvir (ABT-333) sodium monohydrate is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. Because it does not require intracellular metabolic activation (unlike nucleoside analogues), Dasabuvir provides instantaneous target engagement. This unique property makes it an exceptional pharmacological tool for high-resolution kinetic modeling, Time-of-Addition (ToA) assays, and studying the biophysical transition states of viral polymerases[3][4].

This application note provides a comprehensive, self-validating framework for utilizing Dasabuvir sodium monohydrate in subgenomic replicon assays to evaluate viral replication kinetics and allosteric polymerase inhibition.

Mechanistic Grounding: Allosteric Inhibition of NS5B

Dasabuvir specifically targets the Palm I allosteric site of the HCV NS5B polymerase[1]. Mechanistically, the compound does not compete with nucleotide substrates. Instead, high-affinity binding to the Palm I domain induces a structural stabilization—a "conformational lock"—that prevents the enzyme from transitioning from the RNA initiation complex to the processive elongation phase[3]. Consequently, RNA synthesis is abruptly halted, leading to a rapid, measurable decay of intracellular viral RNA[4].

MOA RNA HCV (+) RNA Init Initiation Complex RNA->Init Template Binding NS5B NS5B Polymerase NS5B->Init Catalytic Assembly Dasabuvir Dasabuvir Sodium Monohydrate Palm1 Palm I Allosteric Site Dasabuvir->Palm1 High Affinity Binding Palm1->NS5B Conformational Lock Palm1->Init Allosteric Inhibition Elong RNA Elongation (Blocked) Init->Elong Transition

Fig 1. Allosteric inhibition of HCV NS5B polymerase by Dasabuvir at the Palm I domain.

Quantitative Pharmacological Profile

To design robust kinetic assays, researchers must base their dosing parameters on established pharmacodynamic baselines. Dasabuvir exhibits picomolar to low-nanomolar potency against Genotype 1 isolates, with a massive therapeutic window[1][5].

Table 1: Pharmacological baselines for Dasabuvir Sodium Monohydrate

ParameterTarget / GenotypeValueExperimental Condition
IC₅₀ Recombinant NS5B (1a/1b)2.2 – 10.7 nMBiochemical Polymerase Assay[1]
EC₅₀ Subgenomic Replicon (1a H77)7.7 nMCell Culture (Standard 5% FBS)[1][2]
EC₅₀ Subgenomic Replicon (1b Con1)1.8 nMCell Culture (Standard 5% FBS)[1][2]
EC₅₀ (Shift) Subgenomic Replicon (1a H77)99 nMCell Culture + 40% Human Plasma[2][5]
Selectivity Human/Mammalian Polymerases>7,000-foldBiochemical Assay[1]
CC₅₀ Huh-7 Host Cells>10,360 nMCell Viability (Cytotoxicity) Assay[5]

Experimental Design & Causality Rationale

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. The following principles dictate our protocol design:

  • Subgenomic Replicons over Infectious Virus : Using Huh-7 cells harboring subgenomic replicons isolates the RNA replication step from viral entry and assembly. This ensures that any observed kinetic decay is strictly due to polymerase inhibition.

  • Parallel Cytotoxicity Screening (CC₅₀) : Non-specific cell death artificially lowers total RNA, mimicking an antiviral effect. By running a parallel ATP-based viability assay (e.g., CellTiter-Glo), we prove that the RNA decay is a highly specific antiviral event (Therapeutic Index > 1,345)[5].

  • Protein Binding Shifts : Dasabuvir's potency decreases 12- to 13-fold in the presence of 40% human plasma due to high protein binding[2][5]. Kinetic assays intended for translational modeling must incorporate plasma-adjusted dosing to reflect physiological free-drug concentrations.

Protocol 1: HCV Subgenomic Replicon Assay for EC₅₀ Determination

This protocol establishes the baseline potency of Dasabuvir before advancing to complex kinetic modeling.

Step 1: Cell Seeding & Synchronization

  • Harvest Huh-7 replicon cells (Genotype 1b Con1) during the logarithmic growth phase.

  • Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 5% FBS.

  • Causality Note: Omit the selection antibiotic (G418) during the assay to prevent confounding cytotoxicity, as the assay duration (72h) is shorter than the time required to lose the replicon without selection pressure.

Step 2: Compound Preparation & Dosing

  • Prepare a 10-point, 3-fold serial dilution of Dasabuvir sodium monohydrate in DMSO, starting at a top concentration of 1 µM.

  • Transfer the compound to the assay plate to achieve a final DMSO concentration of 0.5% (v/v).

  • Include a 0.5% DMSO vehicle control (0% inhibition) and a Sofosbuvir positive control (100% inhibition).

Step 3: Incubation & Parallel Viability Assessment

  • Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Self-Validation: Prepare an identical, parallel plate. At 72 hours, add CellTiter-Glo reagent to this parallel plate to measure ATP luminescence, confirming that Dasabuvir concentrations ≤10μM do not impact host cell viability[5].

Step 4: RNA Extraction & RT-qPCR

  • Lyse the primary assay plate and extract total intracellular RNA using a silica-membrane spin column or magnetic bead-based kit.

  • Perform one-step RT-qPCR targeting the highly conserved HCV 5' Untranslated Region (UTR).

  • Multiplex the reaction with a probe for a host housekeeping gene (e.g., GAPDH or 18S rRNA) to normalize for well-to-well variations in cell number and extraction efficiency.

Step 5: Data Analysis

  • Calculate the ΔΔCt values to determine the relative fold-change in HCV RNA.

  • Plot the percent inhibition against the log₁₀[Dasabuvir] using a four-parameter logistic non-linear regression model to derive the EC₅₀.

Protocol 2: Time-of-Addition (ToA) Assay for Kinetic Modeling

Because Dasabuvir requires no metabolic activation, it is the premier tool for Time-of-Addition assays to map the half-life of the viral replication complex[4].

Workflow Seed 1. Seed Huh-7 Replicon Cells Dose 2. Dasabuvir Addition (Staggered ToA) Seed->Dose Incubate 3. Incubation (0-72 hrs) Dose->Incubate Extract 4. Cell Lysis & RNA Extraction Incubate->Extract Quant 5. RT-qPCR Quantification Extract->Quant Model 6. Kinetic Decay Modeling Quant->Model

Fig 2. Time-of-Addition workflow for modeling viral RNA decay kinetics using Dasabuvir.

Step 1: Assay Initiation

  • Seed Huh-7 replicon cells as described in Protocol 1. Allow 12 hours for cellular attachment and metabolic stabilization. Designate this stabilization point as T=0 .

Step 2: Staggered Compound Addition

  • Prepare a single, saturating concentration of Dasabuvir at 10× the established EC₅₀ (e.g., ~20 nM for Genotype 1b). Causality Note: Using 10× EC₅₀ ensures immediate, >90% target occupancy of the NS5B Palm I site without triggering off-target host cytotoxicity[1][5].

  • Add the compound to distinct wells at staggered time points: T=0,2,4,8,12,24,36,and 48 hours post-initiation.

Step 3: Synchronized Harvesting & Quantification

  • Halt the assay simultaneously for all wells at T=72 hours.

  • Extract RNA and perform RT-qPCR as described above.

Step 4: Biphasic Decay Modeling

  • Plot the normalized HCV RNA levels (y-axis) against the duration of compound exposure (x-axis).

  • Because Dasabuvir blocks the initiation-to-elongation transition[3], the resulting curve will map the natural degradation rate of pre-existing viral RNA strands, allowing researchers to calculate the intracellular half-life of the HCV replication complex.

References[1] In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. PubMed. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDAmMNGpBpUa0aCgI4fQaXUTA1N-W7G7KCSTGiZDxzFZLrXrsxPGPtlGQvy3bbVo7OsoN8AfuVS1HTVM7K19sjbyvO2I4ZdzDAmAp62Qz48S84KGhfcpkSWjJKUJQVpdqPyo8w[5] In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU6Ek2aAOwkylFLkr6yf7EwkClEDorP5X-CJp6uRRcYoXr_UXpwS10CmKcx6nXa0YNZxuo64ZEr76ktzInoK9Lxbl8Q37BHcoYZj1D0WiXq4E_wO_vFrxB_XuqMf6ysvqnp-5i1Pkg7S_8GOo=[2] Dasabuvir sodium (ABT-333 sodium) | HCV Polymerase Inhibitor. MedChemExpress. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLAt-qE1R00yTgF6M6aHAMUzN7iFLCwA2x7xELb5oLHNcMtkxgDE2zPaxd1vVS3LcSJk_Shvo9K1dOo-4yswLvowj4LI9Zl-xFiGZ57FilqpwOIFyzOtx6S8wkj0CnVCWCEI1BZXAZn_zDpTQx-g=[3] Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA6Dg_X2-1J5iMopdxUWRadab5ReSrLRtEV-FZInSpC_7QKMh6NS7kUcH_gF-FKDhQ9M8ENEYPXzSGtVaNivlsq-a9EoVvi0l7s3aTYHBCQqI94Q-Tp5FSh5-BIIeJWgy7[4] Fast Hepatitis C Virus RNA Elimination and NS5A Redistribution by NS5A Inhibitors Studied by a Multiplex Assay Approach. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgCxxCamYauf_7AAjaCHsrJ2AzOhUHhFK-ELjSGw27c0t5HA0LhMGnL2lZEg-_OEFn1I0fVbHyba0DEbxriElx7ltV8Mbf5meYQuTE-uO5ZlxkiUi6ju38ovNB0-3n7hn_Iyqlw5HGjo2BuAc=

Sources

Method

Application Note: Cell-Based Assays for the Determination of Dasabuvir (ABT-333) EC50 Values

Introduction & Mechanistic Rationale Dasabuvir (ABT-333) is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase encoded by the NS5B gene[1]. Clinically utilized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Dasabuvir (ABT-333) is a highly potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase encoded by the NS5B gene[1]. Clinically utilized for the treatment of chronic HCV Genotype 1 infections, Dasabuvir functions by binding specifically to the Palm I domain of the NS5B polymerase. This binding induces a conformational arrest that prevents the enzyme from undergoing the structural shifts required for viral RNA synthesis[1].

Because NS5B is strictly a viral enzyme with no mammalian homolog, evaluating the efficacy of Dasabuvir requires a highly specific, physiologically relevant in vitro environment. The HCV subgenomic replicon system serves as the gold standard for this purpose, allowing researchers to quantify the half-maximal effective concentration (EC50) of the drug while simultaneously monitoring for off-target cytotoxicity[2].

Assay Logic: The Subgenomic Replicon System

To accurately measure EC50, the assay must directly link viral replication to a quantifiable output. This is achieved using Huh-7 hepatoma cell lines stably transfected with a bicistronic HCV subgenomic replicon[2].

  • Causality of the Construct: The first cistron of the replicon is driven by the HCV internal ribosome entry site (IRES) and encodes a Firefly or Renilla Luciferase reporter fused to a neomycin phosphotransferase (neo) selectable marker. The second cistron, driven by an encephalomyocarditis virus (EMCV) IRES, encodes the HCV non-structural proteins (NS3 through NS5B) necessary for autonomous RNA replication[2].

  • The Measurement Paradigm: When Dasabuvir inhibits the NS5B polymerase, viral RNA replication halts. Consequently, the translation of the luciferase reporter decreases proportionally. By measuring luminescence, we obtain a direct, dose-dependent readout of NS5B inhibition.

G Replicon HCV Subgenomic Replicon (Luciferase-Neo-EMCV IRES-NS3-NS5B) Translation Translation in Huh-7 Cells Replicon->Translation Expresses NS5B NS5B Polymerase (Active) Translation->NS5B Luciferase Luciferase Reporter (Quantifiable Signal) Translation->Luciferase RNA_Rep RNA Replication NS5B->RNA_Rep Catalyzes Dasabuvir Dasabuvir (ABT-333) Inhibition Palm I Site Binding (Conformational Arrest) Dasabuvir->Inhibition Targets Inhibition->NS5B Blocks Activity Inhibition->Luciferase Reduces Signal (Dose-Dependent) RNA_Rep->Replicon Amplifies

Logic of HCV replicon assay: Dasabuvir inhibits NS5B, proportionally reducing luciferase signal.

Quantitative Data Summary: Reference EC50 Values

Dasabuvir demonstrates high specificity for HCV Genotypes 1a and 1b. A critical factor in determining its in vitro EC50 is the presence of human plasma. Dasabuvir is highly protein-bound; therefore, standard media assays artificially inflate its apparent potency. Adding 40% human plasma to the assay provides a more accurate reflection of physiological efficacy, typically resulting in a 12- to 13-fold rightward shift in the EC50 curve[1][3].

Table 1: Reference EC50 and CC50 Values for Dasabuvir in Huh-7 Replicon Assays

HCV Genotype / StrainAssay ConditionMean EC50 (nM)CC50 (nM)Therapeutic Index
Genotype 1a (H77) Standard Media7.7> 10,360> 1,345
Genotype 1b (Con1) Standard Media1.8> 10,360> 5,755
Genotype 1a (H77) + 40% Human Plasma99N/AN/A
Genotype 1b (Con1) + 40% Human Plasma21N/AN/A

(Data synthesized from Kati et al., Antimicrobial Agents and Chemotherapy[1])

Experimental Protocol: EC50 Determination Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It strictly couples the primary efficacy readout (Luciferase) with an orthogonal safety readout (ATP-based cell viability) to guarantee that the observed EC50 is driven by specific viral inhibition, rather than non-specific compound toxicity.

Workflow Day1 Day 1: Cell Seeding Seed Huh-7 replicon cells (5,000 cells/well) in 96-well plate Day2 Day 2: Dasabuvir Treatment Apply 3-fold serial dilutions (e.g., 100 nM to 0.005 nM) Day1->Day2 Day5_Luc Day 5: Luciferase Assay Lyse cells & add substrate Measure Luminescence (RLU) Day2->Day5_Luc 72h Incubation Day5_Tox Day 5: Cytotoxicity Assay Parallel plate (CellTiter-Glo) Measure Cell Viability Day2->Day5_Tox Parallel Plate Analysis Data Analysis Non-linear regression (4PL) Calculate EC50 & CC50 Day5_Luc->Analysis Day5_Tox->Analysis

72-hour workflow for determining Dasabuvir EC50 and CC50 in Huh-7 subgenomic replicon cells.

Step 1: Cell Seeding (Day 1)
  • Harvest Huh-7 cells stably expressing the HCV GT1a (H77) or GT1b (Con1) replicon at 70-80% confluency.

  • Resuspend cells in Assay Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1% Non-Essential Amino Acids.

    • Causality Check:Do not include G418 (Geneticin) in the assay media. G418 is used during routine culture to maintain the replicon. However, during the assay, Dasabuvir will inhibit the replicon, halting the production of the neo resistance protein. If G418 is left in the media, the cells will die from antibiotic toxicity, falsely lowering the CC50 and confounding the EC50 readout[2].

  • Seed 5,000 cells per well in two parallel 96-well opaque white plates (Plate A for Efficacy, Plate B for Cytotoxicity) in a volume of 90 µL/well. Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation and Treatment (Day 2)
  • Prepare a 10 mM stock of Dasabuvir in 100% DMSO.

  • Create a 10-point, 3-fold serial dilution of Dasabuvir in 100% DMSO.

  • Perform an intermediate dilution by transferring the DMSO stocks into Assay Media to achieve a 10X concentration, ensuring the final DMSO concentration in the media is exactly 5%.

  • Add 10 µL of the 10X Dasabuvir dilutions to the 90 µL of cells in both Plate A and Plate B. The final top concentration should be 100 nM (for standard media) or 1,000 nM (if testing with 40% human plasma), with a constant final DMSO concentration of 0.5% across all wells.

    • Causality Check: Maintaining a uniform 0.5% DMSO concentration is critical. Fluctuations in DMSO can independently stress hepatoma cells, skewing the luciferase signal.

  • Incubate the plates for exactly 72 hours.

    • Causality Check: A 72-hour incubation is required because HCV replication is relatively slow. It takes approximately 3 days for the pre-existing intracellular pool of luciferase protein and viral RNA to degrade sufficiently to establish a robust signal window between treated and untreated cells.

Step 3: Efficacy and Cytotoxicity Detection (Day 5)
  • Efficacy (Plate A): Equilibrate Plate A to room temperature for 30 minutes. Add 100 µL of a homogeneous luciferase detection reagent (e.g., Bright-Glo™) to each well. Incubate for 5 minutes in the dark to allow complete cell lysis, then measure luminescence (Relative Light Units, RLU) using a microplate reader.

  • Cytotoxicity (Plate B): Equilibrate Plate B to room temperature. Add 100 µL of an ATP-quantification reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes, then measure luminescence.

Data Analysis & The Self-Validating System

To extract the EC50, the raw RLU data must pass stringent quality control metrics to validate the assay's integrity.

1. Calculate the Z'-Factor: Before analyzing the dose-response, calculate the Z'-factor using the Vehicle Control (0.5% DMSO, 100% replication) and the Background Control (Media only, 0% replication).

  • Validation Rule: The assay is only valid if the Z'-factor is ≥0.5 , indicating a robust dynamic range and low intra-plate variability.

2. Normalization: Normalize the RLU of Dasabuvir-treated wells to the Vehicle Control:

% Inhibition=100−(RLUVehicle​−RLUBackground​RLUSample​−RLUBackground​​)×100

3. Non-Linear Regression: Plot the % Inhibition against the log₁₀ of the Dasabuvir concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the EC50.

4. Orthogonal Validation (CC50): Analyze Plate B (Cytotoxicity) using the same 4PL regression to determine the CC50 (concentration reducing cell viability by 50%).

  • Validation Rule: The Therapeutic Index (CC50 / EC50) must be evaluated. For Dasabuvir, the CC50 should be >10,000 nM [1]. If a drop in luciferase in Plate A correlates with a drop in ATP in Plate B at the same concentration, the EC50 is invalid due to compound toxicity.

References

  • Kati W, Koev G, Irvin M, et al. "In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor." Antimicrobial Agents and Chemotherapy, 2015.[Link]

  • Khan et al. "HCV Replicon Systems: Workhorses of Drug Discovery and Resistance." Frontiers in Cellular and Infection Microbiology, 2020.[Link]

  • European Medicines Agency (EMA). "Exviera (dasabuvir) Summary of Product Characteristics." Europa.eu, 2014.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Dasabuvir Aqueous Solubility Challenges

Welcome to the Formulation and Troubleshooting Support Center for Dasabuvir. Dasabuvir is a non-nucleoside NS5B palm polymerase inhibitor critical to Hepatitis C (HCV) antiviral regimens[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Troubleshooting Support Center for Dasabuvir. Dasabuvir is a non-nucleoside NS5B palm polymerase inhibitor critical to Hepatitis C (HCV) antiviral regimens[1]. As a Biopharmaceutics Classification System (BCS) Class II / IV compound, its development is historically bottlenecked by severe physicochemical limitations[2]. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help formulation scientists overcome the solubility barriers of Dasabuvir sodium monohydrate.

I. Core Knowledge Base: Mechanistic FAQs

Q1: Why does Dasabuvir free acid exhibit such profound aqueous insolubility? A1: Dasabuvir is an extremely weak diacidic drug with[3]. Within the physiological pH range of the gastrointestinal (GI) tract (pH 1.0–6.8), the molecule remains almost entirely un-ionized. The un-ionized free acid possesses a highly stable crystalline lattice that requires significant thermodynamic energy to disrupt, resulting in an exceedingly low aqueous solubility of ≤0.127 μg/mL and a massive dose number of 1.31 × 10⁴[3].

Q2: If the free acid is insoluble, why use the sodium monohydrate salt, and what is the primary risk? A2: Converting Dasabuvir to its monosodium monohydrate salt drastically lowers the crystal lattice energy and increases intrinsic solubility, enabling rapid initial dissolution[3]. However, because it is a salt of a very weak acid, it is highly susceptible to salt disproportionation . Upon exposure to aqueous media or gastric acid, the dissolved salt rapidly protonates back into the supersaturated free acid. Without intervention, this supersaturated state collapses, leading to rapid nucleation and precipitation of the insoluble crystalline free acid, negating the salt's bioavailability advantage[3].

Q3: How do we thermodynamically stabilize the salt form in vivo? A3: Stabilization requires the integration of polymeric crystallization inhibitors, such as Copovidone (PVP/VA)[1]. These hydrophilic polymers interact with the solvated Dasabuvir molecules via hydrogen bonding and steric hindrance. By raising the activation energy required for nucleation, the polymer maintains the drug in a metastable, supersaturated state long enough for intestinal absorption to occur[3][4].

II. Troubleshooting Guide: Formulation & Analytical Workflows

Issue 1: Rapid Precipitation During Two-Stage Dissolution Testing

Symptom: The formulation shows >80% release in the acid stage (pH 1.2) within 15 minutes, but drug concentrations plummet to <10% upon transition to the buffer stage (pH 6.8). Causality: The sodium salt dissolves in the acid but immediately disproportionates into the free acid. The sudden shift to pH 6.8 reduces the solubility of any remaining polymer, causing the free acid to crash out of the supersaturated state. Resolution:

  • Polymer Optimization: Increase the ratio of Copovidone in the matrix. Ensure the polymer is intimately mixed with the API (e.g., via co-milling) rather than just blended extra-granularly.

  • Surfactant Integration: Incorporate physiologically relevant surfactants. The FDA-approved dissolution method for Dasabuvir utilizes[5]. Ensure your in vitro media accurately reflects the solubilizing capacity of bile salts.

Issue 2: Polymorphic Shifts During Wet Granulation

Symptom: X-ray Powder Diffraction (XRPD) of the dried granules reveals the presence of crystalline Dasabuvir free acid or an undesired anhydrate polymorph. Causality: High-shear wet granulation introduces water, which acts as a solvent. The micro-environmental pH of the wet mass can trigger localized dissolution and premature disproportionation of the sodium monohydrate salt before the product even reaches the patient[3]. Resolution:

  • Process Shift: Transition to a dry processing technique, such as roller compaction or direct compression, to eliminate water exposure.

  • Non-Aqueous Binders: If granulation is strictly required for flowability, utilize a non-aqueous binder solution (e.g., anhydrous ethanol), as Dasabuvir sodium monohydrate is , preventing phase transformation.

III. Quantitative Data Summary

The following table summarizes the causal relationship between the physicochemical state of Dasabuvir and its resulting solubility profile.

Formulation StateAqueous Solubility (pH 1–6.8)Relative BioavailabilityPrimary Mechanism of Action / Enhancement
Free Acid (Crystalline) ≤0.127 μg/mLNegligibleBaseline state; high lattice energy prevents dissolution[3].
Sodium Monohydrate (Unstabilized) >1 mg/mL (Transient)Low-ModerateRapid initial dissolution followed by rapid disproportionation/precipitation[3].
Sodium Monohydrate + Copovidone Maintained SupersaturationHighPolymer-mediated steric/H-bonding inhibition of nucleation[1][3].
Amorphous Solid Dispersion (ASD) High Apparent SolubilityHighHigh free energy state; bypasses crystal lattice energy entirely[4][6].

IV. Self-Validating Protocol: Solvent-Shift Assay for Polymer Screening

To empirically determine the optimal crystallization inhibitor for Dasabuvir sodium monohydrate, utilize this self-validating solvent-shift methodology.

Step 1: Stock Preparation Dissolve Dasabuvir sodium monohydrate in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Causality: DMSO ensures complete molecular dispersion of the salt without triggering aqueous disproportionation.

Step 2: Anti-Solvent Media Preparation Prepare 50 mM sodium phosphate buffer (pH 6.8). Divide into test vessels and dissolve candidate polymers (e.g., Copovidone, HPMC) at 0.5% w/v. Self-Validation Checkpoint: Reserve one vessel with pure buffer (0% polymer) as a negative control.

Step 3: Supersaturation Induction Rapidly inject 100 μL of the Dasabuvir stock solution into 10 mL of the anti-solvent media at 37°C under continuous stirring (300 rpm). This forces a highly supersaturated state.

Step 4: Kinetic Sampling Withdraw 0.5 mL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately filter through a 0.22 μm PTFE syringe filter. Causality: Immediate filtration arrests the phase separation by physically removing any nucleated free acid crystals.

Step 5: HPLC Quantification & Validation Dilute the filtrate 1:1 with mobile phase and analyze via HPLC-UV (λ = 252 nm). Validation Criteria: The negative control must show >90% drug precipitation (concentration <1 μg/mL) within 15 minutes. If the control remains supersaturated, the initial stock concentration is too low. The optimal polymer is the one that yields the highest Area Under the Curve (AUC) over 120 minutes.

V. Workflow Visualization

The following diagram maps the thermodynamic pathway of Dasabuvir disproportionation and the specific intervention point where formulation science rescues the drug's bioavailability.

G Salt Dasabuvir Sodium Monohydrate Dissolution Rapid Dissolution in GI Tract Salt->Dissolution Anion Solvated Dasabuvir Anion Dissolution->Anion Gastric Exposure to Gastric H+ (pH 1-2) Anion->Gastric FreeAcid Dasabuvir Free Acid (Supersaturated) Gastric->FreeAcid Protonation Precipitation Nucleation & Crystal Growth FreeAcid->Precipitation Unstabilized Polymer Addition of Polymer (Copovidone) FreeAcid->Polymer Formulation Intervention Crystalline Crystalline Free Acid (Low BA) Precipitation->Crystalline Stabilized Stabilized Supersaturation Polymer->Stabilized Steric/H-Bonding Inhibition

Mechanistic pathway of Dasabuvir disproportionation and stabilization via crystallization inhibitors.

VI. References

  • Overcoming Bioavailability Challenges of Dasabuvir and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery. Molecular Pharmaceutics (NIH/PubMed Central).[Link]

  • Australian Public Assessment Report for Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as sodium salt). Therapeutic Goods Administration (TGA).[Link]

  • VIEKIRA PAK (ombitasvir, paritaprevir, and ritonavir tablets; dasabuvir tablets) Label. U.S. Food and Drug Administration (FDA).[Link]

  • Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? MDPI Pharmaceutics.[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: NDA 206619. U.S. Food and Drug Administration (FDA).[Link]

  • Hot Melt Extrusion: Solubility Enhancement, Controlled Release, And More. Agno Pharma.[Link]

  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Asian Journal of Pharmaceutical Sciences (NIH/PubMed Central).[Link]

Sources

Optimization

HCV NS5B Polymerase Technical Support Center: Dasabuvir Resistance &amp; Profiling

Welcome to the Technical Support Center for Hepatitis C Virus (HCV) NS5B polymerase research, specifically tailored for investigators working with the non-nucleoside inhibitor (NNI) Dasabuvir (ABT-333) . This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hepatitis C Virus (HCV) NS5B polymerase research, specifically tailored for investigators working with the non-nucleoside inhibitor (NNI) Dasabuvir (ABT-333) . This guide provides drug development professionals and virologists with mechanistic insights, validated protocols, and troubleshooting strategies for in vitro resistance profiling.

Part 1: Frequently Asked Questions (FAQs) – Molecular Mechanisms

Q: How does dasabuvir inhibit the NS5B polymerase, and why is its efficacy strictly limited to specific HCV genotypes? A: Dasabuvir is an allosteric inhibitor that binds to the Palm I domain of the HCV NS5B RNA-dependent RNA polymerase, inducing a conformational shift that halts RNA synthesis[1]. Unlike nucleoside analogs (e.g., sofosbuvir) that bind the highly conserved catalytic active site, dasabuvir relies on a specific pocket topology. It is highly active against HCV Genotypes 1a and 1b[2]. It lacks efficacy against Genotypes 2 and 3 because these lineages naturally harbor baseline polymorphisms—such as C445F, A553V, and S556G—that structurally alter the Palm I pocket and inherently prevent dasabuvir binding[3].

Q: Which specific NS5B mutations are most frequently selected in vitro under dasabuvir pressure, and what is their structural causality? A: The emergence of Resistance-Associated Substitutions (RASs) depends heavily on the concentration of the selective pressure applied[4]:

  • C316Y / C316N: The most profound resistance mutation in Genotype 1b (conferring >1,500-fold resistance)[4]. Causality: Replacing a compact cysteine with a bulky tyrosine (Y) or asparagine (N) introduces severe steric hindrance directly within the Palm I binding pocket, physically blocking dasabuvir from docking[3].

  • S556G: Frequently selected under lower selective pressure (e.g., 10x EC50) in Genotype 1a[4]. Causality: The substitution of serine with glycine increases the local backbone flexibility of the polymerase, subtly reshaping the allosteric site and reducing the binding affinity of the inhibitor without completely abrogating it[3].

  • M414T: Alters the hydrophobic interactions critical for stabilizing the NNI within the binding cleft[3].

Q: How do I differentiate between nucleoside inhibitor (NI) and non-nucleoside inhibitor (NNI) resistance profiles in my replicon assays? A: Because they target distinct spatial domains, their resistance profiles are mutually exclusive. Dasabuvir retains wild-type levels of activity against replicons harboring the S282T mutation (the hallmark of NI resistance at the catalytic site)[1]. Conversely, NIs like sofosbuvir remain fully active against Palm I mutants (C316Y, S556G) and Thumb domain mutants (M423T, P495A)[4].

Part 2: Troubleshooting Guide – In Vitro Assays

Issue: High background viability in HCV subgenomic replicon colony formation assays during resistance selection.

  • Root Cause: Inadequate G418 (Geneticin) selection pressure, spontaneous degradation of dasabuvir in the culture media, or host-cell adaptation.

  • Solution & Causality: Dasabuvir has a specific half-life in aqueous cell culture media at 37°C. If media is not replenished every 3-4 days, the effective drug concentration drops below the EC50, allowing wild-type replicons to resume replication.

  • Self-Validating Check: Always run a parallel control plate treated with a known NI (e.g., Sofosbuvir). If your "dasabuvir-resistant" colonies also show resistance to Sofosbuvir, your assay has likely selected for generalized host-cell survival adaptations (e.g., upregulation of efflux pumps) rather than target-specific NS5B mutations.

Issue: Failure to amplify the NS5B region from resistant replicon clones for downstream sequencing.

  • Root Cause: The emergence of secondary compensatory mutations within the primer binding sites, or extremely low viral RNA copy numbers due to the severe fitness cost of the primary resistance mutation (e.g., C316Y heavily impairs viral replication fitness).

  • Solution & Causality: Use a nested PCR approach with semi-pan-genotypic primers flanking the NS5B region (spanning amino acids 310 to 564)[3]. To account for low RNA yield, extract RNA immediately after the colony reaches 70% confluence, avoiding overgrowth which can trigger apoptosis and RNA degradation.

Part 3: Experimental Protocols

Workflow: In Vitro Selection and Phenotypic Validation of Dasabuvir-Resistant Replicons

This protocol establishes a self-validating loop: generating mutants under pressure, isolating them, and re-introducing the identified mutations into a wild-type backbone to definitively prove causality.

Step 1: Baseline EC50 Determination

  • Seed Huh-7 cells harboring wild-type HCV subgenomic replicons (GT1a H77 or GT1b Con1) at 1×104 cells/well in a 96-well plate.

  • Treat with a 10-point serial dilution of dasabuvir (range: 0.01 nM to 100 nM)[2].

  • After 72 hours, measure HCV RNA replication using a luciferase reporter assay. Calculate the baseline EC50.

Step 2: Resistance Selection (Colony Formation)

  • Seed replicon cells in 10-cm dishes at 5×105 cells/dish.

  • Apply dual selection pressure: G418 (to maintain the replicon) + Dasabuvir at 10x EC50 (to select low-barrier mutations like S556G) and 100x EC50 (to select high-barrier mutations like C316Y)[4].

  • Refresh media containing both compounds every 3-4 days to prevent drug degradation.

  • After 3-4 weeks, isolate surviving colonies using cloning cylinders and expand them in 6-well plates.

Step 3: Genotypic & Phenotypic Validation (The Self-Validating Step)

  • Genotyping: Extract total RNA, perform RT-PCR amplifying the NS5B region, and sequence to identify RASs (e.g., C316Y, M414T)[1].

  • Phenotyping: To prove the identified mutation is the sole cause of resistance (ruling out host-cell factors), use site-directed mutagenesis to engineer the specific mutation (e.g., C316Y) into a naive wild-type replicon plasmid.

  • Transfect the mutant plasmid into fresh, naive Huh-7 cells and perform the EC50 assay from Step 1. Compare the fold-change in EC50 against the wild-type control.

Part 4: Quantitative Data Summary

The following table summarizes the baseline efficacy and resistance profiles of dasabuvir against key HCV NS5B variants, demonstrating the quantitative impact of Palm I mutations.

HCV Genotype (Strain)NS5B VariantDasabuvir EC50 (nM)Fold Resistance vs. Wild-TypeStructural Impact / Note
GT 1b (Con1) Wild-Type1.8 nM1x (Baseline)Standard baseline efficacy[2]
GT 1a (H77) Wild-Type7.7 nM1x (Baseline)Standard baseline efficacy[2]
GT 1b (Con1) C316Y ~2,824 nM1,569-fold Severe steric hindrance in Palm I[4]
GT 1a (H77) S556G 5.17 - 33 nM~4 to 10-foldAltered pocket flexibility; selected at 10x EC50[4]
GT 1a/1b S282T < 10 nM1x (No Resistance)NI active site mutation; NNI retains full activity[1]
GT 3a C445F (Baseline)N/A (Inactive)Innate ResistanceNatural polymorphism preventing NNI binding[3]

Part 5: Visualizations

Experimental Workflow Diagram

G start Huh-7 Replicon Cells (HCV GT1a/1b) ec50 Determine Baseline EC50 (Luciferase Assay) start->ec50 pressure Apply Selection Pressure (10x & 100x EC50 Dasabuvir + G418) ec50->pressure colonies Isolate Resistant Colonies (3-4 Weeks) pressure->colonies seq RNA Extraction & NS5B Sequencing (Identify RASs: C316Y, S556G) colonies->seq validate Phenotypic Validation (Re-introduce mutation to WT) seq->validate

Workflow for in vitro selection and validation of dasabuvir-resistant HCV NS5B replicons.

Mechanism of Inhibition and Resistance Logic

G dasabuvir Dasabuvir (ABT-333) palm Binds Palm I Site (HCV NS5B Polymerase) dasabuvir->palm conform Allosteric Conformational Change palm->conform mut_c316y C316Y / M414T Mutations (Steric Hindrance) palm->mut_c316y Selective Pressure mut_s556g S556G Mutation (Altered Flexibility) palm->mut_s556g Selective Pressure inhibit Inhibition of RNA Synthesis conform->inhibit resistance Loss of Dasabuvir Binding (Drug Resistance) mut_c316y->resistance mut_s556g->resistance

Mechanism of dasabuvir allosteric inhibition at the Palm I site and emergence of resistance.

References

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. Antimicrobial Agents and Chemotherapy (2015). URL:[Link]

  • Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach. Infectious Diseases (2018). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Dasabuvir Pharmacokinetics &amp; Dosage Optimization in Hepatic Impairment

Welcome to the Technical Support Center for Dasabuvir clinical pharmacology and experimental modeling. This guide is designed for researchers, pharmacometricians, and drug development scientists investigating the pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dasabuvir clinical pharmacology and experimental modeling. This guide is designed for researchers, pharmacometricians, and drug development scientists investigating the pharmacokinetic (PK) behavior of Dasabuvir—a non-structural 5B (NS5B) non-nucleoside palm polymerase inhibitor—in patients with varying degrees of hepatic impairment.

Dasabuvir is primarily metabolized by hepatic CYP2C8 and is administered as part of the PrOD regimen (ombitasvir, paritaprevir, ritonavir, and dasabuvir). Because the liver is the central hub for both its biotransformation and biliary excretion, modeling and optimizing its dosage requires a rigorous understanding of altered physiological states.

SECTION 1: Pharmacokinetic Data & Clinical Causality (FAQ)

Q1: How does the severity of hepatic impairment quantitatively alter the PK profile of Dasabuvir and its co-administered antivirals?

The pharmacokinetic parameters of the PrOD regimen fluctuate non-linearly depending on the degree of hepatic impairment. To accurately model these changes, refer to the quantitative baseline data summarized below, derived from clinical PK studies [1].

Table 1: PrOD Regimen AUC Alterations by Hepatic Impairment Severity
Hepatic Impairment (Child-Pugh Class)Dasabuvir AUC ChangeParitaprevir AUC ChangeOmbitasvir AUC ChangeRitonavir AUC ChangeClinical Dosage Recommendation
Mild (Class A) +17%-29% to -48%~ 0% to -8%-34% to -40%No dose adjustment required
Moderate (Class B) -16%+62%-30%-33%Contraindicated / Not Recommended
Severe (Class C) +325%+945%-54%+13%Contraindicated

Data synthesized from FDA and EMA clinical pharmacology reviews [2, 4].

Q2: Mechanistically, why does Dasabuvir exposure decrease in moderate impairment but surge catastrophically in severe impairment?

The Causality: This non-linear PK behavior is driven by the interplay between protein binding and intrinsic clearance (CLint) . Dasabuvir is highly protein-bound (>99.5%). In moderate hepatic impairment (Child-Pugh B), the liver's ability to synthesize albumin and alpha-1-acid glycoprotein decreases. This increases the unbound fraction ( fu​ ) of Dasabuvir. Because Dasabuvir is a low-extraction ratio drug, an increase in fu​ drives a proportional increase in hepatic clearance ( CL=fu​×CLint​ ), which paradoxically lowers the total plasma AUC by 16% [3].

However, in severe hepatic impairment (Child-Pugh C), profound hepatocyte necrosis and severe portosystemic shunting occur. The massive degradation of CYP2C8 intrinsic clearance completely overwhelms the protein-binding effect. First-pass metabolism fails, leading to a 325% systemic accumulation of Dasabuvir and a 945% accumulation of Paritaprevir [3]. This extreme exposure risks severe drug-induced liver injury (DILI), which is why the drug is strictly contraindicated in Child-Pugh B and C patients [2].

SECTION 2: Experimental Troubleshooting & PBPK Modeling Workflows

Q3: How do we design a robust Physiologically Based Pharmacokinetic (PBPK) model to simulate Dasabuvir clearance in cirrhotic patients?

When building a PBPK model to simulate Dasabuvir in special populations, scientists often struggle with over-predicting clearance in cirrhotic virtual populations. Below is the validated workflow and structural logic required to build a self-validating PBPK model.

PBPK_Workflow PhysData Physiological Data (Child-Pugh A/B/C) CirrhosisModel Hepatic Impairment PBPK Simulation PhysData->CirrhosisModel Altered Liver Vol, Shunting, Albumin DrugData Dasabuvir PK Data (CYP2C8 CL, >99.5% Bound) HealthyModel Healthy Population Base Model DrugData->HealthyModel In vitro CLint HealthyModel->CirrhosisModel Baseline Parameters Validation Clinical Validation (Observed vs. Predicted) CirrhosisModel->Validation Simulated AUC/Cmax Validation->CirrhosisModel Refine Parameters Optimization Dosage Optimization & Safety Margins Validation->Optimization Verified Model

Fig 1: Step-wise PBPK modeling workflow for simulating Dasabuvir PK in hepatic impairment.

Protocol 1: Step-by-Step PBPK Modeling of Dasabuvir in Cirrhosis
  • System Data Parameterization: Input physiological scalars for Child-Pugh A, B, and C into your PBPK software (e.g., Simcyp or GastroPlus). You must manually reduce functional liver volume, decrease CYP2C8 abundance by 20-50% depending on severity, and introduce portosystemic shunt fractions (up to 30% for Child-Pugh C).

  • Drug Data Input: Input Dasabuvir's physicochemical properties: Molecular Weight 493.5 g/mol , fu​ < 0.005, and primary CYP2C8 substrate tagging.

  • Healthy Base Model Verification: Run a simulation of a 250 mg twice-daily dose in a healthy virtual population.

    • Self-Validation Check: The model is only valid if the simulated terminal half-life is between 5–8 hours [1]. If it deviates, adjust the in vitro-in vivo extrapolation (IVIVE) scalars for CYP2C8 before proceeding.

  • Cirrhosis Simulation & Protein Binding Linkage: Run the simulation for Child-Pugh B.

    • Self-Validation Check: The model must predict a slight decrease (~16%) in total Dasabuvir AUC for Child-Pugh B. If the model predicts an AUC increase, your system is failing to dynamically link the user-inputted lower serum albumin levels to the fu​ scalar. Correct the binding equations.

  • Sensitivity Analysis: Assess the impact of varying CYP2C8 fractional clearance against the biliary excretion pathway to identify the exact tipping point of systemic accumulation in Child-Pugh C.

SECTION 3: In Vitro Assay Troubleshooting

Q4: When evaluating CYP2C8-mediated metabolism of Dasabuvir in primary human hepatocytes (PHH) from cirrhotic donors, how do we ensure assay validity and prevent non-specific binding?

In vitro metabolic stability assays using cirrhotic PHH are notoriously difficult due to the high lipophilicity and protein binding of Dasabuvir, which leads to non-specific binding to plasticware and artificially low clearance rates.

Dasabuvir_Clearance Parent Parent CYP2C8 CYP2C8 Enzyme Primary Hepatic Metabolism Parent->CYP2C8 Oxidation Biliary Biliary Excretion Primary Elimination Route Parent->Biliary Unchanged Drug (Minor) M1 M1 Metabolite Active, Equal Half-life CYP2C8->M1 Biotransformation Toxicity Systemic Accumulation AUC +325% CYP2C8->Toxicity Bottleneck M1->Biliary Glucuronidation & Excretion HepaticImpairment Severe Hepatic Impairment Reduced CYP2C8 & Biliary Flow HepaticImpairment->CYP2C8 Inhibits/Reduces HepaticImpairment->Biliary Impairs Clearance

Fig 2: Dasabuvir metabolic pathway and the clearance bottleneck induced by severe hepatic impairment.

Protocol 2: In Vitro CYP2C8 Clearance Assay using Cirrhotic PHH
  • Hepatocyte Preparation: Thaw cryopreserved PHH derived from donors with characterized bridging fibrosis/cirrhosis. Plate in Williams' E medium supplemented with 5% human serum to account for physiological protein binding.

  • Pre-incubation & Adsorption Mitigation: Use ultra-low attachment, glass-coated microplates to prevent Dasabuvir from adhering to the well walls.

  • Compound Incubation: Spike Dasabuvir to a final concentration of 1 µM (ensure organic solvent concentration is <0.1% to prevent CYP2C8 inhibition).

  • Time-Course Sampling & Quenching: Collect 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., Dasabuvir-d6).

    • Self-Validation Check (Matrix Effect): The internal standard peak area must remain constant (±15%) across all time points. If it drifts, cirrhotic lipid/protein matrix effects are suppressing the MS signal, and the samples require further solid-phase extraction (SPE) cleanup.

  • Reference Substrate Validation: Run a parallel incubation with a known CYP2C8 reference substrate (e.g., amodiaquine).

    • Self-Validation Check (System Fidelity): If amodiaquine does not show the expected proportional decrease in CLint​ when comparing the cirrhotic PHH batch to a healthy PHH control batch, the cirrhotic hepatocytes have lost their physiological fidelity during cryopreservation, and the Dasabuvir data must be discarded.

  • LC-MS/MS Analysis: Quantify the depletion of parent Dasabuvir and the formation of the M1 metabolite to calculate in vitro half-life and scale to in vivo clearance.

References
  • Clinical Pharmacokinetics of Dasabuvir - PubMed. National Institutes of Health (NIH).
  • VIEKIRA PAK (ombitasvir, paritaprevir, and ritonavir tablets; dasabuvir tablets) Prescribing Information. U.S. Food and Drug Administration (FDA).
  • Pharmacokinetics and safety of co-administered paritaprevir plus ritonavir, ombitasvir, and dasabuvir in hepatic impairment. Scholars @ UT Health San Antonio.
  • Exviera, INN-dasabuvir - Summary of Product Characteristics. European Medicines Agency (EMA).
Optimization

Strategies to mitigate Dasabuvir-induced resistance in vitro

Technical Support Center: In Vitro Troubleshooting & Methodologies Topic: Strategies to Mitigate Dasabuvir-Induced Resistance in In Vitro HCV Models Welcome to the Application Scientist Support Center. This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: In Vitro Troubleshooting & Methodologies Topic: Strategies to Mitigate Dasabuvir-Induced Resistance in In Vitro HCV Models

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Hepatitis C Virus (HCV) replicon systems. Here, we address the mechanistic causes of Dasabuvir resistance, detail strategies to mitigate viral escape, and provide self-validating protocols to ensure the integrity of your in vitro assays.

Understanding the Mechanism of Dasabuvir Resistance

Q: Why do my HCV genotype 1a/1b replicon assays show rapid resistance emergence when treated with Dasabuvir monotherapy?

A: The rapid emergence of resistance is a direct consequence of Dasabuvir’s mechanism of action and its interaction with the viral polymerase. Dasabuvir is a non-nucleoside inhibitor (NNI) that binds to the allosteric "Palm I" site of the HCV NS5B RNA-dependent RNA polymerase[1].

Unlike nucleoside analogs (e.g., Sofosbuvir) that target the highly conserved catalytic active site, NNIs bind to regions that are structurally flexible. Because the Palm I site is not strictly essential for the fundamental catalytic mechanism, the virus can tolerate single amino acid substitutions (such as C316Y or M414T)[2]. These mutations alter the conformation of the binding pocket, drastically reducing Dasabuvir's binding affinity without severely crippling the polymerase's ability to replicate the viral genome[1]. Consequently, when replicons are exposed to Dasabuvir monotherapy, the selective pressure rapidly isolates these fit, resistant variants.

MoA Dasa Dasabuvir (NNI) NS5B HCV NS5B Polymerase (Palm I Site) Dasa->NS5B Binds Allosterically Inhibition Conformational Change RNA Synthesis Blocked NS5B->Inhibition Wild-Type Mut Resistance Mutations (e.g., C316Y, M414T) NS5B->Mut Selective Pressure Escape Loss of Binding Viral Replication Mut->Escape Conformational Escape

Mechanism of Dasabuvir inhibition and the pathway to mutational escape in HCV NS5B.

Quantifying Resistance-Associated Substitutions (RASs)

Q: What specific Resistance-Associated Substitutions (RASs) should I screen for during genotypic analysis, and how do they impact the EC50?

A: When sequencing the NS5B region of your surviving replicon colonies, you must look for specific substitutions that map to the Palm I binding pocket. The table below summarizes the quantitative impact of key Dasabuvir RASs observed in vitro[2][3].

Table 1: Key Dasabuvir Resistance-Associated Substitutions in HCV Genotype 1b Replicons

HCV GenotypeAmino Acid SubstitutionEC₅₀ Fold Change vs. Wild-TypeReplication Capacity
1bC316Y>1,500-foldHigh (>30% of WT)
1bM414T~46-foldHigh (>30% of WT)
1bY448H~46-foldHigh (>30% of WT)
1a / 1bS556G~11-foldHigh (>30% of WT)

Note: Mutations like C316Y confer massive resistance while maintaining high replication fitness, making them the primary drivers of virologic failure in monotherapy models[4].

Mitigation Strategies: In Vitro Combination Therapy

Q: How can I mitigate this resistance in my in vitro models to achieve sustained viral suppression?

A: To prevent the selection of RASs, you must artificially raise the genetic barrier to resistance by employing a multi-targeted direct-acting antiviral (DAA) approach.

The Causality of Combination: The statistical probability of a viral replicon simultaneously acquiring multiple fitness-compatible mutations across distinct genomic targets is exponentially lower than acquiring a single NS5B mutation. By combining Dasabuvir with DAAs that possess non-overlapping resistance profiles—specifically an NS5A inhibitor (e.g., Ombitasvir) and an NS3/4A protease inhibitor (e.g., Paritaprevir)—you create a synergistic blockade[5]. If a replicon develops a C316Y mutation to escape Dasabuvir, its replication is still completely halted by the NS5A and NS3/4A inhibitors, leading to viral clearance rather than colony survival[4].

Workflow Cells Huh-7 Replicon Cells (Genotype 1a/1b) Mono Dasabuvir Monotherapy (10x - 100x EC50) Cells->Mono High Risk Combo Combination Therapy (Dasabuvir + Ombitasvir + Paritaprevir) Cells->Combo Mitigation Strategy Resist Colony Selection (G418 Resistance) Mono->Resist Rapid Escape Clear Viral Clearance (No Resistant Colonies) Combo->Clear Synergistic Inhibition Seq Genotypic Analysis (NS5B Sequencing) Resist->Seq Identify RASs

In vitro workflow comparing Dasabuvir monotherapy resistance selection vs. combination therapy.

Self-Validating Experimental Protocol

Q: What is the recommended protocol for assessing Dasabuvir susceptibility and resistance selection in vitro while ensuring data integrity?

A: To ensure your data is robust, your protocol must be a self-validating system. This means incorporating internal controls that independently verify the assay's biological and technical success. Below is the standardized methodology for the HCV Subgenomic Replicon Assay[6][7].

Protocol: HCV Subgenomic Replicon Susceptibility Assay

System Validation Controls:

  • Vehicle Control (Baseline): 0.5% DMSO. Validates that the solvent does not induce cytotoxicity and establishes the 100% replication baseline.

  • Negative Control (Assay Integrity): Huh-7 cells transfected with an NS5B-GND mutant replicon (catalytically dead). This proves that the luciferase/RNA signal in your experimental wells is strictly due to active viral replication, not the translation of residual input RNA[6].

  • Positive Control (Sensitivity): Sofosbuvir (pan-genotypic nucleoside inhibitor). Validates that the replicon is susceptible to standard-of-care inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate Huh-7 cells harboring the HCV genotype 1b (Con1) subgenomic luciferase replicon in DMEM supplemented with 10% FBS and 0.5 mg/mL G418. Seed cells at a density of 1 × 10⁴ cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Dasabuvir in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Treatment: Dilute the compounds into the assay medium (DMEM + 10% FBS, without G418) so that the final DMSO concentration is strictly 0.5% across all wells. Replace the overnight medium with the compound-containing medium.

  • Incubation: Incubate the treated cells for 72 hours. Causality note: 72 hours allows sufficient time for the decay of pre-existing luciferase and viral RNA, ensuring the readout reflects newly synthesized viral components.

  • Readout (Luciferase): Equilibrate the plate to room temperature. Add an equal volume of steady-glo luciferase reagent to each well. Incubate for 10 minutes to allow cell lysis and signal stabilization. Read luminescence using a microplate reader.

  • Cytotoxicity Counter-Screen: In a parallel plate treated identically, use an MTS or CellTiter-Fluor assay to measure cell viability. This ensures that a drop in viral replication (EC₅₀) is due to true antiviral activity, not host cell death (CC₅₀).

  • Data Analysis: Normalize the luminescence data against the 0.5% DMSO vehicle control (set to 100%). Use non-linear regression (4-parameter logistic curve) to calculate the EC₅₀.

To select for resistant clones: Maintain replicon cells in medium containing Dasabuvir at 10× to 100× the established EC₅₀, alongside G418. Isolate surviving colonies after 3-4 weeks, extract total RNA, and perform RT-PCR followed by population sequencing of the NS5B region to identify mutations like C316Y[2].

Sources

Troubleshooting

Dasabuvir Technical Support Center: A Guide to Degradation Pathways and Stability

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Dasabuvir. It addresses common challenges related to its stability and degradation, offering tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Dasabuvir. It addresses common challenges related to its stability and degradation, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and success of your research.

Introduction to Dasabuvir and its Stability Profile

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Its chemical name is N-(6-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide. Understanding the stability of Dasabuvir is critical for the development of analytical methods, formulation studies, and for obtaining reliable data in preclinical and clinical research.

Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have shown that Dasabuvir is a stable molecule under neutral, acidic, oxidative, thermal, and photolytic conditions. However, it exhibits significant sensitivity to alkaline environments, leading to the formation of specific degradation products. This guide will focus on the pathways of this alkaline-mediated degradation and provide practical solutions to stability-related issues.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Dasabuvir most likely to degrade?

A1: Dasabuvir is most susceptible to degradation under alkaline (basic) conditions. Exposure to solutions with a high pH will lead to the formation of degradation products. It is relatively stable under acidic, neutral, oxidative, thermal, and photolytic stress.

Q2: What are the primary degradation products of Dasabuvir?

A2: Under alkaline stress, Dasabuvir primarily forms two degradation products, designated as DP1 and DP2. These products result from the hydrolysis of the uracil ring within the Dasabuvir molecule.

Q3: How can I monitor the degradation of Dasabuvir in my samples?

A3: A validated stability-indicating High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is the most common technique to separate and quantify Dasabuvir from its degradation products. This method allows for the accurate determination of the parent drug concentration in the presence of its degradants.

Q4: I'm observing precipitation when preparing my Dasabuvir solution. What is the cause and how can I resolve it?

A4: Dasabuvir has very low aqueous solubility. Precipitation is a common issue when preparing aqueous solutions. To overcome this, Dasabuvir is typically dissolved in an organic co-solvent, such as Dimethyl Sulfoxide (DMSO), before being diluted into an aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q5: What are the recommended storage conditions for Dasabuvir stock solutions?

A5: Dasabuvir stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can affect the compound's stability and solubility.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with Dasabuvir.

Problem Potential Cause Recommended Solution
Unexpected peaks in my chromatogram. Degradation of Dasabuvir due to alkaline conditions in your sample or mobile phase.Ensure the pH of all your solutions is neutral or acidic. If working with a basic mobile phase is necessary, prepare samples fresh and analyze them immediately. Use a validated stability-indicating HPLC method to identify and quantify degradation products.
Loss of Dasabuvir concentration over time in my prepared solutions. Degradation due to inappropriate storage conditions (e.g., high pH, elevated temperature, or exposure to light over extended periods, although it is generally photostable).Store stock solutions in an appropriate solvent like DMSO at low temperatures (-20°C or -80°C). For working solutions in aqueous buffers, prepare them fresh before each experiment.
My Dasabuvir solution is cloudy or has visible precipitate. Poor solubility of Dasabuvir in the chosen solvent system.Prepare a concentrated stock solution in 100% DMSO. For aqueous working solutions, slowly add the DMSO stock to the aqueous buffer while vortexing to ensure proper mixing. The final DMSO concentration should be kept as low as possible for biological assays.
Inconsistent results between experimental replicates. This could be due to either degradation or precipitation.Re-evaluate your sample preparation and handling procedures. Ensure consistent pH, temperature, and solvent concentrations across all replicates. Visually inspect solutions for any signs of precipitation before use.

Dasabuvir Degradation Pathway

Under alkaline conditions, Dasabuvir undergoes hydrolysis primarily at the uracil ring. This leads to the formation of two main degradation products, DP1 and DP2. The proposed mechanism involves the opening of the uracil ring.

Dasabuvir_Degradation cluster_conditions Stress Condition Dasabuvir Dasabuvir (C26H27N3O5S) DP1 Degradation Product 1 (DP1) (Proposed Structure) Dasabuvir->DP1 Alkaline Hydrolysis (Uracil Ring Opening) DP2 Degradation Product 2 (DP2) (Proposed Structure) Dasabuvir->DP2 Alkaline Hydrolysis (Uracil Ring Opening) Alkaline (High pH) Alkaline (High pH)

Caption: Proposed degradation pathway of Dasabuvir under alkaline conditions.

Summary of Dasabuvir Degradation Products
Compound Formation Condition Proposed Structural Change Analytical Detection
Dasabuvir-Parent MoleculeHPLC-DAD, LC-MS
DP1Alkaline HydrolysisOpening of the uracil ringHPLC-DAD, LC-QToF-MS/MS
DP2Alkaline HydrolysisOpening of the uracil ringHPLC-DAD, LC-QToF-MS/MS

Experimental Protocols

Protocol 1: Preparation of Dasabuvir Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Dasabuvir in DMSO.

Materials:

  • Dasabuvir powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of Dasabuvir powder. For a 10 mM solution, this will be approximately 4.94 mg per 1 mL of DMSO.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the Dasabuvir is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC-DAD Method for Dasabuvir and its Degradation Products

This method is adapted from a validated procedure to separate and quantify Dasabuvir, DP1, and DP2.

Instrumentation:

  • HPLC system with a Diode-Array Detector (DAD)

  • Symmetry® C18 column (4.6 x 75 mm, 3.5 µm) or equivalent

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 244 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of Dasabuvir and samples containing potential degradation products at appropriate concentrations.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks corresponding to Dasabuvir, DP1, and DP2 based on their retention times and UV spectra.

HPLC_Workflow start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_samples Prepare Standards & Samples equilibrate->prep_samples inject Inject Samples prep_samples->inject analyze Analyze Chromatogram (Retention Time & UV Spectra) inject->analyze end End analyze->end

Caption: Workflow for the stability-indicating HPLC analysis of Dasabuvir.

References

  • Junkert, A. M., Marson, B. M., Fachi, M. M., Vilhena, R. de O., Böger, B., & Pontarolo, R. (2023). Development of a validated stability-indicating HPLC-DAD method for dasabuvir and the characterization of its degradation products using LC-QToF-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Junkert, A. M., et al. (2023). Development of a validated stability-indicating HPLC- DAD method for dasabuvir and the characterization of its degradation products using LC-QToF-MS/MS. Oasisbr. [Link]

  • Junkert, A. M., et al. (2023). Development of a validated stability-indicating HPLC- DAD method for dasabuvir and the characterization of its degradation products using LC-QToF-MS/MS. SciELO. [Link]

  • Junkert, A. M., et al. (2023). Development of a validated stability-indicating HPLC- DAD method for dasabuvir and the characterization of its degradation products using LC-QToF-MS/MS. SciELO. [Link]

  • Junkert, A. M., et al. (2023). The chromatogram of the dasabuvir stability-indicating method. DBV... ResearchGate. [Link]

  • Drugs.com. (n.d.). Dasabuvir / Ombitasvir / Paritaprevir / Ritonavir Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Patel, R., et al. (2022).
Optimization

Dasabuvir Formulation Technical Support Center: Enhancing Bioavailability

Welcome to the Dasabuvir Formulation Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing the profound physicochemical barri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Dasabuvir Formulation Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing the profound physicochemical barriers associated with Dasabuvir.

Dasabuvir is an extremely weak diacidic drug (pKa = 8.2 and 9.2) with exceedingly low aqueous solubility (≤0.127 μg/mL at pH 1–6.8), classifying it as a challenging BCS Class II/IV compound. Because its high crystal lattice energy restricts dissolution, crystalline free acid formulations exhibit exceptionally poor oral bioavailability. To achieve therapeutic in vivo concentrations, two primary enabling strategies are utilized: Amorphous Solid Dispersions (ASDs) and Salt Formation (Monosodium Monohydrate) .

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to overcome the specific challenges inherent to these advanced formulations.

Section 1: Strategic Formulation FAQs

Q1: Why does crystalline Dasabuvir free acid fail in vivo, and how do ASDs and Salt formulations mechanistically solve this?

A: The failure of the crystalline free acid is driven by thermodynamics. The energy required to break the crystal lattice of Dasabuvir exceeds the solvation energy provided by gastrointestinal fluids, resulting in dissolution-rate limited absorption.

  • The ASD Approach: By converting the drug to an amorphous state via Hot-Melt Extrusion (HME) with polymers like Copovidone, the lattice energy barrier is entirely removed. This creates a highly supersaturated solution in the GI tract.

  • The Salt Approach: Formulating Dasabuvir as a monosodium monohydrate salt alters the microenvironmental pH upon dissolution, drastically increasing its intrinsic solubility. This approach successfully enabled the commercialization of the Viekira Pak regimen (1).

Q2: How do Copovidone (PVP/VA) polymers prevent Dasabuvir recrystallization in ASDs?

A: Copovidone acts as a polymeric precipitation inhibitor through two causal mechanisms:

  • Thermodynamic Stabilization: The vinylpyrrolidone rings provide hydrophilic hydrogen-bonding acceptor sites that interact with Dasabuvir's NH/OH groups, reducing the chemical potential of the drug.

  • Kinetic Stabilization (Steric Hindrance): The polymer chains physically entangle the drug molecules, increasing the glass transition temperature (Tg) of the mixture and severely restricting the molecular mobility required for crystal nucleation (2).

Section 2: Troubleshooting Amorphous Solid Dispersions (HME)

Q3: During Hot-Melt Extrusion (HME) of Dasabuvir, we are observing Amorphous-Amorphous Phase Separation (AAPS). How do we resolve this?

A: AAPS occurs when the drug and polymer exhibit imperfect miscibility, often exacerbated by thermal stress during extrusion. When the system cools, the drug separates into "drug-rich" amorphous domains, which act as precursors for rapid recrystallization (3).

To resolve this, you must optimize the thermodynamic miscibility and processing parameters using the following self-validating protocol.

Protocol 1: Self-Validating HME Optimization for Dasabuvir ASDs

This protocol uses a closed-loop validation system: the thermal inputs dictate the physical state, and the downstream analytical outputs validate the success of the inputs.

  • Determine Processing Window: Conduct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on pure Dasabuvir and Copovidone to establish the degradation temperature (Tdeg) and the glass transition temperature (Tg).

    • Causality: Extrusion must occur above Tg to allow polymer flow, but strictly below Tdeg to prevent chemical degradation.

  • Miscibility Enhancement: If AAPS is detected, incorporate 5-10% w/w of a plasticizing surfactant (e.g., Vitamin E TPGS).

    • Causality: TPGS lowers the melt viscosity and the operational Tg, allowing you to extrude at lower temperatures, thereby reducing the thermal stress that drives phase separation.

  • Extrusion Execution: Set the extruder barrel temperature profile to peak at 20°C above the plasticized mixture's Tg. Use a co-rotating twin-screw configuration with a high-shear kneading block section to ensure molecular-level mixing.

  • Solid-State Validation (The Self-Check): Analyze the milled extrudates using Modulated DSC (mDSC) and Powder X-Ray Diffraction (PXRD).

    • Validation Criteria: A successful, single-phase ASD is confirmed only if PXRD shows a complete absence of Bragg peaks (a pure amorphous halo) AND mDSC reveals a single, composition-dependent Tg. Two distinct Tg values indicate that AAPS is still occurring.

HME_Workflow Start Dasabuvir + Polymer Physical Mixture HME Hot-Melt Extrusion (HME) Process Start->HME Check Phase Separation / Recrystallization? HME->Check OptimizeTemp Optimize Extrusion Temp (Above Tg, Below Tdeg) Check->OptimizeTemp Yes (Thermal Stress) AddSurfactant Add Plasticizer/Surfactant (e.g., TPGS) Check->AddSurfactant Yes (Immiscibility) Success Stable Amorphous Solid Dispersion (ASD) Check->Success No OptimizeTemp->HME AddSurfactant->HME

Workflow for troubleshooting Hot-Melt Extrusion (HME) of Dasabuvir ASDs.

Section 3: Troubleshooting Salt Formation & Disproportionation

Q4: Our Dasabuvir monosodium monohydrate formulation is undergoing rapid disproportionation during in vitro dissolution testing in Simulated Gastric Fluid (SGF). How can we prevent this?

A: Dasabuvir is a very weak acid. When its sodium salt enters the highly acidic environment of the stomach (pH 1-2), the low pH forces the protonation of the salt. This drives the equilibrium toward the unionized, highly insoluble free acid, causing rapid precipitation (disproportionation). To prevent this, you must formulate a "Spring and Parachute" system using Polymeric Precipitation Inhibitors (PPIs).

Protocol 2: Two-Stage Dissolution with In-Line Raman Validation

This protocol ensures that your formulation not only dissolves but maintains supersaturation through the critical gastric-to-intestinal transition.

  • Matrix Formulation: Granulate the Dasabuvir monosodium monohydrate with an alkalizing agent (e.g., sodium carbonate) and a PPI (e.g., HPMC or Copovidone).

    • Causality: The alkalizing agent creates a basic microenvironment upon hydration, delaying protonation. The PPI acts as the "parachute," sterically hindering the nucleation of the free acid even if disproportionation begins.

  • In-Line Probe Calibration: Calibrate a Raman spectrometer using pure Dasabuvir monosodium monohydrate and pure crystalline free acid to establish baseline spectral shifts.

  • Acidic Stage (0-120 mins): Introduce the formulation into SGF (pH 1.2) at 37°C. Monitor the characteristic Raman peaks continuously.

  • Buffer Shift (120-240 mins): Adjust the media pH to 6.8 (simulating entry into the small intestine).

  • Validation (The Self-Check): The formulation is validated if the Raman spectra remain consistent with the solvated salt form throughout the SGF phase, and subsequent HPLC sampling confirms that >85% of the drug remains in a supersaturated solution during the pH 6.8 phase. The emergence of free acid Raman peaks in step 3 indicates formulation failure and requires an increase in the PPI concentration.

Salt_Pathway Salt Dasabuvir Monosodium Monohydrate (Salt) Stomach Gastric Fluid (pH 1-2) Salt->Stomach Disproportionation Rapid Disproportionation (Protonation) Stomach->Disproportionation Without PPI PPI Polymeric Precipitation Inhibitor (e.g., HPMC) Stomach->PPI With Formulation FreeAcid Crystalline Free Acid (Precipitation) Disproportionation->FreeAcid Absorption High Intestinal Absorption FreeAcid->Absorption Poor Dissolution Supersaturation Metastable Supersaturated Solution (Parachute) PPI->Supersaturation Inhibits Nucleation Supersaturation->Absorption

Mechanistic pathway of Dasabuvir salt stabilization via polymeric inhibitors.

Section 4: Quantitative Formulation Comparison

To guide your development strategy, the following table summarizes the physicochemical and pharmacokinetic impact of the distinct Dasabuvir formulation approaches.

Formulation ApproachSolid StateAqueous Sol. (pH 6.8)Rel. BioavailabilityPhysical Stability RiskPrimary Mechanism of Enhancement
Crystalline Free Acid Crystalline≤0.127 μg/mL1.0x (Baseline)LowN/A (Control)
Amorphous Solid Dispersion Amorphous~15-20 μg/mL~4.5xHigh (Recrystallization)Removal of crystal lattice energy barrier.
Monosodium Monohydrate Crystalline Salt>1000 μg/mL~7.0xMedium (Disproportionation)Increasing intrinsic solubility via ionization.

Note: Solubility and bioavailability metrics are representative approximations based on preclinical pharmacokinetic assessments and early-phase clinical bridging studies.

References
  • Overcoming Bioavailability Challenges of Dasabuvir and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery. Molecular Pharmaceutics, ACS Publications.[Link]

  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. National Institutes of Health (PMC).[Link]

  • Drug-rich phases induced by amorphous solid dispersion: arbitrary or intentional goal in oral drug delivery? Queen's University Belfast.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dasabuvir Potency in Experimental Assays

Welcome to the technical support and troubleshooting guide for Dasabuvir (ABT-333). This resource is engineered for researchers and drug development professionals experiencing unexpected deviations in potency (IC50/EC50)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for Dasabuvir (ABT-333). This resource is engineered for researchers and drug development professionals experiencing unexpected deviations in potency (IC50/EC50) during in vitro pharmacological profiling.

Executive Overview & Mechanistic Grounding

Dasabuvir is a highly specific, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase encoded by the NS5B gene[1]. Unlike nucleoside analogs that compete with natural nucleotides at the active site, Dasabuvir acts via an allosteric mechanism. It specifically binds to the "palm" domain of the NS5B polymerase, inducing a conformational change that prevents the enzyme from correctly positioning itself to initiate RNA synthesis[1].

Understanding this mechanism is critical for troubleshooting: because Dasabuvir relies on binding a highly specific allosteric pocket rather than the highly conserved active site, its potency is exquisitely sensitive to viral genotype variations, structural mutations, and assay microenvironments[2].

Mechanism Dasabuvir Dasabuvir (ABT-333) Binding Binds 'Palm' Domain (Allosteric Site) Dasabuvir->Binding NS5B HCV NS5B Polymerase (Active State) NS5B->Binding ConformChange Conformational Change (Catalytic Block) Binding->ConformChange Inactive NS5B Polymerase (Inactive State) ConformChange->Inactive RNA Viral RNA Synthesis Halted Inactive->RNA

Caption: Mechanism of action of Dasabuvir allosterically inhibiting the HCV NS5B polymerase palm domain.

Diagnostic Troubleshooting Logic

When Dasabuvir exhibits lower-than-expected potency (e.g., EC50 shifting from low nanomolar to micromolar ranges), the root cause typically falls into one of three categories: Genotype/Target Mismatch , Physicochemical Limitations (solubility/protein binding), or Acquired Resistance . Follow the diagnostic workflow below to isolate your assay's failure point.

G Start Low Potency Detected in Dasabuvir Assay CheckGT Verify HCV Genotype in Replicon/Enzyme Start->CheckGT GT_Other Genotype 2, 3, or 4 (Natural Resistance) CheckGT->GT_Other No (GT2-6) GT_1 Genotype 1a/1b CheckGT->GT_1 Yes (GT1) CheckSerum Check Serum/Plasma Concentration in Media GT_1->CheckSerum HighSerum High Serum (>10%) (High Protein Binding) CheckSerum->HighSerum Yes LowSerum Low Serum (2-5%) CheckSerum->LowSerum No CheckSol Check Compound Solubility in Buffer LowSerum->CheckSol Precipitation Precipitation Occurring (Aqueous Buffer) CheckSol->Precipitation Yes Optimize Optimize DMSO to 1% & Re-evaluate Precipitation->Optimize

Caption: Diagnostic workflow for resolving Dasabuvir low potency in experimental assays.

Causal Analysis & Frequently Asked Questions (FAQs)

Q1: Why is Dasabuvir showing >200-fold reduced potency in my HCV replicon assay compared to literature benchmarks? Causality: The most common reason for a massive drop in potency is a genotype mismatch. Dasabuvir's binding site in the NS5B palm domain is highly conserved in HCV Genotype 1 (1a and 1b) but is poorly preserved across other genotypes[2]. If your assay utilizes a Genotype 2 (e.g., JFH-1), 3, or 4 replicon, Dasabuvir will naturally exhibit an IC50 that is >200 times higher than it would in GT1. Resolution: Verify the sequence of your replicon's NS5B gene. Dasabuvir should only be utilized as a positive control or test agent in Genotype 1a/1b models.

Q2: My biochemical IC50 is ~5 nM, but my cell-based EC50 shifts dramatically when I change the culture media. What is causing this? Causality: Dasabuvir is highly bound to plasma proteins (approximately 99.9% bound in human plasma)[3]. In standard cell culture assays supplemented with high concentrations of Fetal Bovine Serum (FBS) or human plasma, the free (active) fraction of the drug is drastically reduced. Empirical data shows a 12- to 13-fold decrease in inhibitory potency (EC50 shifts from ~1.8 nM to ~21 nM for GT1b) in the presence of 40% human plasma. Resolution: Standardize your serum concentrations. If you are attempting to calculate the intrinsic antiviral potency, use a low-serum medium (e.g., 2% FBS). To calculate the clinical protein-adjusted EC50 (paEC50), perform a controlled serum-shift assay (see Protocol B).

Q3: The compound appears to be crashing out of solution in my biochemical assay buffer, leading to flat dose-response curves. How do I resolve this? Causality: Dasabuvir is only slightly soluble in water[3]. If the final assay buffer lacks sufficient organic solvent, or contains high salt concentrations that "salt-out" the compound, Dasabuvir will precipitate. This lowers the actual concentration of the drug in solution, leading to artificially low potency readouts. Resolution: Prepare the compound as a concentrated stock in 100% DMSO. Ensure the final DMSO concentration in the assay is maintained consistently at 1.0% (v/v) across all wells. Addition of a non-ionic detergent (e.g., 0.01% Triton X-100) can also prevent compound aggregation.

Q4: I am using a GT1a replicon, my serum is low, and solubility is fine, but my EC50 is still abnormally high. Could this be resistance? Causality: Yes. Because Dasabuvir is a non-nucleoside inhibitor, the genetic barrier to resistance is relatively low[2]. If your replicon cell line has been passaged extensively or previously exposed to NNIs, it may have acquired Resistance-Associated Substitutions (RAS). The predominant variant selected in vitro is the S556G mutation, which is observed in 43% of resistant colonies. Other known palm-site mutations occur at amino acid positions 395, 414, 444, 448, and 559. Resolution: Sequence the NS5B gene of your cell line to check for the S556G substitution.

Quantitative Baselines for Assay Validation

Use the following validated reference values to benchmark your assay's performance. Deviations of more than 3-fold from these baselines indicate a systemic flaw in the assay setup.

Assay TypeTarget / ConditionExpected Potency (nM)Reference
Biochemical (IC50) Recombinant GT1a / GT1b NS5B2.2 – 10.7 nM[4]
Biochemical (IC50) Recombinant GT2, GT3, GT4 NS5B> 2,000 nM (>200x shift)
Replicon Cell (EC50) GT1b (Con1 strain) / Standard Media1.8 nM
Replicon Cell (EC50) GT1a (H77 strain) / Standard Media7.7 nM
Replicon Cell (EC50) GT1b (Con1) + 40% Human Plasma21.0 nM (~12x shift)
Replicon Cell (EC50) GT1a (H77) + 40% Human Plasma99.0 nM (~13x shift)
Cytotoxicity (CC50) Mammalian Cell Lines (e.g., Huh-7)> 10,360 nM

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting protocol must be self-validating. The following methodologies include internal controls to definitively prove causality.

Protocol A: Biochemical NS5B Polymerase Inhibition Assay (Solubility & Specificity Validation)

This protocol is designed to rule out compound precipitation and confirm intrinsic target engagement.

  • Enzyme Preparation: Utilize a recombinant HCV GT1b NS5B enzyme lacking the C-terminal 21 amino acids (NS5BΔ21). The removal of this hydrophobic tail ensures the enzyme remains soluble in aqueous buffers without requiring high concentrations of denaturing detergents.

  • Buffer Formulation: Prepare the reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100 . Self-Validation Step: The inclusion of Triton X-100 prevents Dasabuvir from forming colloidal aggregates, ensuring the observed IC50 is due to true 1:1 stoichiometric binding.

  • Compound Titration: Serially dilute Dasabuvir in 100% DMSO. Transfer the compound to the assay plate such that the final DMSO concentration in the reaction is exactly 1.0% (v/v) .

  • Reaction Initiation: Add the RNA template (e.g., polyA/oligo-U) and NTPs (including a radiolabeled or fluorescent tracer like [³H]-UTP). Initiate the reaction by adding the NS5BΔ21 enzyme.

  • Control Wells: Include a positive control inhibitor (e.g., Sofosbuvir, a nucleoside analog) and a DMSO-only vehicle control. Dasabuvir should yield an IC50 between 2.2 and 10.7 nM[4]. If Sofosbuvir works but Dasabuvir fails, check the enzyme genotype.

Protocol B: HCV Replicon Assay with Serum-Shift Validation

This protocol definitively proves whether low cellular potency is an artifact of plasma protein binding.

  • Cell Seeding: Plate Huh-7 cells harboring the HCV GT1b (Con1) subgenomic luciferase replicon at 10,000 cells/well in a 96-well plate. Allow cells to adhere for 24 hours.

  • Media Preparation (The Serum Shift): Prepare two distinct assay media formulations:

    • Condition A (Low Protein): DMEM supplemented with 2% FBS.

    • Condition B (High Protein): DMEM supplemented with 40% Human Plasma.

  • Compound Treatment: Prepare a 10-point dose-response curve of Dasabuvir (from 0.1 nM to 10 µM) in both Media A and Media B. Treat the cells and incubate for 72 hours at 37°C.

  • Multiplexed Readout:

    • Self-Validation Step: First, perform a fluorometric cell viability assay (e.g., CellTiter-Fluor) to calculate the CC50. Dasabuvir CC50 should be >10 µM.

    • Second, lyse the cells and measure Renilla luciferase activity to calculate the EC50.

  • Data Analysis: Calculate the EC50 for both conditions. A successful validation will show an EC50 of ~1.8 nM in Condition A, and a rightward shift to ~21 nM in Condition B. This ~12-fold shift confirms the compound is active but heavily sequestered by plasma proteins, validating the integrity of the drug batch.

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Dasabuvir Compared to Other HCV NS5B Inhibitors: A Technical Comparison Guide

Executive Summary: Targeting the HCV RNA-Dependent RNA Polymerase The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that serves as the catalytic engine for viral genome repli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Targeting the HCV RNA-Dependent RNA Polymerase

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that serves as the catalytic engine for viral genome replication[1]. Because human cells lack a homologous RNA-dependent RNA polymerase, NS5B represents a highly selective target for direct-acting antivirals (DAAs)[2].

In the landscape of HCV drug development, NS5B inhibitors are broadly stratified into two distinct classes based on their biochemical interactions: Nucleoside/Nucleotide Inhibitors (NIs) , such as Sofosbuvir, and Non-Nucleoside Inhibitors (NNIs) , such as Dasabuvir[3]. This guide provides an in-depth, objective comparison of Dasabuvir against Sofosbuvir, analyzing their mechanistic divergence, quantitative efficacy, resistance profiles, and the self-validating experimental methodologies used to evaluate them.

Mechanistic Divergence: Allosteric vs. Active Site Inhibition

To understand the efficacy profiles of these drugs, one must first examine the causality behind their binding kinetics and structural targets.

  • Dasabuvir (NNI): Dasabuvir is a non-nucleoside inhibitor that binds to the "Palm I" allosteric site on the NS5B polymerase[2]. This binding site is topographically distinct from the catalytic active site. By docking into the Palm I pocket, Dasabuvir induces a profound conformational change in the enzyme[2]. This structural shift prevents the polymerase from properly positioning itself to initiate RNA synthesis, effectively halting viral replication at the initiation phase[2]. Because allosteric sites are poorly conserved across different viral strains, Dasabuvir's efficacy is highly specific to HCV Genotype 1[4].

  • Sofosbuvir (NI): Sofosbuvir is a nucleotide analog prodrug. Upon intracellular metabolism into its active triphosphate form, it mimics natural physiological nucleotides[5]. It competes directly for incorporation into the nascent viral RNA chain at the highly conserved NS5B active site[3]. Once incorporated, it lacks the necessary 3'-hydroxyl group, causing immediate RNA chain termination[5]. Because the catalytic active site is strictly conserved across all HCV genotypes to maintain viral viability, Sofosbuvir exhibits pan-genotypic efficacy[3].

MOA HCV HCV NS5B Polymerase Dasabuvir Dasabuvir (NNI) Palm Palm I Allosteric Site Dasabuvir->Palm Binds Sofosbuvir Sofosbuvir (NI Prodrug) ActiveSite Catalytic Active Site Sofosbuvir->ActiveSite Triphosphate Competes Palm->HCV ConfChange Conformational Change (Inhibits Initiation) Palm->ConfChange Induces ActiveSite->HCV ChainTerm RNA Chain Termination (Blocks Elongation) ActiveSite->ChainTerm Causes Arrest Viral Replication Arrest ConfChange->Arrest ChainTerm->Arrest

Caption: Mechanistic pathways of Dasabuvir (allosteric inhibition) vs. Sofosbuvir (chain termination).

Quantitative Efficacy Profiling

The antiviral potency of NS5B inhibitors is standardly measured using subgenomic replicon assays (yielding the half-maximal effective concentration, EC50) and recombinant enzymatic assays (yielding the half-maximal inhibitory concentration, IC50)[6].

Dasabuvir demonstrates extraordinary sub-nanomolar to low-nanomolar potency specifically against Genotype 1, significantly outperforming Sofosbuvir's raw potency in this specific genotype[6]. However, Sofosbuvir maintains consistent, moderate nanomolar efficacy across all major genotypes[5].

Table 1: Comparative Efficacy of Dasabuvir vs. Sofosbuvir (In Vitro Data)
HCV Genotype / StrainDasabuvir EC50 (Replicon)Sofosbuvir EC50 (Replicon)Dasabuvir IC50 (Enzymatic)
Genotype 1a (H77) 7.7 nM[6]40 - 92 nM[5]2.2 - 10.7 nM[6]
Genotype 1b (Con1) 1.8 nM[6]91 - 102 nM[5]2.2 - 10.7 nM[6]
Genotype 2a Reduced Activity[7]32 - 53 nM[5]N/A
Genotype 3a Reduced Activity[7]50 nM[5]N/A
Genotype 4a Reduced Activity[7]30 - 130 nM[5]N/A

Note: Dasabuvir exhibits a CC50 (cytotoxic concentration) of >10,000 nM, yielding a highly favorable therapeutic index (>1,345)[6].

Experimental Methodology: Self-Validating HCV Replicon Assay

To objectively determine the EC50 values presented above, researchers utilize the HCV subgenomic replicon system. This protocol is a self-validating system: it pairs a luminescence-based viral replication readout with a parallel cytotoxicity counterscreen. This ensures that any observed reduction in viral RNA is strictly due to the drug's antiviral mechanism, rather than non-specific host cell death[8].

Step-by-Step Protocol: EC50 Determination

Scientific Rationale: We utilize Huh-7 human hepatoma cells engineered to harbor an autonomously replicating HCV subgenomic RNA linked to a luciferase reporter gene[5]. Luciferase expression is directly proportional to HCV RNA replication, allowing for high-throughput, quantifiable luminescence readouts[9].

  • Cell Culture & Seeding:

    • Maintain Huh-7 replicon cells in DMEM supplemented with 10% FBS and G418 (to maintain selective pressure for the replicon)[5].

    • Trypsinize and seed cells into opaque 96-well plates at a density of 5 x 10³ to 8 x 10³ cells/well in 100 µL of medium (omitting G418 to prevent drug interaction)[5][8]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation & Addition:

    • Prepare 10-point, 3-fold serial dilutions of Dasabuvir and Sofosbuvir in 100% DMSO.

    • Dilute the DMSO stocks into culture media (final DMSO concentration must be ≤0.5% to prevent solvent toxicity). Add to the seeded plates[8].

  • Incubation:

    • Incubate the treated cells for 72 hours. Causality: This duration allows for multiple cycles of viral RNA turnover and steady-state inhibition by the compounds.

  • Self-Validation (Cytotoxicity Counterscreen):

    • In a parallel identical plate, perform an MTT or CellTiter-Glo assay to determine the CC50[8]. If cell viability drops below 90% at a given drug concentration, the corresponding antiviral efficacy data point is flagged as potentially artifactual.

  • Luciferase Readout:

    • Equilibrate plates to room temperature. Add 100 µL of luciferase assay reagent (cell lysis buffer + luciferin substrate) to each well[5].

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal[5].

    • Measure Relative Light Units (RLU) using a microplate luminometer[9].

  • Data Analysis:

    • Normalize RLU data against the DMSO control (0% inhibition) and cell-free background (100% inhibition).

    • Plot % inhibition versus the log₁₀ of the compound concentration. Calculate the EC50 using non-linear regression analysis (sigmoidal dose-response curve)[8].

Workflow Huh7 1. Seed Huh-7 Replicon Cells (Expressing Luciferase) Compound 2. Add Serial Dilutions of Dasabuvir/Sofosbuvir Huh7->Compound Incubation 3. Incubate 72h (37°C, 5% CO2) Compound->Incubation Lysis 4. Cell Lysis & Luciferin Addition Incubation->Lysis Readout 5. Measure Luminescence (RLU) Lysis->Readout Analysis 6. Non-linear Regression (Calculate EC50) Readout->Analysis

Caption: Step-by-step experimental workflow for determining NS5B inhibitor EC50 via replicon assay.

Resistance Profiles and Clinical Translation

The structural differences between Dasabuvir and Sofosbuvir dictate their distinct resistance barriers.

  • Dasabuvir Resistance: Because it binds an allosteric site, Dasabuvir has a relatively low barrier to resistance[4]. In replicon assays, passaging cells in the presence of Dasabuvir readily selects for resistance-associated substitutions (RAS) such as C316Y, M414T, and S556G[6]. These mutations alter the Palm I pocket, reducing drug binding affinity without fatally compromising the enzyme's native function[6]. Consequently, Dasabuvir must never be used as a monotherapy; it is clinically deployed in a multi-targeted combination regimen (e.g., with Ombitasvir, Paritaprevir, and Ritonavir) to suppress the emergence of these variants[2][7].

  • Sofosbuvir Resistance: Sofosbuvir possesses a very high barrier to resistance[3]. The primary mutation associated with Sofosbuvir resistance is S282T[6]. Because this mutation occurs directly in the highly conserved catalytic core, it severely cripples the virus's baseline replicative fitness. Interestingly, Dasabuvir retains full wild-type activity against the S282T variant, demonstrating the lack of cross-resistance between NIs and NNIs[6].

Sources

Comparative

Comparative Analysis of Dasabuvir Activity Against HCV Genotypes: A Technical Guide

Introduction to Dasabuvir and NS5B Polymerase Inhibition Dasabuvir is a highly potent, non-nucleoside inhibitor (NNI) targeting the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, known as NS5B[1]. While nucleoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Dasabuvir and NS5B Polymerase Inhibition

Dasabuvir is a highly potent, non-nucleoside inhibitor (NNI) targeting the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, known as NS5B[1]. While nucleoside analogs like sofosbuvir act as competitive chain terminators at the highly conserved catalytic active site, dasabuvir operates via a distinct allosteric mechanism. It binds specifically to the Palm I domain of the NS5B polymerase[2].

This binding induces a critical conformational shift in the enzyme, preventing it from properly positioning itself to initiate RNA synthesis, thereby halting viral replication. Because allosteric binding pockets are subject to higher genetic variability across different viral strains compared to the catalytic core, dasabuvir exhibits a narrow, genotype-specific efficacy profile[3].

G HCV HCV RNA Genome NS5B NS5B Polymerase HCV->NS5B Translation Halt Viral Replication Halted NS5B->Halt Inhibition Dasabuvir Dasabuvir (NNI) Palm I Site Binding Conform Conformational Change Dasabuvir->Conform Allosteric Inhibition Sofosbuvir Sofosbuvir (NI) Active Site Binding ChainTerm Chain Termination Sofosbuvir->ChainTerm Nucleotide Analog Conform->NS5B Blocks Initiation ChainTerm->NS5B Blocks Elongation

Distinct mechanisms of NS5B inhibition by Dasabuvir (allosteric) and Sofosbuvir (active site).

Genotype-Specific Activity: Dasabuvir vs. Sofosbuvir

The clinical utility of direct-acting antivirals (DAAs) is dictated by their cross-genotypic coverage. In biochemical enzymatic assays, dasabuvir demonstrates exceptional potency against HCV genotype 1a and 1b polymerases, with IC50 values ranging from 2.2 to 10.7 nM[4].

However, dasabuvir lacks meaningful antiviral activity against HCV genotypes 2, 3, 4, 5, and 6[2]. The causality behind this limitation lies in naturally occurring polymorphisms within the Palm I binding pocket of non-genotype 1 strains. For example, the S556G amino acid substitution is a natural variant present in nearly 100% of HCV genotypes 2, 3, 4, and 5 isolates. This substitution structurally alters the pocket, severely abrogating dasabuvir's binding affinity[2]. In contrast, sofosbuvir targets the universally conserved active site, maintaining robust pan-genotypic activity.

Table 1: Comparative In Vitro Activity (EC50) of Dasabuvir vs. Sofosbuvir
HCV Genotype / StrainDasabuvir EC50 (nM)Sofosbuvir EC50 (nM)Mechanistic Context
Genotype 1a (H77) 7.7~45High affinity for Palm I site in GT1a.
Genotype 1b (Con1) 1.8~15Optimal binding pocket conformation.
Genotype 2a (JFH-1) >10,000 (Inactive)~15Natural S556G polymorphism prevents binding.
Genotype 3a >10,000 (Inactive)~50Structural divergence in allosteric site.
Genotype 4a >10,000 (Inactive)~15Poor conservation of Palm I residues.

(Data synthesized from standardized replicon assay benchmarks[2][4][5].)

Experimental Methodology: HCV Subgenomic Replicon Assay

To objectively quantify the antiviral efficacy (EC50) and cytotoxicity (CC50) of dasabuvir, researchers utilize the HCV subgenomic replicon system. This protocol functions as a self-validating system : it couples a reporter gene (e.g., Luciferase) to viral RNA replication, allowing precise quantification while simultaneously assessing host cell viability in parallel to rule out false positives caused by non-specific cell death[4][5].

Step-by-Step Protocol
  • Cell Culture and Seeding: Cultivate Huh-7 hepatoma cells stably expressing the HCV subgenomic replicon (e.g., GT1a-H77 or GT1b-Con1 coupled with a Renilla luciferase reporter) in DMEM supplemented with 10% FBS and G418. Seed cells at 1×104 cells/well in a 96-well plate.

    • Causality: Huh-7 cells are highly permissive to HCV replication. The G418 antibiotic provides selection pressure, ensuring only cells actively retaining the replicon survive prior to the assay.

  • Compound Preparation and Treatment: Remove G418-containing media. Prepare a 10-point, 3-fold serial dilution of dasabuvir in 100% DMSO, then dilute into assay media (final DMSO concentration ≤0.5% ). Add the compound to the cells.

    • Causality: A wide serial dilution captures the full sigmoidal dose-response curve. Controlling DMSO concentration prevents solvent-induced cytotoxicity.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Causality: A 72-hour window is critical. It allows sufficient time for the decay of pre-existing intracellular luciferase proteins and viral RNA, ensuring the measured signal strictly reflects the inhibition of de novo replication.

  • Multiplexed Readout (Efficacy & Viability):

    • Viability (CC50): Add an ATP-based viability reagent (e.g., CellTiter-Glo) to a parallel set of treated wells. Measure luminescence.

    • Efficacy (EC50): Lyse the replicon cells and add the luciferase substrate (e.g., Renilla-Glo). Quantify luminescence using a microplate reader.

    • Causality: Parallel viability testing proves that a drop in luciferase signal is due to targeted NS5B inhibition, not host cell death (Dasabuvir CC50 > 10,000 nM)[4].

  • Data Analysis: Normalize luciferase signals to the DMSO vehicle control (representing 100% replication). Use non-linear regression (four-parameter logistic curve) to calculate the exact EC50.

G Seed 1. Seed Huh-7 Replicon Cells Treat 2. Dasabuvir Serial Dilution Seed->Treat Incubate 3. 72h Incubation (RNA Turnover) Treat->Incubate Split Incubate->Split Viability 4a. Cell Viability Assay (CC50) Split->Viability Efficacy 4b. Luciferase Assay (EC50) Split->Efficacy Analyze 5. Non-linear Regression Analysis Viability->Analyze Efficacy->Analyze

Step-by-step workflow of the HCV subgenomic replicon assay for determining EC50 and CC50.

Resistance Profile and Combination Therapy

Because dasabuvir binds to a less conserved allosteric site, it inherently possesses a lower genetic barrier to resistance compared to active-site inhibitors[3]. In vitro selection experiments—where replicon cells are passaged in the presence of dasabuvir—readily isolate resistance-associated substitutions (RASs) such as C316Y, M414T, and S556G[4][5]. Specifically, the M414T and S556G mutations confer a 21- to 32-fold reduction in dasabuvir susceptibility[2][6].

To counteract the rapid emergence of these resistant variants, dasabuvir is strictly contraindicated as a monotherapy. In clinical practice, it is deployed as part of a multi-targeted combination regimen (e.g., Viekira Pak / Exviera), co-administered with ombitasvir (NS5A inhibitor), paritaprevir (NS3/4A protease inhibitor), and ritonavir (pharmacokinetic enhancer)[3]. This synergistic blockade across three distinct stages of the HCV lifecycle mathematically suppresses the probability of multi-drug resistant viral breakthrough, achieving Sustained Virologic Response (SVR) rates of ~95% in Genotype 1 patients[7].

References

  • Dasabuvir - Wikipedia. Source: wikipedia.org. URL: [Link]

  • What is the mechanism of Dasabuvir Sodium Hydrate? Source: patsnap.com. URL:[Link]

  • Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C. Source: nih.gov. URL:[Link]

  • In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. Source: asm.org. URL:[Link]

  • Dasabuvir: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection. Source: nih.gov. URL: [Link]

  • In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. Source: nih.gov. URL:[Link]

  • Exviera, INN-dasabuvir. Source: europa.eu. URL:[Link]

  • The importance of resistance to direct antiviral drugs in HCV infection in clinical practice. Source: natap.org. URL:[Link]

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Validation

Validating Dasabuvir as a Tool Compound for HCV Research: A Comparative Guide

As a Senior Application Scientist, selecting the right pharmacological tool compound is critical for interrogating viral replication mechanisms. In Hepatitis C Virus (HCV) research, the NS5B RNA-dependent RNA polymerase...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right pharmacological tool compound is critical for interrogating viral replication mechanisms. In Hepatitis C Virus (HCV) research, the NS5B RNA-dependent RNA polymerase (RdRp) is a primary target. While pan-genotypic nucleoside inhibitors like Sofosbuvir are the clinical gold standard, non-nucleoside inhibitors (NNIs) like Dasabuvir (ABT-333) provide researchers with highly specific probes for dissecting allosteric regulatory domains[1].

This guide objectively evaluates Dasabuvir’s utility as an in vitro tool compound, comparing its performance against other NS5B inhibitors, and provides a self-validating experimental workflow for replicon-based phenotypic screening.

Mechanistic Rationale: Why Choose Dasabuvir?

HCV NS5B polymerase features a classic "right-hand" motif comprising fingers, palm, and thumb domains. Inhibitors of NS5B are broadly classified into two categories:

  • Nucleoside Inhibitors (NIs): Bind to the highly conserved active site, acting as chain terminators (e.g., Sofosbuvir).

  • Non-Nucleoside Inhibitors (NNIs): Bind to one of several allosteric pockets (Palm I, Palm II, Thumb I, Thumb II), inducing conformational changes that prevent the initiation of RNA synthesis[1][2].

Dasabuvir specifically targets the Palm I allosteric site [1]. For researchers, this narrow binding profile is a distinct advantage: it allows for the precise mapping of resistance-associated substitutions (RAS) in Genotype 1 (GT1) without off-target inhibition of host polymerases (Dasabuvir exhibits >7,000-fold selectivity over human polymerases)[1].

NS5B_Mechanism HCV_RNA HCV (+) RNA Template NS5B NS5B Polymerase (Apoenzyme) HCV_RNA->NS5B Binding Replication Viral Replication Blocked NS5B->Replication Inhibition Dasabuvir Dasabuvir (Palm I Allosteric Site) Dasabuvir->NS5B Conformational Arrest Sofosbuvir Sofosbuvir (Active Site) Sofosbuvir->NS5B Chain Termination

Caption: Mechanism of HCV NS5B Polymerase Inhibition by Dasabuvir (Allosteric) vs Sofosbuvir (Active Site).

Comparative Performance Data

When validating Dasabuvir for your assays, it must be benchmarked against standard reference compounds. The table below synthesizes in vitro potency data across enzymatic and cell-based replicon assays[1][2][3].

Table 1: In Vitro Profiling of NS5B Inhibitors
CompoundClass / Target SiteGenotype 1a EC₅₀ (nM)Genotype 1b EC₅₀ (nM)Cytotoxicity (CC₅₀)Key Resistance Mutations
Dasabuvir NNI / Palm I7.7 ± 3.81.8 ± 0.98> 10,000 nMS556G, C316Y
Beclabuvir NNI / Thumb I~3.0~6.0> 14,000 nMP495A/S/L
Sofosbuvir NI / Active Site~45.0~15.0> 50,000 nMS282T

Data Interpretation: Dasabuvir demonstrates sub-nanomolar to low-nanomolar potency specifically against GT1b and GT1a replicons[1]. However, researchers must account for protein binding: in the presence of 40% human plasma, Dasabuvir's EC₅₀ shifts 12- to 13-fold higher (e.g., to 99 nM for GT1a)[1]. This pharmacokinetic reality must be factored into any in vivo translational models.

Experimental Protocol: HCV Subgenomic Replicon Assay

To validate Dasabuvir's efficacy and establish a baseline for screening novel analogs, the luciferase-based HCV subgenomic replicon assay is the industry standard. The following protocol ensures a self-validating system by incorporating cytotoxicity controls and protein-shift evaluations.

Step-by-Step Methodology
  • Cell Culture Preparation:

    • Maintain Huh-7 cells harboring the HCV GT1b (Con1) or GT1a (H77) subgenomic luciferase replicon in DMEM supplemented with 10% FBS and the selection antibiotic G418 (0.5 mg/mL).

    • Causality Check: G418 maintains selective pressure; remove it 24 hours prior to the assay to prevent drug-drug interactions that could skew the EC₅₀.

  • Cell Seeding:

    • Seed cells at a density of 5,000 cells/well in a 96-well opaque white plate (for luminescence). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of Dasabuvir in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in assay media. Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced cytotoxicity.

    • Protein Shift Control: Run a parallel plate using media supplemented with 40% human plasma to calculate the protein-adjusted EC₅₀[1].

  • Incubation & Readout:

    • Incubate the treated cells for 72 hours.

    • Add a luciferase reporter reagent (e.g., Bright-Glo™) directly to the wells. Incubate for 5 minutes at room temperature to allow complete cell lysis.

    • Measure luminescence using a microplate reader.

  • Cytotoxicity Counter-Screen (Crucial for Trustworthiness):

    • In a parallel clear-bottom plate, use a cell viability reagent (e.g., CellTiter-Glo or MTS) to determine the CC₅₀. A valid antiviral effect requires a therapeutic index (CC₅₀/EC₅₀) > 100. Dasabuvir typically exceeds 1,300[1].

Replicon_Workflow Seed 1. Seed Huh-7 Replicon Cells (GT1a/1b) without G418 Dilute 2. Serial Dilution of Dasabuvir (Constant 0.5% DMSO) Seed->Dilute Plasma Optional: Add 40% Human Plasma (Protein Binding Shift) Dilute->Plasma Incubate 3. Incubate 72h at 37°C Dilute->Incubate Plasma->Incubate Assay 4. Cell Lysis & Luciferase Readout (Measure Viral Replication) Incubate->Assay Tox 5. Parallel Cytotoxicity Assay (Calculate Therapeutic Index) Incubate->Tox

Caption: Step-by-step workflow for evaluating Dasabuvir in an HCV subgenomic replicon assay.

Conclusion

Dasabuvir remains an indispensable tool compound for virologists. While its clinical use is restricted to GT1 in combination therapies (due to a low barrier to resistance as a monotherapy)[4][5], its highly specific mechanism of action makes it the ideal positive control for identifying novel Palm I allosteric modulators. By strictly controlling for protein binding and cytotoxicity in your replicon assays, you can ensure robust, reproducible data that stands up to rigorous peer review.

References
  • Kati, W., et al. (2015). "In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor." Antimicrobial Agents and Chemotherapy, 59(3), 1505-1514. Available at:[Link]

  • Gentile, I., et al. (2015). "Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C." Expert Opinion on Pharmacotherapy, 16(1), 125-133. Available at:[Link]

  • Krishnan, P., et al. (2015). "Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals." Viruses, 7(12), 6423-6441. Available at:[Link]

  • Lemm, J. A., et al. (2014). "Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase." Antimicrobial Agents and Chemotherapy, 58(6), 3485-3495. Available at:[Link]

  • Al-Salama, Z. T., et al. (2025). "Hepatitis C Direct-Acting Antivirals in the Immunosuppressed Host: Mechanisms, Interactions, and Clinical Outcomes." Viruses. Available at:[Link]

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of Dasabuvir-Inclusive Regimens in HCV Genotype 1

As a Senior Application Scientist, I approach the evaluation of Direct-Acting Antivirals (DAAs) not merely through the lens of clinical endpoints, but by dissecting the molecular mechanics and experimental validation tha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of Direct-Acting Antivirals (DAAs) not merely through the lens of clinical endpoints, but by dissecting the molecular mechanics and experimental validation that underpin these therapies. The paradigm shift in Hepatitis C Virus (HCV) treatment from interferon-based therapies to all-oral DAA regimens represents a triumph of rational drug design.

This guide provides an objective, data-driven comparison of Dasabuvir-inclusive regimens—specifically the "3D" or PrOD regimen (Paritaprevir/ritonavir/Ombitasvir + Dasabuvir)—against alternative standard-of-care therapies like Sofosbuvir and Telaprevir.

Mechanistic Divergence: Allosteric vs. Active Site Inhibition

To understand the clinical behavior of Dasabuvir, we must first establish its mechanism of action at the molecular level. Dasabuvir is a non-nucleoside inhibitor (NNI) that binds to the Palm I allosteric site of the HCV NS5B RNA-dependent RNA polymerase[1].

The Causality of Inhibition: Binding at this allosteric pocket induces a conformational shift that prevents the polymerase from transitioning from the initiation phase to the elongation phase of RNA synthesis. Because the allosteric site is less conserved than the active site, Dasabuvir has a lower genetic barrier to resistance (e.g., C316Y or S556G substitutions) compared to nucleotide analogs like Sofosbuvir, which act as direct chain terminators at the highly conserved active site.

To counteract this, Dasabuvir is obligatorily co-administered with Ombitasvir (NS5A inhibitor) and Paritaprevir (NS3/4A protease inhibitor). This multi-targeted approach ensures that multiple stages of the replication complex are simultaneously crippled, creating a self-reinforcing blockade against viral escape[2].

MOA HCV_RNA HCV Positive-Strand RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5A NS5A Protein Polyprotein->NS5A NS5B NS5B RNA Polymerase (Active Site & Palm Domain) Polyprotein->NS5B Rep_Complex HCV Replication Complex NS3_4A->Rep_Complex NS5A->Rep_Complex NS5B->Rep_Complex New_RNA Progeny Viral RNA Rep_Complex->New_RNA RNA Synthesis Paritaprevir Paritaprevir (Protease Inhibitor) Paritaprevir->NS3_4A Ombitasvir Ombitasvir (NS5A Inhibitor) Ombitasvir->NS5A Dasabuvir Dasabuvir (NS5B Non-Nucleoside Inhibitor) Dasabuvir->NS5B

Fig 1. HCV replication complex inhibition by the multi-targeted PrOD regimen DAAs.

Head-to-Head Clinical Trial & Real-World Data

When comparing Dasabuvir regimens to alternatives, we rely on both controlled Phase IIIb trials and massive real-world cohorts to validate efficacy (SVR12: Sustained Virologic Response at 12 weeks post-treatment) and tolerability.

PrOD vs. First-Generation Protease Inhibitors (MALACHITE Trials)

The MALACHITE-I and MALACHITE-II trials provided the first direct head-to-head comparison between an all-oral DAA regimen (PrOD ± Ribavirin) and an interferon-containing regimen (Telaprevir + PegIFN/RBV) ()[2]. The PrOD regimen demonstrated overwhelming superiority, achieving 97–99% SVR12 in Genotype 1b patients, compared to 78–82% for the Telaprevir regimen[2]. Crucially, adverse event-driven discontinuations plummeted from 8–11% down to 0–1%[2].

PrOD vs. Second-Generation DAAs (ERCHIVES Cohort)

To compare Dasabuvir against its primary modern competitor, Sofosbuvir, we look to the ERCHIVES study—a massive real-world analysis of the Veterans Affairs National Health Care System ()[3]. In this cohort, the PrOD regimen and the Ledipasvir/Sofosbuvir (LDV/SOF) regimen performed identically in Genotype 1 patients, both achieving a 92.8% SVR12 rate[3].

Salvage Therapy (QUARTZ-I Trial)

For patients who fail prior DAA therapies, combining mechanisms becomes critical. The QUARTZ-I Phase II trial evaluated combining the PrOD regimen with Sofosbuvir ()[4]. By attacking both the allosteric site (Dasabuvir) and the active site (Sofosbuvir) of NS5B simultaneously, researchers achieved a 95.5% SVR12 rate in highly treatment-experienced patients[4].

Quantitative Data Summary
RegimenComparatorStudy / CohortPopulationSVR12 RateDiscontinuation (AEs)
PrOD ± RBV TVR + PegIFN/RBVMALACHITE-IGT1, Treatment-Naïve97–99%0–1%
TVR + PegIFN/RBV PrOD ± RBVMALACHITE-IGT1, Treatment-Naïve78–82%8–11%
PrOD ± RBV LDV/SOFERCHIVESGT1, Real-World (VA)92.8%N/A
LDV/SOF PrOD ± RBVERCHIVESGT1, Real-World (VA)92.8%N/A
PrOD + SOF N/A (Salvage)QUARTZ-IGT1, DAA-Experienced95.5%< 5%

Experimental Validation: In Vitro HCV Replicon Assay

Before clinical deployment, the potency of Dasabuvir (EC50) is validated against other DAAs using a subgenomic replicon assay ()[1].

Causality & Rationale: Culturing live, infectious HCV in vitro is highly inefficient and biohazardous. The subgenomic replicon system circumvents this by transfecting human hepatoma cells with an engineered HCV RNA strand that expresses only the non-structural proteins (NS3-NS5B) alongside a luciferase reporter. This creates a self-validating system: the luminescence output is directly proportional to viral RNA replication, allowing for high-throughput, non-destructive quantification of polymerase inhibition.

Workflow Step1 1. Cell Plating Huh-7 HCV Replicon Cells Step2 2. Drug Treatment Serial Dilution of DAAs Step1->Step2 Step3 3. Incubation 72h at 37°C, 5% CO2 Step2->Step3 Step4 4. Reporter Assay Luciferase Quantification Step3->Step4 Step5 5. Data Analysis EC50/EC95 & Cytotoxicity Step4->Step5

Fig 2. High-throughput in vitro HCV replicon assay workflow for DAA evaluation.

Step-by-Step Protocol
  • Cell Culture & Seeding: Cultivate Huh-7 cells harboring the HCV genotype 1b subgenomic replicon in DMEM supplemented with 10% Fetal Bovine Serum and G418 (to maintain selection pressure for the replicon). Seed cells at a density of 104 cells/well in 96-well opaque white plates. Choice Causality: Opaque plates are strictly required to prevent luminescent cross-talk between adjacent wells during quantification.

  • Compound Preparation & Dosing: Prepare a 10 mM stock of Dasabuvir in 100% DMSO. Perform a 3-fold serial dilution across 10 points to establish a robust dose-response curve. Normalize the final DMSO concentration in all wells to exactly 0.5%. Choice Causality: Fluctuating solvent concentrations induce variable cytotoxicity, which would artificially depress the luciferase signal and confound the antiviral readout.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 humidified atmosphere. Choice Causality: A 72-hour window allows sufficient time for pre-existing viral RNA to naturally degrade while the polymerase inhibitor blocks de novo synthesis.

  • Reporter Quantification & Cytotoxicity Counter-Screening: Add a fluorescent cell viability reagent multiplexed with the luminescent luciferase substrate. Self-Validating Step: Measure fluorescence first (confirming host cell viability) followed by luminescence (quantifying viral replication). If a well shows low luminescence but also low fluorescence, the effect is flagged as cytotoxic rather than genuinely antiviral.

  • Data Analysis: Plot the percent inhibition of luminescence against the log concentration of Dasabuvir. Utilize non-linear regression (four-parameter logistic equation) to calculate the EC50 and EC95 values.

References

  • Dore, G. J., et al. (2016). "Efficacy and safety of ombitasvir/paritaprevir/r and dasabuvir compared to IFN-containing regimens in genotype 1 HCV patients: The MALACHITE-I/II trials." Journal of Hepatology.[Link]

  • Ioannou, G. N., et al. (2016). "Effectiveness of Sofosbuvir, Ledipasvir/Sofosbuvir, or Paritaprevir/Ritonavir/Ombitasvir and Dasabuvir Regimens for Treatment of Patients With Hepatitis C in the Veterans Affairs National Health Care System." Gastroenterology.[Link]

  • Poordad, F., et al. (2019). "Ombitasvir/paritaprevir/ritonavir and dasabuvir with or without sofosbuvir for patients with hepatitis C virus genotype 1 infection who failed a prior course of direct-acting antiviral therapy." Journal of Medical Virology.[Link]

Sources

Validation

Synergistic effects of Dasabuvir with other direct-acting antivirals

The advent of direct-acting antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV) infection. Among these, Dasabuvir , a non-nucleoside inhibitor of the HCV RNA-dependent RN...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of direct-acting antivirals (DAAs) has fundamentally transformed the therapeutic landscape for Hepatitis C Virus (HCV) infection. Among these, Dasabuvir , a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B), plays a critical role. However, because HCV exhibits a high replication rate and lacks viral polymerase proofreading, Dasabuvir monotherapy presents a low barrier to resistance. To overcome this, Dasabuvir is strategically co-formulated with other DAAs—specifically Ombitasvir (NS5A inhibitor) and Paritaprevir (NS3/4A protease inhibitor)—in a regimen commonly known as PrOD (or the 3D regimen).

This guide provides an in-depth technical comparison of Dasabuvir’s synergistic effects when combined with other DAAs, detailing the mechanistic rationale, comparative quantitative data, and the self-validating experimental protocols used to quantify these interactions.

Mechanistic Rationale for Multi-Target Synergy

The synergistic efficacy of the PrOD regimen is rooted in the simultaneous disruption of distinct, interdependent stages of the HCV life cycle.

  • Paritaprevir targets the NS3/4A protease, halting the cleavage of the viral polyprotein into functional non-structural proteins[1].

  • Ombitasvir binds to domain 1 of the NS5A protein, disrupting the formation of the membranous web and halting both viral RNA replication and virion assembly[1].

  • Dasabuvir acts as an allosteric inhibitor binding to the palm domain of the NS5B polymerase, directly terminating RNA synthesis[1].

Because the HCV replication complex requires the stoichiometric and functional cooperation of NS3, NS5A, and NS5B, inhibiting multiple nodes simultaneously causes a non-linear, synergistic collapse of viral replication. This multi-target blockade drastically increases the genetic barrier to resistance, as the probability of the virus simultaneously acquiring viable escape mutations across all three distinct genomic loci is mathematically negligible.

SynergyMechanism HCV_RNA HCV (+) RNA Genome Polyprotein Viral Polyprotein Translation HCV_RNA->Polyprotein Host Ribosomes NS3_4A NS3/4A Protease (Polyprotein Cleavage) Polyprotein->NS3_4A NS5A NS5A Protein (Replication/Assembly) Polyprotein->NS5A NS5B NS5B Polymerase (RNA Synthesis) Polyprotein->NS5B NS3_4A->HCV_RNA Replication Complex NS5A->HCV_RNA Replication Complex NS5B->HCV_RNA Replication Complex Paritaprevir Paritaprevir (NS3/4A Inhibitor) Paritaprevir->NS3_4A Blocks Ombitasvir Ombitasvir (NS5A Inhibitor) Ombitasvir->NS5A Blocks Dasabuvir Dasabuvir (NS5B Inhibitor) Dasabuvir->NS5B Blocks

Multi-target synergistic inhibition of the HCV life cycle by the PrOD regimen.

Comparative Quantitative Data

In vitro replicon assays demonstrate that all two-drug combinations of Paritaprevir, Ombitasvir, and Dasabuvir yield additive to highly synergistic inhibition of HCV genotype 1 replication[2]. Synergy is mathematically defined using the Chou-Talalay method, where a Combination Index (CI) < 0.9 indicates synergy, 0.9–1.1 indicates an additive effect, and > 1.1 indicates antagonism[3].

Table 1: In Vitro Antiviral Activity & Synergy Profile (HCV Genotype 1)
DAA ComponentTarget MechanismEC50 (Genotype 1a-H77)EC50 (Genotype 1b-Con1)Interaction with Dasabuvir
Dasabuvir NS5B Polymerase (Non-nucleoside)7.7 nM1.8 nMN/A
Ombitasvir NS5A Inhibitor14.1 pM5.0 pMSynergistic (CI < 0.9)
Paritaprevir NS3/4A Protease Inhibitor1.0 nM0.21 nMSynergistic (CI < 0.9)

Data aggregated from standardized HCV replicon cell culture assays evaluating short-term viral inhibition[2].

Table 2: Clinical Efficacy Comparison (SVR12 Rates in Genotype 1)

The synergistic effects observed in vitro translate directly to clinical outcomes. Dasabuvir monotherapy is not recommended due to rapid resistance emergence, but its combination with other DAAs achieves near-universal cure rates.

RegimenMechanism CombinationsPatient PopulationSVR12 / SVR24 Rate
PrOD + RBV (SAPPHIRE-1 Trial)NS5B + NS5A + NS3/4AGT1, Treatment-naive, Non-cirrhotic96.2%[4]
PrOD ± RBV (AVIATOR Study)NS5B + NS5A + NS3/4AGT1, Treatment-naive83% - 100%[1]
Sofosbuvir + Ledipasvir NS5B (Nucleotide) + NS5AGT1, Treatment-naive~99%[4]

Experimental Methodology: HCV Replicon Synergy Assay

To objectively quantify the synergistic effects of Dasabuvir with other DAAs, researchers utilize the HCV Replicon Reporter Assay . This protocol is designed as a self-validating system: it simultaneously measures specific viral inhibition (via a luciferase reporter) and non-specific host cell cytotoxicity (via a viability dye), ensuring that the observed Combination Index (CI) is strictly due to antiviral synergy and not compounded by cell death[3].

Step-by-Step Protocol
  • Cell Seeding (Huh-7 Replicon Cells):

    • Action: Seed Huh-7 human hepatoma cells stably expressing a subgenomic HCV replicon linked to a Firefly luciferase reporter into 96-well plates at 1×104 cells/well.

    • Causality: Huh-7 cells are highly permissive to HCV replication. The integrated luciferase reporter provides a highly sensitive, high-throughput proxy for viral RNA replication without requiring BSL-3 infectious virus handling.

  • Preparation of the Checkerboard Drug Matrix:

    • Action: Prepare serial dilutions of Dasabuvir and a secondary DAA (e.g., Ombitasvir) in a 2D checkerboard matrix (e.g., 0.25×, 0.5×, 1×, 2×, and 4× of their respective EC50 values).

    • Causality: Testing multiple concentration ratios is mathematically essential to map the dose-response surface and calculate the CI across different effective dose levels (ED50, ED75, ED90)[3].

  • Co-Incubation:

    • Action: Treat the seeded cells with the drug matrix and incubate for 72 hours at 37°C in 5% CO₂.

  • Self-Validating Quantification (Luciferase & Viability):

    • Action: In parallel replicate plates, add a cell viability reagent (e.g., CellTiter-Glo) to measure host cell ATP levels. In the primary plates, lyse the cells and add luciferin substrate to quantify luminescence (RLU).

    • Causality: This dual-readout ensures that a drop in luciferase signal is caused by targeted NS5B/NS5A inhibition, rather than non-specific cytotoxicity skewing the synergy data.

  • Synergy Modeling:

    • Action: Input the dose-response data into synergy software (e.g., CalcuSyn or MacSynergy II) to calculate the Combination Index (CI) using the equation: CI=(D1​/Dx1​)+(D2​/Dx2​) .

    • Causality: A CI<0.9 objectively validates that the combined effect of Dasabuvir and the secondary DAA is greater than the sum of their individual effects[3].

AssayWorkflow Step1 1. Cell Seeding Huh-7 Replicon Cells Step2 2. Drug Matrix Checkerboard Dilutions Step1->Step2 Step3 3. Incubation 72h at 37°C Step2->Step3 Step4 4. Quantification Luciferase & Viability Step3->Step4 Step5 5. Synergy Analysis CI Calculation Step4->Step5

Step-by-step workflow for evaluating DAA synergy using the HCV replicon reporter assay.

Conclusion

Dasabuvir is a potent but vulnerable antiviral when utilized in isolation. However, its integration into the PrOD regimen highlights a masterclass in rational drug design. By exploiting the functional interdependencies of the HCV replication complex, the combination of Dasabuvir, Ombitasvir, and Paritaprevir triggers a synergistic antiviral collapse. Supported by rigorous in vitro replicon assays and validated by Phase III clinical trials, this multi-targeted approach ensures high SVR rates and effectively neutralizes the threat of viral resistance.

References

  • Title: Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC Source: nih.gov URL: [Link]

  • Title: Evaluation of antiviral drug synergy in an infectious HCV system - PMC Source: nih.gov URL: [Link]

  • Title: Attachment: Product Information: Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as sodium salt) and Ribavirin - Therapeutic Goods Administration (TGA) Source: tga.gov.au URL: [Link]

  • Title: Full article: Paritaprevir/ritonavir/ombitasvir and dasabuvir for the treatment of chronic hepatitis C virus infection - Taylor & Francis Source: tandfonline.com URL: [Link]

  • Title: Chronic Hepatitis C Virus Infection: A Review of Current Direct-Acting Antiviral Treatment Strategies Source: najms.com URL: [Link]

Sources

Comparative

Validation of Analytical Methods for Dasabuvir Quantification: A Comparative Guide

Accurate quantification of Dasabuvir (DSV)—a potent, non-nucleoside Hepatitis C virus (HCV) NS5B palm polymerase inhibitor—is a critical requirement across the entire drug development lifecycle. Whether assessing the sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of Dasabuvir (DSV)—a potent, non-nucleoside Hepatitis C virus (HCV) NS5B palm polymerase inhibitor—is a critical requirement across the entire drug development lifecycle. Whether assessing the stability of pharmaceutical dosage forms or evaluating pharmacokinetic (PK) profiles in complex biological matrices, the choice of analytical method dictates the reliability of your data.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical modalities for DSV quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This guide moves beyond basic procedures to explain the mechanistic causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity.

Mechanistic Causality in Analytical Strategy

Method selection is fundamentally dictated by matrix complexity, required sensitivity, and the specific analytical goal.

HPLC-DAD: The Standard for Formulation & Stability

For pharmaceutical quality control, the analytical focus is on distinguishing the active pharmaceutical ingredient (API) from its degradation products at high concentration ranges (µg/mL).

  • The Causality of Detection: Diode-Array Detection (DAD) is selected over standard UV detection because it captures a complete UV spectrum across the eluting peak. This enables "peak purity analysis"—a critical self-validating mechanism. By mathematically comparing spectra across the peak's leading edge, apex, and tailing edge, the system proves that no hidden degradants are co-eluting with the API[1].

  • Mobile Phase Selection: Isocratic elution utilizing 0.1% formic acid is deliberately chosen. The acidic modifier suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary interactions that cause peak tailing, thereby ensuring highly reproducible integration[1].

UPLC-MS/MS: The Standard for Bioanalysis

In pharmacokinetic studies, the matrix (e.g., plasma) is highly complex, and the analyte concentration is exceedingly low (ng/mL).

  • The Causality of Separation: UPLC utilizes sub-2 µm stationary phase particles to minimize longitudinal diffusion (per the van Deemter equation). This results in ultra-sharp peaks and significantly reduces matrix effects caused by endogenous plasma phospholipids[2].

  • The Causality of Ionization: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity. Formic acid (0.1%) is added to the mobile phase to act as an abundant proton donor, maximizing ionization efficiency to form the [M+H]+ precursor ion necessary for positive electrospray ionization (ESI+)[2].

Quantitative Performance Comparison

The following table synthesizes the validated performance metrics of both methodologies based on ICH Q2(R1) and FDA bioanalytical guidelines.

Analytical ParameterHPLC-DAD (Stability-Indicating)UPLC-MS/MS (Bioanalytical)
Primary Application Quality Control, Degradation ProfilingPharmacokinetics, Drug-Drug Interactions
Target Matrix Pharmaceutical Placebo / ExcipientsRat/Human Plasma
Linearity Range 9.78 – 136.92 µg/mL20 – 1000 ng/mL (0.02 – 1.0 µg/mL)
Limit of Detection (LOD) ~0.03 µg/mLNot applicable (Focus on LLOQ)
Lower Limit of Quant. (LLOQ) ~2.9 µg/mL (for degradants)20 ng/mL
Precision (RSD) 1.02% – 2.89%< 15% (Meets FDA Guidelines)
Run Time ~5.0 – 10.0 minutes1.5 minutes
Column Technology Symmetry® C18 (4.6 x 75 mm, 3.5 µm)Waters BEH™ C18 (2.1 x 50 mm, 1.7 µm)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system; it must prove its own fitness for purpose before any sample data is accepted.

Protocol 1: Stability-Indicating HPLC-DAD Method[1]

Designed to quantify Dasabuvir and characterize alkaline degradation products (DP1, DP2).

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject the working standard (97.8 µg/mL) in six replicates.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥2000 . Do not proceed if SST fails.

  • Sample Preparation: Extract Dasabuvir from the pharmaceutical formulation using acetonitrile. Filter the extract through a 0.45 µm PTFE syringe filter to protect the column frit from particulate matter.

  • Chromatographic Separation: Isocratic elution using 0.1% Formic Acid : Acetonitrile (55:45 v/v) at a flow rate of 1.0 mL/min at ambient temperature.

  • Detection & Peak Purity Verification: Monitor the eluent at 244 nm. Utilize the DAD software to calculate spectral similarity. The sample is only considered pure and valid if the spectral similarity of the Dasabuvir peak is >98% .

Protocol 2: High-Throughput UPLC-MS/MS Bioanalytical Method[2]

Designed for the rapid quantification of Dasabuvir in plasma to assess pharmacokinetic interactions.

  • Sample Preparation (Protein Precipitation):

    • Transfer 100 µL of rat plasma to a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile (containing the internal standard). Causality: Acetonitrile lowers the dielectric constant of the solution, causing rapid denaturation and precipitation of plasma proteins that would otherwise foul the UPLC column.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a Waters BEH™ C18 column. Elute using a mobile phase of Acetonitrile/Water containing 0.1% Formic Acid (80:20, v/v).

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transition of m/z 494.14 359.00 for Dasabuvir.

  • Validation Check: Ensure the signal-to-noise (S/N) ratio at the LLOQ (20 ng/mL) is ≥10:1 , validating the sensitivity of the run.

Workflow Visualizations

The following diagrams map the logical progression of both analytical workflows, highlighting the critical paths from sample preparation to validated data output.

G S1 Method Optimization (Isocratic Mobile Phase) S2 Forced Degradation (Acid, Base, Heat, Light) S1->S2 S3 Peak Purity Verification (DAD Spectral Analysis >98%) S2->S3 S4 ICH Q2 Validation (Linearity, Accuracy, Precision) S3->S4

Fig 1. Stability-indicating HPLC-DAD method development sequence.

G A Sample Prep (Protein Precipitation) B UPLC Separation (BEH C18 Column) A->B C ESI+ Ionization (Protonation via Formic Acid) B->C D MS/MS Detection (MRM Mode: 494.14 > 359.00) C->D E PK Data Analysis (Validation via FDA Guidelines) D->E

Fig 2. UPLC-MS/MS bioanalytical workflow for Dasabuvir quantification in plasma.

References

  • Source: MDPI (Pharmaceuticals)
  • Source: SciELO (Brazilian Journal of Pharmaceutical Sciences)
  • Source: PMC / Scientific Reports (Nature)

Sources

Validation

Comparative pharmacokinetic studies of Dasabuvir formulations

Comparative Pharmacokinetics of Dasabuvir Formulations: A Technical Guide for Drug Development Dasabuvir is a potent, non-nucleoside NS5B polymerase inhibitor utilized in the treatment of Hepatitis C Virus (HCV) genotype...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of Dasabuvir Formulations: A Technical Guide for Drug Development

Dasabuvir is a potent, non-nucleoside NS5B polymerase inhibitor utilized in the treatment of Hepatitis C Virus (HCV) genotype 1 infections. In my tenure as a Senior Application Scientist, I approach the evaluation of Dasabuvir not merely as a clinical endpoint, but as a complex biopharmaceutical challenge. Dasabuvir exhibits high protein binding (>99%) and requires precise formulation engineering to overcome its inherent solubility limitations 1. This guide dissects the pharmacokinetic (PK) fidelity of various Dasabuvir formulations, contrasting immediate-release single agents against advanced fixed-dose combinations (FDCs).

Formulation Architecture & Bioavailability Dynamics

The evolution of Dasabuvir from a standalone agent to a co-formulated regimen (with ombitasvir, paritaprevir, and ritonavir) reveals critical insights into solid-state chemistry and absorption kinetics. Early phase trials utilized capsule and tablet formulations that demonstrated equivalent bioavailability, negating the need for formulation-specific adjustments in initial population PK models 2.

However, transitioning to a 3QD (three pills once daily) fixed-dose formulation introduced new PK dynamics. When compared to the traditional 3-DAA regimen (where Dasabuvir was administered as a separate 250 mg twice-daily pill), the 3QD FDC resulted in an overall Dasabuvir exposure reduction of approximately 20%, with mean C24​ exposures decreasing by 29% 3. Despite this drop, the exposure remains well within the therapeutic window, ensuring no loss of clinical efficacy against HCV 3.

Table 1: Comparative Pharmacokinetic Parameters of Dasabuvir Formulations

Formulation TypeDosing RegimenAbsolute BioavailabilityExposure Variance (vs. 3-DAA)Clinical Implications
Single-Agent Tablet 400 mg Single Dose46%N/ABaseline reference; minimal accumulation observed 4.
3-DAA Regimen (Separate Pill) 250 mg BID~50%BaselineStandard therapeutic exposure; extensive distribution (Vd ~396 L) 1.
3QD Fixed-Dose Combination 3 pills QDN/A~20% decrease (AUC)29% decrease ( C24​ )Maintained efficacy; simplified patient compliance 3.

Mechanistic Disposition & Metabolic Pathways

Understanding formulation performance requires tracing the drug's metabolic fate. Dasabuvir is primarily cleared via cytochrome P450-mediated oxidation, specifically by CYP2C8, yielding the active M1 metabolite 4. In systemic circulation, parent Dasabuvir accounts for 58% of total radioactivity, while the M1 metabolite represents 21% 4. The ultimate elimination is overwhelmingly fecal (94.4%), with minimal renal clearance (2.2%) 4.

Metabolism DSV Dasabuvir (Parent Drug) Highly Protein Bound CYP2C8 CYP2C8 Oxidation (Primary Pathway) DSV->CYP2C8 CYP3A4 CYP3A4 Oxidation (Secondary Pathway) DSV->CYP3A4 Renal Renal Excretion (2.2% of dose) DSV->Renal Minor Pathway M1 M1 Metabolite (Active, ~21% circulating) CYP2C8->M1 Feces Fecal Excretion (94.4% of dose) M1->Feces Glucuronide/Sulfate Conjugation

Fig 1. Mechanistic pathway of Dasabuvir metabolism and disposition.

Self-Validating Experimental Protocol for PK Quantification

To objectively compare formulations, we must deploy a rigorous, self-validating bioanalytical workflow. The following LC-MS/MS protocol is designed to eliminate matrix effects and ensure absolute quantification of Dasabuvir and its M1 metabolite down to a lower limit of quantification (LLOQ) of 0.100 ng/mL 2.

Step-by-Step Methodology:

  • Plasma Collection & Stabilization : Draw whole blood into K2EDTA tubes at predetermined intervals (0-24h post-dose).

    • Causality: EDTA chelates calcium to prevent coagulation without introducing the ion suppression artifacts commonly associated with heparin during electrospray ionization.

  • Protein Precipitation Extraction (PPE) : Aliquot 50 µL of plasma and add 300 µL of Acetonitrile/Methanol (3:1 v/v) containing a stable isotope-labeled internal standard (e.g., 13C-d4-Dasabuvir). Vortex for 5 minutes and centrifuge at 14,000 x g.

    • Causality: Dasabuvir is >99% protein-bound. The 6-fold solvent volume ensures complete protein denaturation. The specific 3:1 ACN:MeOH ratio is critical; ACN provides sharp precipitation, while MeOH maintains the solubility of the moderately lipophilic parent drug and its polar glucuronide conjugates, preventing co-precipitation losses 4.

  • Chromatographic Separation : Inject the supernatant onto a reverse-phase C18 column using a gradient mobile phase of Water/0.1% Formic Acid and ACN/0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency in positive electrospray mode (ESI+).

  • System Validation (The Self-Validating Loop) : The run is only accepted if the calibration curve yields an R2>0.99 and Quality Control (QC) samples at low, mid, and high concentrations back-calculate to within ±15% of their nominal values.

    • Causality: If matrix effects alter the ionization, the QCs will fail, automatically invalidating the run and preventing the reporting of artifactual PK data.

PK_Workflow Dose Formulation Administration (FDC vs Separate Pill) Sample Intensive Blood Sampling (K2EDTA, 0-24h) Dose->Sample Absorption Phase Prep Protein Precipitation (ACN/MeOH 3:1 v/v) Sample->Prep Plasma Isolation LCMS LC-MS/MS Quantification (LLOQ: 0.100 ng/mL) Prep->LCMS Analyte Extraction Model Population PK Modeling (M6 Method for BLQ) LCMS->Model Concentration-Time Data

Fig 2. Experimental workflow for Dasabuvir comparative pharmacokinetic profiling.

Population PK Modeling & Covariate Analysis

Once concentration-time data is acquired, we apply a one-compartment model with first-order absorption and elimination 2.

  • Handling BLQ Data : We employ the M6 method for handling Below Limit of Quantification (BLQ) data. The first BLQ observation is substituted with LLOQ/2, and subsequent BLQs are discarded. Causality: This specific mathematical treatment minimizes bias in estimating the terminal elimination phase, which is crucial for accurately calculating the Area Under the Curve (AUC).

  • Covariate Impact : Population modeling reveals that while sex influences apparent clearance (females exhibit 15% lower CL/F than males), the predicted changes in steady-state Cmax​ and AUC24​ are minimal (<20%) and do not necessitate formulation or dose adjustments [[2]]().

References

  • Title : Population Pharmacokinetics of Paritaprevir, Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin in Patients with Hepatitis C Virus Genotype 1 Infection: Combined Analysis from 9 Phase 1b/2 Studies Source : PMC (nih.gov) URL :[Link]

  • Title : Metabolism and Disposition of Hepatitis C Polymerase Inhibitor Dasabuvir in Humans Source : DOI.org URL :[Link]

  • Title : 208624Orig1s000 - Clinical Review Source : FDA (accessdata.fda.gov) URL :[Link]

  • Title : Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection Source : Dove Medical Press URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Dasabuvir sodium monohydrate proper disposal procedures

Dasabuvir Sodium Monohydrate: Comprehensive Laboratory Handling and Disposal Protocol As a Senior Application Scientist, establishing rigorous operational and disposal plans for active pharmaceutical ingredients (APIs) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Dasabuvir Sodium Monohydrate: Comprehensive Laboratory Handling and Disposal Protocol

As a Senior Application Scientist, establishing rigorous operational and disposal plans for active pharmaceutical ingredients (APIs) is critical for laboratory safety and environmental stewardship. Dasabuvir sodium monohydrate is a potent, non-nucleoside direct-acting antiviral (DAA) that targets the palm domain of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1].

While highly effective in clinical and assay environments, the physical handling of this API presents specific logistical challenges. The primary operational risks during disposal are its potential to form combustible dusts and the severe environmental toxicity associated with active antiviral compounds entering municipal waterways[2][3]. This guide provides a self-validating, step-by-step methodology for the safe handling, cleanup, and EPA-compliant disposal of Dasabuvir sodium monohydrate.

Physicochemical & Hazard Profile

Understanding the physical properties of Dasabuvir sodium monohydrate is the first step in designing a safe disposal workflow. The table below summarizes the quantitative data and the direct operational causality behind each property.

PropertyValueOperational Implication & Causality
Molecular Formula C26H28N3NaO6S[4]High organic content dictates that the most effective destruction method is high-temperature incineration[4][5].
Molecular Weight 533.57 g/mol [4]Bulky molecular structure results in low volatility but high particulate persistence on laboratory surfaces[4].
Primary Physical Hazard Combustible Dust[2]Aerosolization must be avoided. Mechanical energy from standard vacuums or sparking tools can ignite suspended dust clouds[2].
Environmental Hazard Aquatic Toxicity[3]Strict prohibition against drain disposal (sewering). Wastewater treatment cannot effectively filter complex DAAs[3][5].

Pre-Disposal: Safety & PPE Protocol

Because further processing, sweeping, or transferring of solid Dasabuvir materials can result in the formation of combustible dusts and respiratory irritants, standard laboratory coats and safety glasses are insufficient for bulk spill responses[2].

Step-by-Step PPE Gowning:

  • Respiratory Protection: Don a type P95 (US) or type P1 (EU EN 143) particle respirator. Causality: This prevents the inhalation of aerosolized API particles during the physical manipulation of the powder[2].

  • Hand Protection: Double-glove using chemical-resistant nitrile gloves. Causality: Double-gloving ensures that the outer glove can be safely removed (without touching the glove's outer surface) if contaminated, preventing dermal transfer to the inner glove and skin[2].

  • Body Protection: Wear a complete chemical-resistant suit or heavy-duty laboratory apron. The specific type must be selected based on the concentration and amount of the dangerous substance present at the specific workplace[2].

Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Powder/Crystals)
  • Source Isolation: Immediately turn off any nearby laboratory equipment that generates static electricity, heat, or sparks to mitigate combustible dust ignition risks[2].

  • Collection: Use non-sparking tools (e.g., conductive plastic or brass dustpans) to gently sweep and shovel the powder. Causality: Do not use standard laboratory vacuums unless they are intrinsically safe and HEPA-filtered, as standard brush motors can ignite combustible dusts[2].

  • Containment: Transfer the collected solid into a compatible, tightly closed primary container (e.g., high-density polyethylene) and label it as "Hazardous Chemical Waste: Dasabuvir Solid"[2].

Workflow B: Liquid Waste Disposal (Assay Solutions)
  • Absorption: Cover the liquid waste with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads)[2].

  • Collection: Shovel the saturated absorbent into a designated solvent waste container[2].

  • Containment: Seal the container tightly. Do not mix Dasabuvir liquid waste with incompatible highly reactive oxidizing agents.

Workflow C: Self-Validating Spill Cleanup Protocol

To ensure a workspace is fully decontaminated and safe for subsequent experiments, employ this self-validating loop:

  • Execute the solid or liquid collection steps detailed above.

  • Chemical Wipe-Down: Wipe down the affected surface with a compatible solvent (e.g., a mild alcohol solution, provided it is compatible with the benchtop material) to dissolve and capture microscopic API residues.

  • Validation Check: Visually inspect the area under a bright, oblique light source. Validation: The absence of any crystalline sheen or residual powder confirms successful decontamination. If a sheen is visible, repeat Step 2.

  • Dispose of all contaminated wipes and gloves as hazardous chemical waste[2].

Waste Segregation & Environmental Compliance

DasabuvirDisposal Start Dasabuvir Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Assay Solutions) Start->Liquid Dust Avoid Dust Formation (Combustible Risk) Solid->Dust Absorb Absorb with Inert Material Liquid->Absorb Sweep Sweep & Shovel (Non-sparking tools) Dust->Sweep Container Seal in Compatible Primary Container Sweep->Container Absorb->Container Licensed Licensed Chemical Waste Disposal Container->Licensed

Figure 1: Workflow for Dasabuvir waste segregation, handling, and EPA-compliant disposal.

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specifically the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), healthcare and laboratory facilities are subject to strict management standards[6][7].

  • The Sewering Prohibition: Dasabuvir solutions must never be disposed of down the drain[2]. Flushing unwanted medications impacts downstream drinking water, as current sewage treatment systems are not completely effective in removing complex DAAs from waterways, leading to severe ecological harm[3][5].

  • Licensed Disposal Routing: All surplus, non-recyclable solutions, and sealed primary containers must be routed to a licensed professional waste disposal service[2]. The recommended best practice for pharmaceutical waste of this nature is high-temperature incineration at a permitted facility[5].

References

  • DrugCentral. "dasabuvir". DrugCentral Database. Available at: [Link]

  • Chemsrc. "dasabuvir sodium hydrate | CAS#:1456607-55-8". Chemsrc Database. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals". EPA.gov. Available at: [Link]

  • US Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities". EPA.gov. Available at:[Link]

  • California Department of Toxic Substances Control. "Pharmaceutical Waste". CA.gov. Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for Dasabuvir Sodium Monohydrate

Introduction & Pharmacological Context Dasabuvir sodium monohydrate (CAS: 1132935-63-7) is a potent non-nucleoside NS5B palm polymerase inhibitor utilized extensively in Hepatitis C virus (HCV) research and therapeutic f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Dasabuvir sodium monohydrate (CAS: 1132935-63-7) is a potent non-nucleoside NS5B palm polymerase inhibitor utilized extensively in Hepatitis C virus (HCV) research and therapeutic formulations[1][2]. As a Senior Application Scientist, I emphasize that handling this active pharmaceutical ingredient (API) requires rigorous safety protocols. The compound is typically supplied as a white to off-white or pinkish powder. Its fine particulate nature presents a significant risk of aerosolization, necessitating strict Personal Protective Equipment (PPE) and engineering controls to mitigate inhalation and contact hazards[3][4].

Hazard Identification and Causality

Understanding the specific hazards of Dasabuvir sodium monohydrate is the first step in building a self-validating safety system. The chemical's hazard statements dictate our operational boundaries and directly inform our PPE selection.

Table 1: GHS Classification and PPE Causality for Dasabuvir Sodium Monohydrate

Hazard Class & CategoryGHS StatementMechanistic Risk in the LaboratoryRequired PPE / Engineering Control
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowedAccidental ingestion via contaminated gloves touching the face or mouth.Double-gloving; strict doffing protocols; no eating/drinking in lab.
Skin Irritation (Cat 2) H315: Causes skin irritationDirect dermal contact during weighing or transferring of the API powder.Impermeable nitrile gloves; impervious laboratory coat.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationAirborne dust settling on ocular mucosa, causing severe irritation.Safety glasses with side-shields (EN166/NIOSH approved).
Acute Toxicity, Inhalation (Cat 4) H332: Harmful if inhaledAerosolization of fine powder during spatial transfer or vigorous mixing.Fume hood or Biosafety Cabinet (BSC); N95/P100 respirator if outside hood.
STOT SE (Cat 3) H335: May cause respiratory irritationProlonged exposure to ambient dust leading to localized respiratory tract inflammation.Local exhaust ventilation; avoid dust formation.

(Data sourced from standardized Safety Data Sheets[3][4])

Mandatory Personal Protective Equipment (PPE)

To ensure trustworthiness and safety, PPE must be treated as a comprehensive barrier system rather than individual items.

  • Eye Protection: Safety glasses with side-shields tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) are mandatory[3]. If handling large quantities where dust clouds are possible, unvented chemical safety goggles are preferred.

  • Hand Protection: Handle with impermeable gloves (e.g., Nitrile, minimum 0.11 mm thickness for general powder handling). Crucial Verification Step: Gloves must be visually inspected for micro-tears prior to use[3].

  • Respiratory Protection: Because Dasabuvir sodium monohydrate poses inhalation hazards (H332, H335), you must avoid breathing dust, vapours, or mist[3][4]. When engineering controls (like a fume hood) are insufficient or during a spill, a NIOSH-approved N95 or P100 particulate respirator must be worn.

  • Body Protection: A fully buttoned, impervious laboratory coat. Ensure cuffs are tucked into the gloves to prevent wrist exposure.

Operational Workflow: Safe Handling and Weighing Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Environmental Verification

  • Ensure the analytical balance is located within a certified Class II Biosafety Cabinet (BSC) or a localized powder weighing hood.

  • Verify the inward airflow monitor indicates safe operational velocities before opening the API container.

Step 2: PPE Donning and Preparation

  • Don lab coat, safety glasses, and double nitrile gloves.

  • Pre-weigh the empty anti-static weigh boat or glass vial and tare the balance.

Step 3: API Transfer (Minimizing Aerosolization)

  • Open the Dasabuvir sodium monohydrate container only inside the hood.

  • Using a grounded, anti-static micro-spatula, slowly transfer the powder. Causality: Rapid movements create turbulent air currents, which aerosolize the low-density hydrate powder, drastically increasing the inhalation risk[3].

Step 4: Sealing and Decontamination

  • Cap the weighing vessel tightly before removing it from the hood.

  • Wipe down the exterior of the sealed vessel and the balance pan with a damp lint-free wipe (using water or 70% ethanol) to capture any stray particulates.

G N1 1. PPE Donning & Environmental Verification N2 2. Transfer API to Negative Pressure Hood N1->N2 N3 3. Anti-Static Weighing (Avoid Dust Formation) N2->N3 N4 4. Seal Vessel & Wet-Wipe Decontamination N3->N4 N5 5. Aseptic Doffing & Waste Segregation N4->N5

Operational workflow for safe handling and weighing of Dasabuvir sodium monohydrate.

Spill Containment and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure. Dasabuvir sodium monohydrate must not be allowed to enter drains[3].

Spill Cleanup Methodology:

  • Isolate the Area: Evacuate non-essential personnel. If the spill is outside a ventilated hood, immediately don a particulate respirator (N95/P100)[3].

  • Containment without Aerosolization: Do not dry sweep or use compressed air. Pick up and arrange disposal without creating dust[3][4].

  • Collection: Gently cover the spilled powder with damp, absorbent paper towels to suppress dust formation. Carefully sweep up and shovel the damp material using a non-sparking tool[3].

  • Sanitization: Wash the spill area with soap and plenty of water, as the sodium monohydrate salt exhibits pH-dependent solubility and can be cleared with aqueous solutions[4].

  • Disposal: Place all recovered API and contaminated cleanup materials (including paper towels and gloves) into a suitable, tightly closed hazardous waste container[3]. Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[4].

Doffing Procedure (Self-Validating Step): Use the proper glove removal technique—pinching the exterior of the first glove at the wrist, peeling it inside out, and using the clean, ungloved finger to slide under the second glove's cuff[3]. This ensures the contaminated outer surface never touches bare skin. Wash and dry hands immediately after doffing[3].

References

  • MSDS of Dasabuvir - MolCore Source: MolCore URL
  • Australian public assessment for Paritaprevir / Ritonavir / Ombitasvir and Dasabuvir (as Sodium Salt)
  • Dasabuvir PK Fact Sheet Source: Liverpool Drug Interactions Group, University of Liverpool URL
  • Source: PMC (NIH)
  • MSDS of Dasabuvir (1132935-63-7)
  • Safety Data Sheet - ABT-333 (Dasabuvir)

Sources

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